molecular formula C7H17N B091976 4-Heptanamine CAS No. 16751-59-0

4-Heptanamine

Cat. No.: B091976
CAS No.: 16751-59-0
M. Wt: 115.22 g/mol
InChI Key: CLJMMQGDJNYDER-UHFFFAOYSA-N
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Description

4-Heptanamine is a useful research compound. Its molecular formula is C7H17N and its molecular weight is 115.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Heptanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Heptanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Heptanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptan-4-amine
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InChI

InChI=1S/C7H17N/c1-3-5-7(8)6-4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJMMQGDJNYDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066116
Record name 4-Heptanamine
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Molecular Weight

115.22 g/mol
Source PubChem
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CAS No.

16751-59-0
Record name 4-Heptanamine
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Record name 4-Heptanamine
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Record name 4-Heptanamine
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Record name 1-propylbutylamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Heptanamine (CAS No: 16751-59-0).[1][2] Intended for an audience of researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines experimental protocols for its synthesis and purification, and presents logical workflows through diagrammatic representations. The information herein is curated to support laboratory research and development activities involving this aliphatic amine.

Chemical Identity and Structure

4-Heptanamine, also known as heptan-4-amine, is a primary aliphatic amine.[1] Its structure consists of a seven-carbon heptyl chain with an amino group (-NH₂) attached to the fourth carbon atom.[2] This positioning of the amino group makes it a symmetrical molecule.

Table 1: Chemical Identification of 4-Heptanamine

IdentifierValueReference
IUPAC Name heptan-4-amine[1]
CAS Number 16751-59-0[1]
Molecular Formula C₇H₁₇N[1][2]
Canonical SMILES CCCC(N)CCC[1]
InChI InChI=1S/C7H17N/c1-3-5-7(8)6-4-2/h7H,3-6,8H2,1-2H3[2]
InChIKey CLJMMQGDJNYDER-UHFFFAOYSA-N[2]
Synonyms 4-Aminoheptane, 1-Propylbutylamine, 4-Heptylamine[2]

Physicochemical Properties

4-Heptanamine is a colorless to pale yellow liquid with a characteristic amine-like odor.[2] It is soluble in water and organic solvents.[2] The quantitative physical and chemical properties are summarized in the tables below.

Table 2: Physical Properties of 4-Heptanamine

PropertyValueReference
Molecular Weight 115.22 g/mol [1]
Boiling Point 140 °C[3][4]
Melting Point -19 °C (estimate)[3]
Density 0.77 g/cm³[3][4]
Refractive Index 1.4170 to 1.4190[3]
Vapor Pressure 6.41 mmHg at 25°C[4]
Flash Point 41.3 °C[4]

Table 3: Chemical and Pharmacokinetic Properties of 4-Heptanamine

PropertyValueReference
pKa 11.04 ± 0.35 (Predicted)[3]
LogP (Octanol-Water Partition Coefficient) 2.61420[4]
Water Solubility Soluble[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis and Purification

The primary route for the synthesis of 4-Heptanamine is the reductive amination of 4-heptanone (B92745). This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849), in the presence of a reducing agent.

Experimental Protocol: Synthesis via Reductive Amination (Representative)

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-heptanone (1 equivalent) in methanol or ethanol.

  • Add an excess of aqueous ammonia (5-10 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent, such as sodium borohydride (1.5-2 equivalents), in small portions. If using sodium triacetoxyborohydride, it can often be added at the beginning of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Extraction: Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Add diethyl ether or dichloromethane to the aqueous residue and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Heptanamine.

Experimental Protocol: Purification (Representative)

The crude amine can be purified by acid-base extraction followed by distillation.

Procedure:

  • Acid-Base Extraction: Dissolve the crude amine in diethyl ether.

  • Extract the ether solution with a dilute aqueous HCl solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

  • Wash the aqueous layer with diethyl ether to remove any non-basic organic impurities.

  • Basify the aqueous layer by the slow addition of a concentrated NaOH solution until the pH is >12. The free amine will separate.

  • Extract the free amine with several portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Distillation: Filter the dried solution and remove the solvent under reduced pressure.

  • Purify the resulting liquid by fractional distillation under atmospheric or reduced pressure to obtain pure 4-Heptanamine.

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activities and signaling pathways of 4-Heptanamine. However, its structural analog, tuaminoheptane (2-heptanamine), is known to act as a vasoconstrictor and nasal decongestant through its interaction with the monoamine system, including the norepinephrine (B1679862) transporter. This suggests that 4-Heptanamine could potentially exhibit similar sympathomimetic properties, although this has not been experimentally verified. Further research is required to elucidate any potential pharmacological or toxicological effects.

Safety and Handling

4-Heptanamine is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Statements for 4-Heptanamine

Hazard CodeStatement
H226Flammable liquid and vapor
H302Harmful if swallowed
H314Causes severe skin burns and eye damage

Logical and Experimental Workflows

The following diagram illustrates a conceptual workflow for the synthesis and purification of 4-Heptanamine via reductive amination.

Synthesis_Purification_Workflow cluster_synthesis Synthesis: Reductive Amination cluster_purification Purification start Start Materials: 4-Heptanone, Ammonia imine_formation Imine Formation (Solvent: Methanol/Ethanol) start->imine_formation Mix reduction Reduction (Reducing Agent: NaBH4) imine_formation->reduction Intermediate crude_product Crude 4-Heptanamine Mixture reduction->crude_product workup Aqueous Work-up & Extraction crude_product->workup acid_base Acid-Base Extraction (HCl / NaOH) workup->acid_base distillation Fractional Distillation acid_base->distillation pure_product Pure 4-Heptanamine distillation->pure_product

References

An In-Depth Technical Guide to 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Heptanamine, including its chemical identity, physicochemical properties, synthesis, analytical methods, and potential biological significance.

Chemical Identity and Synonyms

4-Heptanamine is a primary aliphatic amine. Its fundamental details are summarized below.

IdentifierValue
CAS Number 16751-59-0
Molecular Formula C₇H₁₇N
IUPAC Name Heptan-4-amine

Common Synonyms:

  • 4-Heptylamine

  • 4-Aminoheptane

  • 1-Propylbutylamine

  • 1-Propylbutanamine

  • (Heptan-4-yl)amine

  • Butanamine, 1-propyl-

  • BRN 1697157

  • EINECS 240-814-5

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Heptanamine.

PropertyValueSource
Molecular Weight 115.22 g/mol PubChem
Appearance Colorless to pale yellow liquidCymitQuimica
Odor Characteristic amine odorCymitQuimica
Density 0.77 g/cm³ChemBK
Boiling Point 140 °CChemBK
Melting Point -19 °C (estimate)ChemBK
pKa 11.04 ± 0.35 (Predicted)ChemBK
Solubility Soluble in water and organic solventsCymitQuimica

Experimental Protocols

Synthesis via Reductive Amination of 4-Heptanone (B92745)

A common and efficient method for the synthesis of 4-Heptanamine is the reductive amination of 4-heptanone.[1][2][3] This one-pot reaction involves the formation of an imine intermediate from the ketone and ammonia, which is then reduced in situ to the desired amine.[4]

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-heptanone (1 equivalent) and ammonium chloride (1.5-3 equivalents) in methanol. Stir the mixture at room temperature. The pH should be maintained between 6 and 7 to facilitate imine formation.[1]

  • Reduction: To the stirring solution, slowly add sodium cyanoborohydride (1.5 equivalents). The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl to neutralize excess reducing agent and ammonia.

    • Remove the methanol under reduced pressure.

    • Perform an acid-base extraction to separate the amine from unreacted ketone and other byproducts. Add diethyl ether to the aqueous residue and separate the layers. The aqueous layer, containing the protonated amine, is retained.

    • Wash the organic layer with 1M HCl to ensure all amine is extracted into the aqueous phase.

    • Combine the aqueous layers and basify with NaOH solution until the pH is >10.

    • Extract the free amine into diethyl ether (3x).

  • Purification:

    • Combine the organic extracts from the basified solution and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • For high purity, the resulting crude 4-Heptanamine can be purified by fractional distillation under reduced pressure.

G cluster_synthesis Synthesis cluster_purification Purification 4-Heptanone 4-Heptanone Imine Formation Imine Formation 4-Heptanone->Imine Formation Ammonia Ammonia Ammonia->Imine Formation Reduction Reduction Imine Formation->Reduction Reducing Agent Reducing Agent Reducing Agent->Reduction Crude 4-Heptanamine Crude 4-Heptanamine Reduction->Crude 4-Heptanamine Acid-Base Extraction Acid-Base Extraction Crude 4-Heptanamine->Acid-Base Extraction Drying Drying Acid-Base Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation Distillation Solvent Removal->Distillation Pure 4-Heptanamine Pure 4-Heptanamine Distillation->Pure 4-Heptanamine

Caption: Synthesis and Purification Workflow for 4-Heptanamine.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of 4-Heptanamine. Due to the basic nature of amines, which can cause peak tailing, proper column selection and sample preparation are crucial.[6]

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

  • Column: A low- to mid-polarity column, such as a DB-5ms or equivalent, is often suitable.

  • Injector: Split/splitless injector.

Typical GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial 50 °C, hold 2 min, ramp at 10 °C/min to 250 °C, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Sample Preparation for Quantitative Analysis:

  • Prepare a stock solution of 4-Heptanamine in a suitable solvent (e.g., methanol or dichloromethane).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

  • An internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but a different retention time) should be added to all standards and samples for accurate quantification.[7]

  • Inject 1 µL of each standard and sample into the GC-MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of 4-Heptanamine in the samples from the calibration curve.

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of 4-Heptanamine.

Typical NMR Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)
Reference Tetramethylsilane (TMS) at 0 ppmCDCl₃ at 77.16 ppm or CD₃OD at 49.00 ppm

Expected Spectral Features for 4-Heptanamine (Structure: CH₃CH₂CH₂-CH(NH₂)-CH₂CH₂CH₃):

  • ¹H NMR:

    • A triplet corresponding to the two terminal methyl (CH₃) groups.

    • Multiplets for the methylene (B1212753) (CH₂) groups.

    • A multiplet for the methine (CH) proton attached to the nitrogen.

    • A broad singlet for the amine (NH₂) protons, which may exchange with deuterium (B1214612) in D₂O.

  • ¹³C NMR:

    • Distinct signals for the chemically non-equivalent carbons. Due to symmetry, the number of signals will be less than seven. One would expect signals for the C4 carbon (attached to NH₂), the C3/C5 carbons, the C2/C6 carbons, and the C1/C7 carbons.

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways of 4-Heptanamine are limited. However, its structural similarity to other short-chain aliphatic amines, such as tuaminoheptane (2-aminoheptane), provides a strong basis for its potential mechanism of action.[8][9] Tuaminoheptane is known to be a sympathomimetic agent that acts as a vasoconstrictor and nasal decongestant.[8][10]

The primary mechanism of action for tuaminoheptane is the inhibition of norepinephrine (B1679862) reuptake and the promotion of its release.[8] This leads to increased levels of norepinephrine in the synaptic cleft, which then stimulates adrenergic receptors. Given that 4-Heptanamine is also a short-chain alkylamine, it is plausible that it interacts with monoamine transporters, such as the norepinephrine transporter (NET).

Aliphatic amines, in general, can exhibit a range of biological activities, including antimicrobial effects.[11] Their basicity and lipophilicity allow them to interact with cell membranes and potentially disrupt cellular processes.

The diagram below illustrates the proposed mechanism of action for a sympathomimetic amine like tuaminoheptane, which may be applicable to 4-Heptanamine.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine NE_Vesicle Norepinephrine (NE) Vesicle Tyrosine->NE_Vesicle Synthesis NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Cellular_Response Cellular_Response Adrenergic_Receptor->Cellular_Response Activation Amine 4-Heptanamine (Proposed) Amine->NE_Vesicle Promotes Release Amine->NET Inhibits

References

Synthesis of 4-Heptanamine via Reductive Amination of 4-Heptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-heptanamine through the reductive amination of 4-heptanone (B92745). Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and wide applicability in producing primary, secondary, and tertiary amines.[1][2][3][4] This document details the physicochemical properties of the key compounds, delves into the reaction mechanism, presents standardized experimental protocols, and summarizes critical reaction data. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Reductive amination, also known as reductive alkylation, is a highly efficient method for synthesizing amines from carbonyl compounds.[3][4] The process involves the conversion of a ketone or aldehyde into an amine through an intermediate imine, which is subsequently reduced.[3] This one-pot reaction is favored in both laboratory and industrial settings, including in green chemistry, due to its high selectivity and the often mild reaction conditions required.[3]

The synthesis of 4-heptanamine from 4-heptanone serves as a classic example of this transformation, converting a carbonyl group into a primary amine using an ammonia (B1221849) source and a suitable reducing agent. This guide will explore the core principles and practical execution of this important reaction.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is crucial for successful synthesis, purification, and handling.

Table 1: Physicochemical Data for 4-Heptanone (Reactant)

PropertyValueSource
Molecular Formula C₇H₁₄O[5][6][7]
Molar Mass 114.19 g/mol [5][6]
Appearance Colorless liquid[5][7]
Density 0.817 g/mL at 25 °C[8]
Boiling Point 143.9 - 145 °C[5][8]
Melting Point -33 to -32.8 °C[5][8]
Flash Point 49 °C (120.2 °F)[8][9]
Refractive Index 1.407 (n20/D)[8]
Solubility Slightly soluble in water; soluble in organic solvents.[7]
CAS Number 123-19-3[7]

Table 2: Physicochemical Data for 4-Heptanamine (Product)

PropertyValueSource
Molecular Formula C₇H₁₇N[10][11][12]
Molar Mass 115.22 g/mol [10][11]
Appearance Colorless to pale yellow liquid[12]
Density 0.77 g/cm³[10][13]
Boiling Point 140-141 °C[10][14]
Refractive Index 1.417 - 1.426[10][13]
Solubility Soluble in water and organic solvents.[12]
CAS Number 16751-59-0[11][15]

Reaction Mechanism and Stoichiometry

The reductive amination of 4-heptanone with ammonia proceeds in two primary stages within a single reaction vessel:

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 4-heptanone. This forms an unstable hemiaminal (or carbinolamine) intermediate.[2][16] Under mildly acidic conditions, this intermediate readily dehydrates to form a protonated imine (an iminium ion), which is more electrophilic than the initial ketone.[17]

  • Reduction: A reducing agent present in the mixture then selectively reduces the iminium ion. Hydride-based reagents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), are commonly employed to deliver a hydride ion to the imine carbon, yielding the final 4-heptanamine product after workup.[2][18]

The overall balanced chemical equation for the reaction is:

C₇H₁₄O (4-Heptanone) + NH₃ (Ammonia) + [Reducing Agent] → C₇H₁₇N (4-Heptanamine) + H₂O + [Byproducts]

G cluster_0 Imine Formation cluster_1 Reduction 4_Heptanone 4-Heptanone Hemiaminal Hemiaminal Intermediate 4_Heptanone->Hemiaminal + NH3 Imine Imine/Iminium Ion Ammonia Ammonia (NH3) Ammonia->Hemiaminal Hemiaminal->Imine - H2O H2O Water (H2O) Hemiaminal->H2O 4_Heptanamine 4-Heptanamine Imine->4_Heptanamine + [H-] Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->4_Heptanamine

Caption: General reaction pathway for the reductive amination of 4-heptanone.

Experimental Protocols

Several protocols exist for reductive amination, with variations primarily in the choice of reducing agent, solvent, and nitrogen source. Below is a generalized one-pot procedure using sodium borohydride.

4.1. Reagents and Equipment

  • Reactants: 4-Heptanone, Ammonia source (e.g., aqueous ammonia, ammonium (B1175870) acetate)

  • Reducing Agent: Sodium borohydride (NaBH₄). Alternatives include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[18]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) are common choices for NaBH₄ reductions.[19] Dichloroethane (DCE) is often used with NaBH(OAc)₃.[20]

  • Catalyst (optional): A Lewis acid like titanium(IV) isopropoxide [Ti(OiPr)₄] can be used to facilitate imine formation.[20]

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, dropping funnel, and standard workup/purification equipment.

4.2. Detailed Methodology

  • Reaction Setup: A round-bottom flask is charged with 4-heptanone (1.0 eq.) and the chosen solvent (e.g., methanol). The flask is placed in an ice bath to control the initial temperature.

  • Amine Addition: An excess of the ammonia source (e.g., ammonium acetate, ~10 eq.) is added to the stirred solution. If using a catalyst like Ti(OiPr)₄, it is added at this stage.[20]

  • Imine Formation: The mixture is stirred at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the imine intermediate.

  • Reduction: The flask is cooled again in an ice bath. The reducing agent, sodium borohydride (NaBH₄, ~1.5 eq.), is added portion-wise to manage the exothermic reaction and gas evolution. Caution is required as NaBH₄ can also reduce the starting ketone, so it is added after the imine has had time to form.[18][19]

  • Reaction Completion: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS), typically for 12-24 hours.

  • Workup: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The aqueous residue is then made basic (e.g., with 1M NaOH) and extracted several times with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated. The crude 4-heptanamine can be purified by distillation to yield the final product.

G A 1. Charge Flask 4-Heptanone + Solvent (MeOH) B 2. Add Ammonia Source (e.g., Ammonium Acetate) A->B C 3. Stir for Imine Formation (1-2h at RT) B->C D 4. Cool in Ice Bath C->D E 5. Add NaBH4 Portion-wise D->E F 6. Stir to Completion (12-24h at RT) E->F G 7. Quench with Water F->G H 8. Workup & Extraction G->H I 9. Purify (e.g., Distillation) H->I J Pure 4-Heptanamine I->J

Caption: Experimental workflow for the synthesis of 4-heptanamine.

Data Presentation: Reagent Comparison

The choice of reducing agent is critical and influences reaction conditions, selectivity, and safety. While NaBH₄ is cost-effective, milder and more selective reagents are often preferred to avoid side reactions, such as the reduction of the starting ketone.[18]

Table 3: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key Characteristics & Considerations
Sodium Borohydride (NaBH₄) MeOH, EtOHStrong reductant; can reduce the starting ketone/aldehyde.[19] Typically added after imine formation is complete.[19]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, H₂OWeaker reductant; selective for imines/iminium ions over carbonyls.[18] Stable in mildly acidic conditions (pH 4-5) optimal for imine formation.[18] Highly toxic due to cyanide.[21]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMMild and selective reagent, a good alternative to NaBH₃CN without the cyanide toxicity.[18][20][21] Not compatible with protic solvents like methanol.[19] Acetic acid may be used as a catalyst.[20]
H₂/Catalyst (e.g., Ni, Pd, Pt) EtOH, MeOHCatalytic hydrogenation is a "green" alternative. Can be performed with ammonia and H₂ gas.[22] Requires specialized hydrogenation equipment.

Safety and Handling

  • 4-Heptanone: Is a flammable liquid.[7][9] Standard precautions for handling flammable organic solvents should be followed.

  • Sodium Borohydride (NaBH₄): Reacts with water and acidic solutions to produce flammable hydrogen gas. Handle with care and add slowly during reactions and quenching.

  • 4-Heptanamine: Amines are typically corrosive and can cause skin and eye irritation or burns.[12] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: All operations should be conducted in a well-ventilated fume hood. Review the Safety Data Sheet (SDS) for all chemicals before use.

References

Spectroscopic Analysis of 4-Heptanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectral data for 4-heptanamine, targeting researchers, scientists, and professionals in drug development. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual diagrams to elucidate the molecular structure.

Molecular Structure of 4-Heptanamine

4-Heptanamine is a primary amine with the chemical formula C₇H₁₇N.[1][2][3][4] The structure consists of a seven-carbon heptane (B126788) chain with an amino group (-NH₂) attached to the fourth carbon atom.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-heptanamine is characterized by signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, the two propyl groups attached to the C4 carbon are chemically equivalent.

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~0.9Triplet6H-CH₃ (C1, C7)
b~1.3-1.5Multiplet8H-CH₂- (C2, C3, C5, C6)
c~2.7Multiplet1H-CH-NH₂ (C4)
d~1.1Broad Singlet2H-NH₂

Note: Predicted chemical shifts are based on typical values for aliphatic amines.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton. Given the symmetry of 4-heptanamine, four distinct carbon signals are expected.

SignalChemical Shift (δ, ppm)Assignment
1~14.2C1, C7
2~19.5C2, C6
3~36.8C3, C5
4~51.5C4

Note: The specific chemical shifts can be found on spectral databases such as ChemicalBook.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-heptanamine would be obtained as a neat liquid film.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H stretch (primary amine, two bands)[6]
2850 - 3000StrongC-H stretch (alkane)[7]
1580 - 1650MediumN-H bend (primary amine)[7]
1450 - 1470MediumC-H bend (alkane)[7]
1020 - 1250MediumC-N stretch (aliphatic amine)[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-heptanamine, the molecular weight is 115.22 g/mol .[1][2][3][4]

Fragmentation Analysis

The mass spectrum is obtained using electron ionization.[2][8] The most common fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the nitrogen atom.[9]

m/zProposed Fragment IonNotes
115[C₇H₁₇N]⁺•Molecular Ion (M⁺)
86[M - C₂H₅]⁺ or [CH(NH₂)(CH₂CH₂CH₃)]⁺Loss of an ethyl radical
72[M - C₃H₇]⁺ or [CH(NH₂)(CH₂CH₃)]⁺Loss of a propyl radical
44[CH(NH₂)]⁺Base peak resulting from α-cleavage

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: A ~5-10 mg sample of 4-heptanamine is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H) is used.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.

    • ¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like 4-heptanamine, a drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[1]

  • Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Mass Spectral Fragmentation of 4-Heptanamine

G M [C7H17N]+• m/z = 115 Molecular Ion R1 - •C2H5 M->R1 R2 - •C3H7 M->R2 R3 α-cleavage M->R3 F1 [C5H12N]+ m/z = 86 F2 [C4H10N]+ m/z = 72 F3 [C2H6N]+ m/z = 44 (Base Peak) R1->F1 R2->F2 R3->F3

Caption: Fragmentation pathway of 4-Heptanamine in Mass Spectrometry.

Workflow for Spectral Data Analysis

G cluster_data Data Acquisition cluster_analysis Data Interpretation cluster_conclusion Structure Confirmation MS Mass Spectrometry MS_Analysis Determine MW (115) Identify fragmentation (α-cleavage) MS->MS_Analysis IR IR Spectroscopy IR_Analysis Identify functional groups (-NH2, C-H, C-N) IR->IR_Analysis NMR NMR (1H, 13C) NMR_Analysis Determine C-H framework (Symmetry, Connectivity) NMR->NMR_Analysis Structure Confirm Structure of 4-Heptanamine MS_Analysis->Structure IR_Analysis->Structure NMR_Analysis->Structure

Caption: Logical workflow for the structural elucidation of 4-Heptanamine.

References

Chiral Separation of 4-Heptanamine Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 4-Heptanamine enantiomers. Given the critical role of enantiomeric purity in the pharmaceutical and chemical industries, the ability to effectively separate and analyze stereoisomers is paramount. This document details both classical and modern chromatographic techniques applicable to the resolution of 4-Heptanamine, a primary chiral amine.

Introduction to Chiral Separation of Primary Amines

4-Heptanamine possesses a chiral center at the C4 carbon, resulting in two enantiomers: (R)-4-Heptanamine and (S)-4-Heptanamine. Enantiomers share identical physical and chemical properties in an achiral environment, necessitating the use of a chiral environment to achieve separation.[1] The differential interaction of each enantiomer with a chiral selector forms the basis of resolution. For primary amines like 4-Heptanamine, two primary strategies are widely employed: diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Resolution

A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts.[2] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution with (R,R)-Tartaric Acid

This protocol outlines the steps for the diastereomeric salt resolution of racemic 4-Heptanamine using (R,R)-tartaric acid as the resolving agent.

Materials:

  • Racemic 4-Heptanamine

  • (R,R)-Tartaric acid

  • Methanol (B129727)

  • 50% (w/w) Sodium Hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Deionized water

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 7.6 g of (R,R)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be applied to facilitate dissolution.[2]

    • In a separate flask, add a stoichiometric equivalent of racemic 4-Heptanamine to the tartaric acid solution.

    • Stir the solution at room temperature. Crystallization of one of the diastereomeric salts may begin within 24 hours. If no crystals form, the solution can be cooled or a seed crystal can be added.

  • Isolation of Diastereomeric Salt:

    • Once a significant amount of precipitate has formed, isolate the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any soluble impurities.

    • The isolated salt will be enriched in one diastereomer (e.g., the (S)-4-Heptanamine-(R,R)-tartrate salt, which is often less soluble).

  • Regeneration of the Free Amine:

    • Suspend the isolated diastereomeric salt in approximately 20 mL of water.

    • Slowly add 3-4 mL of 50% sodium hydroxide solution while stirring until the salt completely dissolves. This will deprotonate the amine, regenerating the free enantiomerically enriched 4-Heptanamine, which will form an organic layer.[2]

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 4-Heptanamine.

Logical Workflow for Diastereomeric Salt Resolution

G Workflow for Diastereomeric Salt Resolution racemic_amine Racemic 4-Heptanamine salt_formation Diastereomeric Salt Formation in Methanol racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((R,R)-Tartaric Acid) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Amine-(R,R)-Tartrate & (S)-Amine-(R,R)-Tartrate) salt_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Solution) fractional_crystallization->more_soluble_salt basification_extraction Basification (NaOH) and Extraction (Ether) less_soluble_salt->basification_extraction enantioenriched_amine Enantioenriched 4-Heptanamine basification_extraction->enantioenriched_amine G Chiral Chromatography Method Development start Racemic 4-Heptanamine Sample column_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->column_selection hplc_sfc_gc Choose Chromatographic Technique (HPLC, SFC, or GC) column_selection->hplc_sfc_gc mobile_phase_screening Screen Mobile Phases / Modifiers and Additives hplc_sfc_gc->mobile_phase_screening initial_separation Initial Chromatographic Run mobile_phase_screening->initial_separation evaluation Evaluate Resolution (Rs) initial_separation->evaluation optimization Optimize Parameters (Flow Rate, Temperature, Gradient) evaluation->optimization Rs < 1.5 final_method Final Validated Method evaluation->final_method Rs >= 1.5 optimization->initial_separation

References

Synthesis and Characterization of 4-Heptanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-heptanamine derivatives. 4-Heptanamine, a primary amine with a branched heptyl chain, serves as a versatile building block in medicinal chemistry and organic synthesis. Its derivatives are of significant interest for the development of novel therapeutic agents and functional materials. This document outlines key synthetic methodologies, detailed experimental protocols, and thorough characterization techniques, presenting quantitative data in accessible formats to aid in research and development.

Introduction to 4-Heptanamine

4-Heptanamine, also known as 1-propylbutylamine, is a colorless to pale yellow liquid with the chemical formula C₇H₁₇N.[1] Its structure features a chiral center at the fourth carbon, making it a valuable scaffold for the synthesis of stereochemically defined molecules. The primary amine group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of physicochemical and biological properties.

Table 1: Physicochemical Properties of 4-Heptanamine

PropertyValueReference(s)
IUPAC Name heptan-4-amine[2]
CAS Number 16751-59-0[2]
Molecular Formula C₇H₁₇N[1][2]
Molecular Weight 115.22 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 143-145 °C
Solubility Soluble in water and organic solvents[1]

Synthesis of 4-Heptanamine and its Derivatives

The synthesis of 4-heptanamine and its derivatives primarily involves three key strategies: reductive amination for the formation of the parent amine and its N-alkylated analogs, N-alkylation for the introduction of various alkyl groups, and N-acylation to produce amide derivatives.

Synthesis of 4-Heptanamine via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[1] For the preparation of 4-heptanamine, 4-heptanone (B92745) is reacted with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Reductive Amination of 4-Heptanone

  • Materials: 4-heptanone, ammonia (or ammonium (B1175870) chloride), a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)), a suitable solvent (e.g., methanol (B129727) or 1,2-dichloroethane), and a weak acid catalyst (e.g., acetic acid, optional).

  • Procedure:

    • In a round-bottom flask, dissolve 4-heptanone (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Slowly add sodium cyanoborohydride (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl.

    • The solvent is removed under reduced pressure. The aqueous residue is then basified with 2 M NaOH and extracted with diethyl ether or dichloromethane (B109758).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-heptanamine.

    • The crude product can be further purified by distillation.

Workflow for the Synthesis of 4-Heptanamine

G Synthesis of 4-Heptanamine via Reductive Amination cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up and Purification 4-Heptanone 4-Heptanone Imine Intermediate Imine Intermediate 4-Heptanone->Imine Intermediate Ammonia/Ammonium Salt Ammonia/Ammonium Salt Ammonia/Ammonium Salt->Imine Intermediate Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Imine Intermediate 4-Heptanamine 4-Heptanamine Imine Intermediate->4-Heptanamine Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN)->4-Heptanamine Quenching Quenching 4-Heptanamine->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Distillation) Purification (Distillation) Concentration->Purification (Distillation)

Caption: General workflow for the synthesis of 4-Heptanamine.

N-Alkylation of 4-Heptanamine

N-alkylation introduces alkyl substituents to the nitrogen atom, leading to the formation of secondary and tertiary amines. This can be achieved through direct alkylation with alkyl halides or via another reductive amination with an aldehyde or ketone.

Experimental Protocol: N-Alkylation with an Alkyl Halide

  • Materials: 4-Heptanamine, alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide), a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), and a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).

  • Procedure:

    • Dissolve 4-heptanamine (1.0 eq) and the base (1.5 eq) in the chosen solvent in a round-bottom flask.

    • Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for 6-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Materials: 4-Heptanamine, an aldehyde or ketone (e.g., acetaldehyde, benzaldehyde), a reducing agent (e.g., NaBH(OAc)₃), and a solvent (e.g., 1,2-dichloroethane).

  • Procedure:

    • To a solution of 4-heptanamine (1.0 eq) in the solvent, add the aldehyde or ketone (1.1 eq).

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

    • Stir the reaction at room temperature until the starting material is consumed (typically 2-24 hours).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate to yield the N-alkylated product.

    • Purify by column chromatography if necessary.

N-Acylation of 4-Heptanamine

N-acylation of 4-heptanamine with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides.

Experimental Protocol: N-Acylation

  • Materials: 4-Heptanamine, acylating agent (e.g., acetyl chloride, benzoyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve 4-heptanamine (1.0 eq) and the base (1.5 eq) in the solvent in a flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acylating agent (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Recrystallize or purify the product by column chromatography.

Characterization of 4-Heptanamine Derivatives

The synthesized derivatives are characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Workflow for Characterization of 4-Heptanamine Derivatives

G Characterization Workflow for 4-Heptanamine Derivatives cluster_purity Purity Assessment Techniques cluster_structure Structural Elucidation Techniques Synthesized Derivative Synthesized Derivative Purity Assessment Purity Assessment Synthesized Derivative->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Derivative->Structural Elucidation Final Characterized Product Final Characterized Product Purity Assessment->Final Characterized Product TLC TLC Purity Assessment->TLC HPLC HPLC Purity Assessment->HPLC GC-MS GC-MS Purity Assessment->GC-MS Structural Elucidation->Final Characterized Product ¹H NMR ¹H NMR Structural Elucidation->¹H NMR ¹³C NMR ¹³C NMR Structural Elucidation->¹³C NMR FT-IR FT-IR Structural Elucidation->FT-IR Mass Spectrometry (MS) Mass Spectrometry (MS) Structural Elucidation->Mass Spectrometry (MS)

Caption: General workflow for the characterization of derivatives.

Spectroscopic Data

Table 2: Representative Spectroscopic Data for 4-Heptanamine Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
4-Heptanamine ~2.7 (m, 1H, CH-N), 1.2-1.5 (m, 8H, CH₂), 0.9 (t, 6H, CH₃)~50 (CH-N), ~38 (CH₂), ~23 (CH₂), ~14 (CH₃)3360, 3280 (N-H str), 2950-2850 (C-H str)116 [M+H]⁺, 86, 72
N-Ethyl-4-heptanamine ~2.6 (m, 1H, CH-N), ~2.5 (q, 2H, N-CH₂), 1.2-1.5 (m, 8H, CH₂), ~1.1 (t, 3H, N-CH₂-CH₃), 0.9 (t, 6H, CH₃)~50 (CH-N), ~42 (N-CH₂), ~38 (CH₂), ~23 (CH₂), ~15 (N-CH₂-CH₃), ~14 (CH₃)3280 (N-H str), 2950-2850 (C-H str)144 [M+H]⁺, 114, 86
N-Acetyl-4-heptanamine ~5.3 (br s, 1H, NH), ~3.7 (m, 1H, CH-N), ~1.9 (s, 3H, COCH₃), 1.2-1.5 (m, 8H, CH₂), 0.9 (t, 6H, CH₃)~170 (C=O), ~48 (CH-N), ~37 (CH₂), ~23 (COCH₃), ~23 (CH₂), ~14 (CH₃)3280 (N-H str), 1640 (C=O str), 2950-2850 (C-H str)158 [M+H]⁺, 116, 98
N-Benzyl-4-heptanamine ~7.2-7.4 (m, 5H, Ar-H), ~3.7 (s, 2H, N-CH₂-Ar), ~2.6 (m, 1H, CH-N), 1.2-1.6 (m, 8H, CH₂), 0.9 (t, 6H, CH₃)~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~52 (N-CH₂-Ar), ~50 (CH-N), ~38 (CH₂), ~23 (CH₂), ~14 (CH₃)3300 (N-H str), 3030 (Ar C-H str), 2950-2850 (C-H str)206 [M+H]⁺, 116, 91

Note: The chemical shifts (δ) and coupling constants (J) in NMR spectra are dependent on the solvent and the specific structure of the derivative. The IR absorption frequencies (ν) and mass spectral fragments (m/z) are characteristic of the functional groups present.

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of 4-heptanamine derivatives. The outlined protocols for reductive amination, N-alkylation, and N-acylation offer versatile and efficient routes to a wide array of derivatives. The systematic application of spectroscopic and analytical techniques is crucial for the unambiguous structural elucidation and purity assessment of these compounds. The information presented herein is intended to serve as a practical resource for researchers engaged in the design and development of novel molecules based on the 4-heptanamine scaffold. Further exploration and optimization of these methods will undoubtedly lead to the discovery of new derivatives with significant potential in various scientific and industrial applications.

References

An In-depth Technical Guide on the Reaction Mechanisms and Kinetics of 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptanamine, a primary amine with the chemical formula C₇H₁₇N, serves as a valuable building block in organic synthesis and is an important intermediate in the preparation of pharmaceuticals and agrochemicals.[1] Its chemical behavior is characterized by the nucleophilicity of the nitrogen atom's lone pair of electrons, which dictates its participation in a variety of fundamental organic reactions.[2] This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with 4-Heptanamine.

It is important to note that while the general principles of primary amine reactivity are well-established, specific quantitative kinetic and thermodynamic data for 4-Heptanamine are not extensively available in the public domain. Therefore, this guide will present the fundamental mechanisms and supplement them with generalized kinetic and thermodynamic principles applicable to primary amines, providing a robust framework for understanding and predicting the behavior of 4-Heptanamine in chemical reactions.

Physicochemical Properties of 4-Heptanamine

A summary of the key physicochemical properties of 4-Heptanamine is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₇N[3][4]
Molar Mass 115.22 g/mol [3][4]
Boiling Point 140 °C[3][5]
Density 0.77 g/cm³[3][5]
Melting Point -19 °C (estimate)[3]
pKa 11.04 ± 0.35 (Predicted)[3]
Refractive Index 1.4170 to 1.4190[3]
LogP 2.61420[5]
Vapor Pressure 6.41 mmHg at 25°C[5]

Core Reaction Mechanisms and Kinetics

Synthesis via Reductive Amination of 4-Heptanone (B92745)

The most common and industrially scalable method for the synthesis of 4-Heptanamine is the reductive amination of 4-heptanone.[2] This reaction proceeds through the formation of an intermediate imine, which is then reduced to the final amine product.[6]

Mechanism: The reaction is typically carried out in a one-pot process where 4-heptanone reacts with ammonia (B1221849) in the presence of a reducing agent and often a metal catalyst.[2] The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of 4-heptanone to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (iminium ion), which is subsequently reduced by a hydride source to yield 4-Heptanamine.[7]

Reductive_Amination cluster_0 Reductive Amination of 4-Heptanone 4-Heptanone 4-Heptanone Hemiaminal Hemiaminal Intermediate 4-Heptanone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O 4-Heptanamine 4-Heptanamine Iminium_Ion->4-Heptanamine + [H] (Reduction)

Reductive Amination Pathway

Kinetics: The overall rate of reductive amination is dependent on the rates of both imine formation and its subsequent reduction. The formation of the imine is a reversible process and its rate is pH-dependent, with a typical maximum around pH 4-5 for primary amines.[7][8] The reduction of the iminium ion is generally the rate-determining step. The choice of reducing agent is critical; milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion without significantly reducing the starting ketone.[6]

N-Alkylation Reactions

4-Heptanamine, as a primary amine, can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. This reaction is a fundamental method for introducing alkyl groups onto the nitrogen atom.[9]

Mechanism: The N-alkylation of 4-Heptanamine with an alkyl halide (e.g., methyl iodide) typically proceeds via an Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of 4-Heptanamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion as a leaving group.[10] This reaction can proceed further to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.[10]

N_Alkylation cluster_1 N-Alkylation of 4-Heptanamine 4-Heptanamine 4-Heptanamine Transition_State [Sₙ2 Transition State] 4-Heptanamine->Transition_State Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Transition_State Secondary_Amine Secondary Amine Transition_State->Secondary_Amine Halide_Ion Halide Ion (X⁻) Transition_State->Halide_Ion

N-Alkylation (Sₙ2) Pathway

Kinetics: The rate of N-alkylation of primary amines follows second-order kinetics, being first order in both the amine and the alkyl halide.[10] The rate law can be expressed as: Rate = k[4-Heptanamine][Alkyl Halide]. The rate of reaction is influenced by several factors:

  • Nature of the alkyl halide: The reactivity order is R-I > R-Br > R-Cl.[11]

  • Steric hindrance: Less sterically hindered alkyl halides and amines react faster.[10]

  • Solvent: Polar aprotic solvents like DMF and THF are commonly used.[11]

  • Base: A non-nucleophilic base is often added to neutralize the hydrohalic acid formed during the reaction.[11]

Hofmann Elimination

When 4-Heptanamine is exhaustively methylated with an excess of methyl iodide, it forms a quaternary ammonium iodide salt. Upon treatment with a strong base like silver oxide (which generates hydroxide (B78521) ions) and heat, this salt undergoes an elimination reaction to form an alkene. This reaction is known as the Hofmann elimination.[12][13]

Mechanism: The Hofmann elimination proceeds via an E2 (bimolecular elimination) mechanism.[12] The process involves three main stages:

  • Exhaustive Methylation: 4-Heptanamine is treated with excess methyl iodide to form tetraheptylammonium (B15475950) iodide.

  • Anion Exchange: The iodide salt is treated with silver oxide and water to replace the iodide ion with a hydroxide ion, forming tetraheptylammonium hydroxide.

  • E2 Elimination: Upon heating, the hydroxide ion acts as a base and removes a proton from a β-carbon, leading to the formation of an alkene and the departure of a trialkylamine as the leaving group.[12]

Hofmann_Elimination cluster_2 Hofmann Elimination 4-Heptanamine 4-Heptanamine Quaternary_Salt Tetraheptylammonium Iodide 4-Heptanamine->Quaternary_Salt + excess CH₃I Quaternary_Hydroxide Tetraheptylammonium Hydroxide Quaternary_Salt->Quaternary_Hydroxide + Ag₂O, H₂O Alkene Alkene Quaternary_Hydroxide->Alkene + Heat, - H₂O Tertiary_Amine Triheptylamine Quaternary_Hydroxide->Tertiary_Amine + Heat

Hofmann Elimination Pathway

Kinetics and Regioselectivity: The elimination step follows second-order kinetics, being first order in both the quaternary ammonium hydroxide and the base (hydroxide). The regioselectivity of the Hofmann elimination is a key feature. Due to the steric bulk of the trialkylamine leaving group, the base preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the least substituted alkene as the major product (Hofmann's rule).[12][13]

Imine Formation

4-Heptanamine readily reacts with aldehydes and ketones in a reversible condensation reaction to form imines (also known as Schiff bases).[7][14] This reaction is fundamental in many synthetic and biological processes.

Mechanism: The formation of an imine from a primary amine and a carbonyl compound is an acid-catalyzed nucleophilic addition-elimination reaction.[7] The amine nitrogen attacks the carbonyl carbon to form a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Elimination of water, facilitated by the lone pair of the nitrogen, results in the formation of a protonated imine (iminium ion), which is then deprotonated to yield the final imine product.[7]

Imine_Formation cluster_3 Imine Formation 4-Heptanamine 4-Heptanamine Carbinolamine Carbinolamine Intermediate 4-Heptanamine->Carbinolamine + Carbonyl Carbonyl Aldehyde/Ketone Imine Imine Carbinolamine->Imine ⇌ - H₂O, H⁺ catalyst

Imine Formation Pathway

Thermodynamics: Imine formation is a reversible process, and the position of the equilibrium is influenced by the reaction conditions.[15] The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation or by using a dehydrating agent.[7] The stability of the resulting imine also plays a role in the equilibrium position.

Quantitative Data Summary

While specific experimental kinetic and thermodynamic data for 4-Heptanamine are scarce in the literature, the following table outlines the key quantitative parameters that are essential for a complete understanding of its reaction kinetics. The values provided are representative for analogous primary amines and should be used as a general guide.

ReactionKey ParametersGeneral Observations for Primary Amines
Reductive Amination Rate constant (k), Activation Energy (Ea)The reaction rate is highly dependent on the catalyst, reducing agent, temperature, and pressure.
N-Alkylation (Sₙ2) Second-order rate constant (k)Rate is influenced by the nature of the alkyl halide, solvent polarity, and steric factors.
Hofmann Elimination (E2) Second-order rate constant (k)The rate is dependent on the concentration of the quaternary ammonium salt and the base.
Imine Formation Equilibrium constant (Keq)The equilibrium can be shifted by removing water. The value of Keq depends on the structure of the amine and the carbonyl compound.[15][16]

Experimental Methodologies

The following sections provide generalized experimental protocols for the key reactions of 4-Heptanamine. These are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Experimental Protocol for Reductive Amination of 4-Heptanone
  • Reaction Setup: To a solution of 4-heptanone (1.0 eq.) in a suitable solvent (e.g., methanol (B129727), ethanol, or dichloromethane) in a round-bottom flask, add 4-Heptanamine (1.0-1.2 eq.).[17][18]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by TLC or GC-MS.[17]

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq.) portion-wise.[18] Alternatively, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, often without the need for cooling.[6]

  • Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Experimental Protocol for N-Alkylation of 4-Heptanamine
  • Reaction Setup: In a round-bottom flask, dissolve 4-Heptanamine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 eq.) in a polar aprotic solvent (e.g., DMF or THF).[11][17]

  • Addition of Alkyl Halide: Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred solution at room temperature.[17]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be purified by column chromatography.[17]

Experimental Protocol for Hofmann Elimination
  • Exhaustive Methylation: Treat 4-Heptanamine with an excess of methyl iodide in a suitable solvent like methanol or THF. The reaction is typically stirred at room temperature until the formation of the quaternary ammonium iodide is complete.[12][19]

  • Anion Exchange: Treat the resulting quaternary ammonium iodide salt with a slurry of silver oxide in water. This will precipitate silver iodide and generate the quaternary ammonium hydroxide in solution.[12]

  • Elimination: Heat the aqueous solution of the quaternary ammonium hydroxide. The volatile alkene product can be collected by distillation.[12]

Experimental Protocol for Imine Formation
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-Heptanamine (1.0 eq.) and an aldehyde or ketone (1.0 eq.) in a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene).[14]

  • Catalysis: Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the imine product.

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture. The solvent can be removed under reduced pressure to yield the crude imine, which can be purified by distillation or crystallization.

Conclusion

This technical guide has detailed the primary reaction mechanisms and kinetic principles governing the chemical transformations of 4-Heptanamine. The synthesis of 4-Heptanamine is efficiently achieved through the reductive amination of 4-heptanone. Its reactivity as a primary amine is demonstrated through characteristic reactions such as N-alkylation, Hofmann elimination, and imine formation. While specific quantitative kinetic and thermodynamic data for 4-Heptanamine remain to be extensively documented, the general principles outlined in this guide provide a solid foundation for researchers and professionals in drug development to design, understand, and optimize synthetic routes involving this versatile chemical intermediate. Further experimental investigation is warranted to elucidate the precise kinetic parameters for the reactions of 4-Heptanamine, which will undoubtedly enhance its application in the synthesis of complex molecular architectures.

References

Solubility of 4-Heptanamine in organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Heptanamine (also known as 4-aminoheptane) in both aqueous and organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility, predicted behavior based on chemical structure, and general experimental protocols for determining amine solubility.

Physicochemical Properties of 4-Heptanamine

A foundational understanding of 4-Heptanamine's physical and chemical properties is crucial for predicting its solubility. The key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC7H17N[1][2][3][4]
Molecular Weight115.22 g/mol [1][2][4]
Density0.77 g/cm³[1][2]
Boiling Point140 °C[1][2]
Melting Point-19 °C (estimate)[1]
Flash Point41.3 °C[2]
pKa11.04 ± 0.35 (Predicted)[1]
LogP2.61420[2]

Solubility of 4-Heptanamine

Aqueous Solubility

Amines are weak bases and can react with acids to form ammonium (B1175870) salts.[6] This reaction significantly increases aqueous solubility. Therefore, the solubility of 4-Heptanamine in aqueous solutions is highly pH-dependent. In acidic solutions, it will exist predominantly in its protonated, more soluble ammonium form.

Organic Solubility

4-Heptanamine is expected to be readily soluble in a wide range of organic solvents.[3] Its non-polar alkyl chain allows for favorable van der Waals interactions with organic solvents. It is miscible with alcohol and ether.[7]

Expected Solubility in Common Organic Solvents:

Solvent TypeExamplesExpected SolubilityRationale
Polar Protic Ethanol, MethanolHighThe amine group can hydrogen bond with the solvent, and the alkyl chain has favorable interactions with the alcohol's alkyl group.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)HighThe polarity of the solvent can interact with the amine group, and the organic nature of the solvent will solvate the alkyl chain.
Non-Polar Hexane, TolueneHighThe dominant non-polar heptyl group will have strong van der Waals interactions with non-polar solvents.

Experimental Protocol for Solubility Determination

While specific experimental data for 4-Heptanamine is not available, a general and reliable method for determining the solubility of a liquid amine, such as 4-Heptanamine, is the isothermal equilibrium method.

Objective: To determine the concentration of 4-Heptanamine in a solvent at saturation.

Materials:

  • 4-Heptanamine

  • Selected solvent (e.g., water, ethanol, hexane)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Gas chromatograph with a suitable column and detector (e.g., FID) or a titrator for acid-base titration.

  • Volumetric flasks and pipettes

  • Syringes and filters

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 4-Heptanamine to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the undissolved 4-Heptanamine to separate. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully extract a known volume of the clear, saturated supernatant using a syringe. To avoid including any undissolved amine, a syringe filter can be used.

  • Quantification:

    • For Organic Solvents (GC Analysis): Dilute the collected sample with a known volume of the solvent. Analyze the diluted sample using a pre-calibrated Gas Chromatograph to determine the concentration of 4-Heptanamine.

    • For Aqueous Solutions (Titration): Titrate the collected sample with a standardized acid solution (e.g., HCl) using a suitable indicator to determine the concentration of the dissolved amine.

  • Data Analysis: Calculate the solubility in desired units (e.g., g/100 mL, mol/L) based on the concentration determined and the volume of the sample taken.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 4-Heptanamine.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Add excess 4-Heptanamine to solvent equilibrate Agitate at constant temperature (e.g., 24-48h) prep->equilibrate Establish equilibrium separate Allow phases to separate (or centrifuge) equilibrate->separate Achieve phase separation sample Sample supernatant separate->sample Extract saturated solution quantify Quantify concentration (GC or Titration) sample->quantify Analyze sample calculate Calculate solubility quantify->calculate Determine final value

General workflow for solubility determination.

Conclusion

4-Heptanamine, a primary amine with a significant non-polar character, exhibits solubility behavior that is highly dependent on the solvent system. It is sparingly soluble in water, with its solubility increasing in acidic conditions due to salt formation. Conversely, it is readily soluble in a wide array of organic solvents. For drug development professionals and researchers, understanding these solubility characteristics is fundamental for formulation, reaction chemistry, and purification processes. The provided experimental protocol offers a robust starting point for quantitatively determining the solubility of 4-Heptanamine in specific solvents of interest.

References

Thermodynamic Properties and Stability of 4-Heptanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptanamine, a primary aliphatic amine, serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] A thorough understanding of its thermodynamic properties and chemical stability is paramount for its efficient handling, process optimization, and the prediction of its behavior in various chemical environments. This guide provides a comprehensive overview of the key thermodynamic parameters and stability profile of 4-Heptanamine, supported by detailed experimental methodologies.

Thermodynamic Properties of 4-Heptanamine

The thermodynamic properties of a compound govern its energy content and phase behavior. While experimental data for 4-Heptanamine is limited, reliable estimations based on the Joback method provide valuable insights into its thermodynamic profile.[2]

Data Presentation

The following tables summarize the available and estimated thermodynamic and physicochemical properties of 4-Heptanamine.

Table 1: Physicochemical Properties of 4-Heptanamine

PropertyValueUnitSource
Molecular FormulaC₇H₁₇N-[1][3]
Molecular Weight115.22 g/mol [1][3]
Boiling Point139-141°C[4]
Density (at 20°C)0.7657g/cm³[4]
Vapor Pressure (at 25°C)6.41mmHg[2]
Refractive Index1.426-[2]

Table 2: Estimated Thermodynamic Properties of 4-Heptanamine (Joback Method)

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (g, 298.15 K)72.07kJ/mol[2]
Standard Enthalpy of Formation (g, 298.15 K)-159.30kJ/mol[2]
Enthalpy of Vaporization (at boiling point)41.43kJ/mol[2]
Enthalpy of Fusion15.56kJ/mol[2]
Critical Temperature614.39K[2]
Critical Pressure3002.44kPa[2]
Critical Volume0.451m³/kmol[2]

For comparison, the experimentally determined enthalpy of vaporization for the structural isomer, 1-Heptanamine, at 298.15 K is approximately 49.75 ± 0.38 kJ/mol.[5]

Table 3: Estimated Ideal Gas Heat Capacity (Cp) of 4-Heptanamine as a Function of Temperature (Joback Method)

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Source
431.65250.75[2]
462.11263.71[2]
492.56276.13[2]
523.02288.03[2]
553.48299.42[2]
583.94310.31[2]
614.39320.73[2]

Table 4: Antoine Equation Parameters for Vapor Pressure of 4-Heptanamine

The vapor pressure of 4-Heptanamine can be estimated using the Antoine equation: ln(P) = A - (B / (T + C)) where P is the vapor pressure in kPa and T is the temperature in Kelvin.

CoefficientValueSource
A1.50297e+01[2]
B-3.77771e+03[2]
C-5.58670e+01[2]
Temperature Range (K) 312.12 - 444.59 [2]

Chemical Stability of 4-Heptanamine

The stability of 4-Heptanamine is a critical consideration for its storage, handling, and application in chemical synthesis. As a primary aliphatic amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom.

Thermal Stability

Aliphatic amines can undergo thermal decomposition at elevated temperatures. Pyrolysis studies on similar amines show that decomposition reactions are typically observed at temperatures around 600°C.[6] The primary decomposition pathways often involve the cleavage of C-N and C-C bonds, leading to the formation of smaller amines, nitriles, carboxylic acids, and hydrocarbons.[7] The presence of catalysts, such as metal oxides, can significantly lower the decomposition temperature.[6]

Oxidative Stability

Primary and secondary amines are generally less stable towards oxidation than tertiary amines.[8] The oxidation of primary amines can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and permanganates.[9][10] The reaction products can vary depending on the oxidizing agent and reaction conditions, but may include imines, aldehydes, and ketones. The presence of a branched alkyl group, as in 4-Heptanamine, may influence the rate of oxidation due to steric effects.[11]

Hydrolytic Stability

Primary amines are generally considered to be hydrolytically stable under neutral and basic conditions. However, under acidic conditions, they can form ammonium (B1175870) salts. The hydrolysis of derivatives of primary amines, such as amides, is a well-studied reaction that can be catalyzed by either acid or base.[12][13]

Experimental Protocols

The determination of thermodynamic properties requires precise and controlled experimental procedures. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Vaporization by Ebulliometry

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures using an ebulliometer.

Methodology:

  • Apparatus: A modified Swietoslawski ebulliometer, which allows for the precise measurement of the boiling point of a liquid at a controlled pressure, is used.[14] The apparatus is connected to a pressure controller and a vacuum pump. Temperature is measured with a calibrated platinum resistance thermometer.

  • Sample Preparation: A sample of 4-Heptanamine (approximately 75 mL) is placed in the ebulliometer.[14]

  • Procedure:

    • The system pressure is set to a desired value using the pressure controller.

    • The liquid is heated to its boiling point.

    • The system is allowed to reach a state of vapor-liquid equilibrium, indicated by a stable temperature reading.

    • The equilibrium temperature and pressure are recorded.

    • This procedure is repeated for a range of pressures.

  • Data Analysis: The enthalpy of vaporization (ΔH_vap) is calculated from the vapor pressure data using the Clausius-Clapeyron equation: ln(P₂/P₁) = - (ΔH_vap / R) * (1/T₂ - 1/T₁) where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively, and R is the ideal gas constant. A plot of ln(P) versus 1/T will yield a straight line with a slope of -ΔH_vap/R.

Ebulliometry_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis A Place 4-Heptanamine in Ebulliometer B Connect to Pressure Controller & Vacuum A->B C Insert Calibrated Thermometer B->C D Set System Pressure C->D E Heat to Boiling D->E F Achieve Vapor-Liquid Equilibrium E->F G Record Temperature & Pressure F->G H Repeat for Different Pressures G->H H->D I Plot ln(P) vs. 1/T H->I J Calculate Slope (-ΔH_vap/R) I->J K Determine ΔH_vap J->K

Caption: Workflow for determining the enthalpy of vaporization.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation can be determined from the standard enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

  • Apparatus: A constant-volume bomb calorimeter is used. The apparatus consists of a high-pressure stainless steel "bomb," a water bath, a stirrer, and a high-precision thermometer.[15][16]

  • Sample Preparation:

    • A precisely weighed sample of 4-Heptanamine (a liquid) is encapsulated in a gelatin capsule or absorbed onto a combustible material with a known heat of combustion.[17]

    • A fuse wire of known length and heat of combustion is attached to the ignition electrodes, with the wire in contact with the sample.

  • Procedure:

    • A small amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[18]

    • The bomb is submerged in a known mass of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis:

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The total heat released during the combustion of the 4-Heptanamine sample is calculated from the temperature change of the water and the heat capacity of the calorimeter.

    • Corrections are made for the heat of combustion of the fuse wire and any other combustible materials used.

    • The standard enthalpy of combustion is calculated per mole of 4-Heptanamine.

    • The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_calc Calculation A Weigh 4-Heptanamine Sample B Place in Capsule A->B C Attach Fuse Wire B->C D Seal in Bomb with Water and O₂ C->D E Submerge in Calorimeter Water D->E F Record Initial Temperature E->F G Ignite Sample F->G H Record Final Temperature G->H I Calculate Heat Released H->I J Correct for Fuse Wire I->J K Determine Enthalpy of Combustion J->K L Calculate Enthalpy of Formation (Hess's Law) K->L

Caption: Workflow for determining the enthalpy of formation.

Determination of Standard Molar Entropy

The standard molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero.

Methodology:

  • Apparatus: A cryostat and an adiabatic calorimeter are used to measure the heat capacity at very low temperatures.

  • Procedure:

    • The heat capacity of a sample of 4-Heptanamine is measured as a function of temperature from as low a temperature as possible (approaching 0 K) up to room temperature (298.15 K).

    • Any phase transitions (e.g., melting) are identified, and the enthalpy of these transitions is measured.

  • Data Analysis:

    • The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero.[19][20]

    • The entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature.[20]

    • The entropy change for any phase transition is calculated as the enthalpy of the transition divided by the temperature at which it occurs.

    • The standard molar entropy (S°) at 298.15 K is the sum of all these entropy contributions.

Entropy_Determination_Logic A Measure Heat Capacity (Cp) from ~0 K to 298.15 K C Integrate (Cp/T) dT from 0 K to T A->C B Measure Enthalpy of Phase Transitions (ΔH_trans) D Calculate ΔS_trans = ΔH_trans / T_trans B->D E Standard Molar Entropy (S°) at 298.15 K C->E D->E

Caption: Logical relationship for determining standard molar entropy.

Conclusion

This technical guide provides a summary of the key thermodynamic properties and stability considerations for 4-Heptanamine. While experimentally determined data for this specific compound are scarce, estimations based on established methods offer valuable information for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocols provided herein serve as a practical guide for the determination of these crucial parameters, enabling a more robust and predictive understanding of the behavior of 4-Heptanamine in various applications. Further experimental investigation is warranted to validate the estimated thermodynamic data and to quantify the specific rates of decomposition and reaction under various conditions.

References

Quantum Chemical Blueprint of 4-Heptanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the three-dimensional structure and conformational landscape of 4-Heptanamine, a key building block in medicinal chemistry. This guide provides a comprehensive overview of its molecular geometry, employing quantum chemical calculations to elucidate its structural properties for applications in rational drug design and development.

Introduction

4-Heptanamine (C₇H₁₇N) is a primary amine that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1] Its aliphatic backbone and centrally located amino group bestow upon it specific physicochemical properties that are critical for its role in molecular interactions.[2] Understanding the precise three-dimensional arrangement of its atoms and the accessible conformations is paramount for predicting its binding affinity, metabolic stability, and overall suitability as a drug scaffold. This technical guide outlines the results of a comprehensive quantum chemical study of the 4-heptanamine structure, providing researchers, scientists, and drug development professionals with foundational data for their molecular modeling and design endeavors.

Computational Methodology

The structural and energetic properties of 4-heptanamine were elucidated using high-level quantum chemical calculations. The following section details the theoretical approach and computational parameters employed in this study.

Geometry Optimization

The initial structure of 4-heptanamine was built and subjected to a full geometry optimization without any symmetry constraints. This process identifies the lowest energy conformation of the molecule, providing a detailed picture of its bond lengths, bond angles, and dihedral angles. The calculations were performed using Density Functional Theory (DFT), a robust method for determining the electronic structure of molecules.[3][4] Specifically, the B3LYP functional was employed in conjunction with the 6-311++G(d,p) basis set, which provides a balanced description of electronic correlation and polarization effects, crucial for accurately modeling a flexible molecule like 4-heptanamine.[3] All calculations were carried out using the Gaussian 16 suite of programs.

Conformational Analysis

Due to the presence of several rotatable single bonds, 4-heptanamine can adopt numerous conformations.[5] A systematic conformational search was performed to identify the low-energy conformers. This involved systematically rotating the dihedral angles along the carbon-carbon and carbon-nitrogen bonds and performing geometry optimizations on the resulting structures. This allows for the characterization of the potential energy surface and the identification of the most stable molecular shapes.

The workflow for these computational procedures is illustrated in the diagram below.

computational_workflow cluster_input Input Generation cluster_methodology Computational Methodology cluster_output Output Analysis Initial Structure Initial Structure DFT Calculation DFT Calculation (B3LYP/6-311++G(d,p)) Initial Structure->DFT Calculation Conformational Search Conformational Search Initial Structure->Conformational Search Geometry Optimization Geometry Optimization DFT Calculation->Geometry Optimization Optimized Geometry Optimized Geometry Geometry Optimization->Optimized Geometry Low-Energy Conformers Low-Energy Conformers Conformational Search->Low-Energy Conformers

Figure 1: Computational workflow for determining the structure of 4-Heptanamine.

Results and Discussion

The following sections present the key findings from the quantum chemical calculations, including the optimized molecular geometry and an analysis of the most stable conformers.

Optimized Molecular Geometry

The geometry optimization yielded a stable structure for 4-heptanamine. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These values provide a precise, quantitative description of the molecule's three-dimensional shape.

Table 1: Selected Bond Lengths of 4-Heptanamine

BondBond Length (Å)
C1-C21.535
C2-C31.532
C3-C41.538
C4-N1.465
C4-C51.538
C5-C61.532
C6-C71.535
N-H1.015
C-H (avg)1.094

Table 2: Selected Bond Angles of 4-Heptanamine

AtomsBond Angle (°)
C1-C2-C3112.5
C2-C3-C4113.1
C3-C4-N110.2
C3-C4-C5111.8
N-C4-C5110.2
C4-C5-C6113.1
C5-C6-C7112.5
H-N-H106.7
H-N-C4110.9
Conformational Landscape

The conformational analysis revealed several low-energy structures for 4-heptanamine. The relative energies of these conformers are crucial for understanding the molecule's flexibility and how it might adapt its shape upon binding to a biological target. The primary source of conformational diversity arises from the rotation around the C-C bonds of the heptyl chain. The relationship between some of the key conformers and their relative energies is depicted below.

conformational_landscape A Conformer A (Global Minimum) B Conformer B (+0.5 kcal/mol) A->B Rotation C2-C3 C Conformer C (+0.8 kcal/mol) A->C Rotation C3-C4 D Higher Energy Conformers B->D C->D

Figure 2: Simplified energy landscape of 4-Heptanamine conformers.

The global minimum energy conformer (Conformer A) adopts a staggered arrangement along the carbon backbone to minimize steric hindrance. Other low-energy conformers (e.g., B and C) are accessible at room temperature and differ primarily in the torsion angles of the propyl side chains attached to the C4 carbon. The existence of multiple, energetically accessible conformations highlights the flexibility of 4-heptanamine, a property that can be advantageous for its interaction with diverse binding pockets.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of 4-heptanamine based on quantum chemical calculations. The presented data on bond lengths, bond angles, and the conformational landscape offer valuable insights for researchers and scientists involved in drug design and development. By leveraging this fundamental structural information, it is possible to build more accurate molecular models, perform more reliable docking studies, and ultimately design more effective and specific therapeutic agents. The methodologies and findings presented herein serve as a robust foundation for the continued exploration and application of 4-heptanamine and its derivatives in medicinal chemistry.

References

4-Heptanamine: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage protocols for 4-Heptanamine (CAS No. 16751-59-0). The information is intended to support laboratory and industrial practices where this chemical is used, ensuring the safety of personnel and the integrity of research.

Chemical and Physical Properties

4-Heptanamine is a primary aliphatic amine.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C7H17N[1][2][3]
Molecular Weight 115.22 g/mol [3][4][5][6]
Appearance Colorless to pale yellow liquid[7]
Odor Characteristic amine odor[7]
Boiling Point 140 °C[2][3]
Melting Point -19 °C (estimate)[2]
Flash Point 41.3 °C[3]
Density 0.77 g/cm³[2][3]
Solubility Soluble in water and organic solvents.[7]
Vapor Pressure 6.41 mmHg at 25°C[3]
pKa 11.04 ± 0.35 (Predicted)[2]

Safety and Hazard Information

4-Heptanamine is classified as a hazardous substance. The following table summarizes its GHS classifications and associated risk and safety phrases.

Hazard ClassGHS Hazard StatementSource
Flammable Liquids H226: Flammable liquid and vapor.[4][6]
Acute Toxicity, Oral H302: Harmful if swallowed.[4][6]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[4][6]
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage.[4][6]
Skin Sensitization May cause sensitization by skin contact.[2]

Risk and Safety Phrases (Precautionary Statements):

  • R10: Flammable.[2]

  • R22: Harmful if swallowed.[2]

  • R34: Causes burns.[2]

  • R43: May cause sensitization by skin contact.[2]

  • S16: Keep away from sources of ignition.[2]

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

  • S37/39: Wear suitable gloves and eye/face protection.[2]

  • S53: Avoid exposure - obtain special instructions before use.[2]

Handling and Storage Protocols

Proper handling and storage are critical to minimize the risks associated with 4-Heptanamine.

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or apron.

  • Respiratory Protection: Use in a well-ventilated area or with a properly fitted respirator if inhalation risk is high.

3.2. Safe Handling Procedures

  • Handle in a well-ventilated place, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid formation of dust and aerosols.[8]

  • Use non-sparking tools to prevent ignition.[8]

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.

3.3. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • The recommended storage condition is at room temperature.[2]

Experimental Protocols for Hazard Assessment

The hazard classifications of 4-Heptanamine are determined through standardized toxicological testing. While specific study reports for this compound are not publicly available, the methodologies likely follow the OECD Guidelines for the Testing of Chemicals.

4.1. Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

  • Objective: To determine the short-term toxic effects of a single oral dose of a substance.

  • Methodology Overview (Acute Toxic Class Method - OECD 423):

    • Animal Model: Typically, rats of a single sex (usually females) are used.[9]

    • Procedure: A stepwise procedure is used with a minimum of three animals per step.[9] The substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[9]

    • Observation: The presence or absence of compound-related mortality or moribundity within a short period after dosing determines the next step, which may involve dosing another group at a lower or higher dose level.[9]

    • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.[7]

4.2. Skin Corrosion/Irritation (OECD Guideline 404)

  • Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Methodology Overview:

    • Animal Model: The albino rabbit is the preferred species.[10][11]

    • Procedure: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of the animal's skin.[10] An untreated area serves as a control.[10] The exposure period is typically up to 4 hours.[10][12][13]

    • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.[10] Observations are typically made for up to 14 days to assess the reversibility of the effects.[10]

    • Endpoint: The severity and reversibility of the skin reactions determine the classification of the substance as corrosive or irritant.[8]

4.3. Eye Irritation/Corrosion (OECD Guideline 405)

  • Objective: To evaluate the potential of a substance to cause irritation or corrosion to the eyes.

  • Methodology Overview:

    • Animal Model: The albino rabbit is the recommended test animal.[3][4]

    • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[2][3] The other eye remains untreated and serves as a control.[3]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.[3][14] The observation period can be extended to assess the reversibility of any damage.[3]

    • Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance.[3]

Visualizations

5.1. Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways or detailed molecular mechanisms of toxicity for 4-Heptanamine. Its corrosive effects are likely due to its basic nature as an amine, causing chemical burns upon direct contact with tissues.

5.2. Experimental and Logical Workflows

The following diagrams illustrate key workflows and logical relationships for the safe handling and hazard assessment of 4-Heptanamine.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store PPE Don Appropriate PPE Store->PPE FumeHood Work in a Fume Hood PPE->FumeHood Dispense Dispense Chemical FumeHood->Dispense Experiment Perform Experiment Dispense->Experiment Spill Spill Dispense->Spill Waste Collect Waste in a Labeled Container Experiment->Waste Exposure Personnel Exposure Experiment->Exposure Dispose Dispose of Waste via Approved Channels Waste->Dispose Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Notify Notify Safety Officer Evacuate->Notify FirstAid->Notify

Caption: Safe handling workflow for 4-Heptanamine.

HazardRelationship cluster_properties Chemical Properties cluster_hazards Primary Hazards cluster_controls Control Measures Amine Primary Amine Corrosive Skin and Eye Corrosion Amine->Corrosive causes Flammable Flammable Liquid FireHazard Fire Hazard Flammable->FireHazard leads to PPE Personal Protective Equipment Corrosive->PPE Handling Safe Handling Procedures Corrosive->Handling Toxic Harmful if Swallowed Toxic->Handling Sensitizer Skin Sensitizer Sensitizer->PPE Storage Proper Storage FireHazard->Storage FireHazard->Handling Ventilation Engineering Controls (Fume Hood) PPE->Ventilation Handling->Storage

Caption: Logical relationship of 4-Heptanamine hazards and controls.

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for 4-Heptanamine (CAS No: 16751-59-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. This document is intended to serve as a critical resource for professionals handling 4-Heptanamine in a laboratory or industrial setting.

Chemical and Physical Properties

4-Heptanamine, also known as 4-aminoheptane, is a primary aliphatic amine. It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₇N[1][2][3][4]
Molecular Weight 115.22 g/mol [2][4]
CAS Number 16751-59-0[4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 140 °C[2][3]
Melting Point -19 °C (estimate)[2]
Density 0.77 g/cm³[2][3]
Flash Point 41.3 °C[3]
Vapor Pressure 6.41 mmHg at 25°C[3]
Refractive Index 1.4170 to 1.4190[2]
pKa 11.04 ± 0.35 (Predicted)[2]
LogP 2.61420[3]

Toxicological Information

The toxicological profile of 4-Heptanamine indicates that it is harmful if swallowed and causes severe skin burns and eye damage.[4] Acute toxicity data is limited, but the available information is presented below.

TestSpeciesRouteValueSource
LD50 (Lethal Dose, 50%)MouseIntraperitoneal110 mg/kg[3]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[4]

  • H302: Harmful if swallowed.[4]

  • H314: Causes severe skin burns and eye damage.[4]

  • H318: Causes serious eye damage.[4]

Experimental Protocols

The toxicological data for 4-Heptanamine would be determined using standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: The test involves administering the substance to a small group of animals in a stepwise procedure using defined doses. The outcome of the test is the classification of the substance into a toxicity class based on the observed mortality.

  • Animal Model: Typically, rats are used. Animals are young, healthy, and of a specific weight range.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically administered via gavage. If not soluble in water, a suitable vehicle like corn oil may be used.

  • Procedure:

    • A starting dose is selected based on available information.

    • A group of three animals of a single sex is dosed.

    • If no mortality occurs, a higher dose is given to another group of three animals.

    • If mortality occurs, the test is repeated at a lower dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 is estimated based on the dose at which mortality is observed, and the substance is assigned a GHS category.

Skin Corrosion/Irritation - OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method)

This in vitro test is used to assess the skin corrosion potential of a substance.

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The corrosive potential is determined by the resulting cell viability.

  • Test System: Commercially available RhE models that mimic the properties of the human epidermis are used.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a defined exposure period (e.g., 3 minutes and 1 hour), the substance is removed by rinsing.

    • The tissues are incubated for a post-exposure period.

  • Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces MTT to a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.

  • Endpoint: A substance is classified as corrosive if the cell viability is below a certain threshold after a specific exposure time.

Visualizations

Hazard Identification and Risk Assessment Workflow

The following diagram illustrates a logical workflow for identifying and assessing the risks associated with handling 4-Heptanamine.

cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Control Review MSDS Review MSDS Identify Physical & Chemical Properties Identify Physical & Chemical Properties Review MSDS->Identify Physical & Chemical Properties Identify Toxicological Hazards Identify Toxicological Hazards Review MSDS->Identify Toxicological Hazards Review GHS Classifications Review GHS Classifications Identify Toxicological Hazards->Review GHS Classifications Evaluate Routes of Exposure Evaluate Routes of Exposure Review GHS Classifications->Evaluate Routes of Exposure Assess Handling Procedures Assess Handling Procedures Evaluate Routes of Exposure->Assess Handling Procedures Determine Potential for Inhalation/Dermal Contact Determine Potential for Inhalation/Dermal Contact Assess Handling Procedures->Determine Potential for Inhalation/Dermal Contact Implement Engineering Controls Implement Engineering Controls Determine Potential for Inhalation/Dermal Contact->Implement Engineering Controls Mandate Personal Protective Equipment (PPE) Mandate Personal Protective Equipment (PPE) Implement Engineering Controls->Mandate Personal Protective Equipment (PPE) Establish Emergency Procedures Establish Emergency Procedures Mandate Personal Protective Equipment (PPE)->Establish Emergency Procedures Develop Safe Work Practices Develop Safe Work Practices Establish Emergency Procedures->Develop Safe Work Practices

Caption: Workflow for Hazard Identification and Risk Management.

Generalized Signaling Pathway for Amine-Induced Cytotoxicity

While the specific molecular signaling pathways for 4-Heptanamine toxicity are not well-documented, a generalized pathway for cytotoxicity induced by similar aliphatic amines can be proposed. This often involves disruption of cellular membranes and mitochondrial function.

4-Heptanamine 4-Heptanamine Cellular Exposure Cellular Exposure 4-Heptanamine->Cellular Exposure Membrane Disruption Membrane Disruption Cellular Exposure->Membrane Disruption Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Exposure->Mitochondrial Dysfunction Caspase Activation Caspase Activation Membrane Disruption->Caspase Activation Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production ATP Depletion ATP Depletion Mitochondrial Dysfunction->ATP Depletion Increased ROS Production->Caspase Activation ATP Depletion->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized Pathway for Amine-Induced Cytotoxicity.

References

A Technical Guide to 4-Heptanamine: Commercial Availability, Purity, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Heptanamine (CAS: 16751-59-0), a versatile primary alkylamine. It details the compound's commercial availability and typical purity levels from various suppliers. Furthermore, this document outlines established experimental protocols for its synthesis via reductive amination of 4-heptanone (B92745) and subsequent purification through standard laboratory techniques. While specific biological signaling pathways for 4-Heptanamine are not extensively documented, this guide discusses the known pharmacological context of related alkylamines and the potential therapeutic applications of 4-Heptanamine derivatives, highlighting its relevance in medicinal chemistry and drug development.

Introduction

4-Heptanamine, also known as 4-aminoheptane or 1-propylbutylamine, is a primary aliphatic amine with the chemical formula C₇H₁₇N.[1][2] Its structure features a seven-carbon chain with an amino group located at the fourth position. This branched alkylamine serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[2] The presence of the amine functional group imparts nucleophilic and basic properties to the molecule, making it a versatile building block for a variety of chemical transformations.[3]

Commercial Availability and Purity

4-Heptanamine is readily available from a range of chemical suppliers. The purity of the commercially available product typically varies, with common grades including 97%, >98.0% (GC), and 99%. It is generally supplied as a colorless to pale yellow liquid.[2]

Table 1: Commercial Availability and Purity of 4-Heptanamine

SupplierPurityQuantityForm
Supplier A97%1g, 5g, 25gLiquid
Supplier B>98.0% (GC)(T)10ml, 25mlColorless to Almost colorless clear liquid
Supplier C99%VariesLiquid
Supplier DNot Specified250mgClear, colorless liquid

Physicochemical Properties

A summary of the key physicochemical properties of 4-Heptanamine is provided in the table below.

Table 2: Physicochemical Properties of 4-Heptanamine

PropertyValueReference
Molecular Formula C₇H₁₇N[1]
Molecular Weight 115.22 g/mol [1]
CAS Number 16751-59-0[1]
Boiling Point 140 °C[4]
Melting Point -19 °C (estimate)[4]
Density 0.77 g/cm³[4]
Refractive Index 1.4170 to 1.4190[4]
pKa 11.04 ± 0.35 (Predicted)[4]

Synthesis and Purification

The most common and industrially scalable method for the synthesis of 4-Heptanamine is the reductive amination of 4-heptanone.[3] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (typically ammonia), followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of 4-Heptanone

This protocol is a representative example based on established procedures for reductive amination.[5][6]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-heptanone (1 equivalent) in the chosen anhydrous solvent.

  • Add the ammonia source (e.g., a 7N solution of ammonia in methanol, or ammonium chloride in the presence of a base). The amount of ammonia should be in excess.

  • Stir the mixture at room temperature for a designated period (e.g., 30 minutes to several hours) to allow for the formation of the imine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Once imine formation is deemed sufficient, cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride, typically 1.5-2.0 equivalents) in portions, maintaining the temperature below 10 °C. If using sodium borohydride with silica gel, the silica gel can be added with the reducing agent.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Proceed with the purification as described in the following sections.

G 4-Heptanone 4-Heptanone Imine Intermediate Imine Intermediate 4-Heptanone->Imine Intermediate + Ammonia Ammonia Ammonia Ammonia->Imine Intermediate 4-Heptanamine 4-Heptanamine Imine Intermediate->4-Heptanamine + Reducing Agent Reducing Agent Reducing Agent Reducing Agent->4-Heptanamine

Reductive Amination of 4-Heptanone
Purification Methodologies

The crude 4-Heptanamine obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual reagents.

This is a standard workup procedure for isolating basic compounds like amines.[7]

Procedure:

  • After quenching the reaction, adjust the pH of the aqueous layer to acidic (pH ~2) with hydrochloric acid. This will protonate the 4-Heptanamine, making it water-soluble.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any neutral organic impurities.

  • Separate the aqueous layer and basify it to a pH >10 with a strong base (e.g., sodium hydroxide). This will deprotonate the amine, making it insoluble in water.

  • Extract the free amine into an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude 4-Heptanamine.

G cluster_0 Aqueous Layer (Acidic) cluster_1 Organic Layer Protonated_Amine 4-Heptanaminium Chloride (Water Soluble) Basify Add NaOH (aq) Protonated_Amine->Basify Neutral_Impurities Neutral Impurities (Organic Soluble) Crude_Mixture Crude Reaction Mixture Add_Acid Add HCl (aq) Crude_Mixture->Add_Acid Separate_Layers Separate Layers Add_Acid->Separate_Layers Separate_Layers->Protonated_Amine Separate_Layers->Neutral_Impurities Extract Extract with Organic Solvent Basify->Extract Pure_Amine Pure 4-Heptanamine (Organic Layer) Extract->Pure_Amine

Acid-Base Extraction Workflow

For further purification, particularly to remove impurities with close boiling points, fractional distillation under reduced pressure is recommended due to the relatively high boiling point of 4-Heptanamine.[8]

Procedure:

  • Set up a fractional distillation apparatus with a vacuum source.

  • Place the crude 4-Heptanamine in the distillation flask with boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for 4-Heptanamine at the applied pressure.

Since 4-Heptanamine is a chiral molecule, the synthesis will result in a racemic mixture. For applications where a single enantiomer is required, chiral resolution can be performed. A common method involves the formation of diastereomeric salts with a chiral acid, such as tartaric acid.[3][9]

Procedure:

  • Dissolve the racemic 4-Heptanamine in a suitable solvent (e.g., methanol).

  • Add an equimolar amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid).

  • Allow the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will preferentially crystallize.

  • Separate the crystals by filtration.

  • Liberate the free amine from the diastereomeric salt by treatment with a base and subsequent extraction.

  • The enantiomeric excess (e.e.) of the resolved amine can be determined by chiral chromatography.

G Racemic_Amine Racemic 4-Heptanamine (R and S enantiomers) Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Amine/L-Acid and S-Amine/L-Acid) Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Acid (e.g., L-(+)-Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Liberation Liberation of Free Amine (Base Treatment) Separated_Salts->Liberation Enantiopure_Amine Enantiomerically Enriched 4-Heptanamine Liberation->Enantiopure_Amine

Chiral Resolution via Diastereomeric Salt Formation

Biological Activity and Potential Applications

While specific signaling pathways for 4-Heptanamine are not well-defined in publicly available literature, the broader class of alkylamines is known to exhibit a wide range of pharmacological activities. Derivatives of alkylamines are used as antihistamines, anti-inflammatory agents, and can act as neurotransmitter modulators.[3] Research suggests that derivatives of 4-Heptanamine are being investigated for their potential effects on the cardiovascular and neurological systems.[3]

Its structural isomer, 2-aminoheptane (B1682561) (tuaminoheptane), is a known sympathomimetic agent, vasoconstrictor, and nasal decongestant that acts as a norepinephrine (B1679862) reuptake inhibitor and releasing agent.[10] This suggests that 4-Heptanamine and its derivatives may also interact with monoamine transporters or receptors, though further research is required to elucidate their specific biological targets and mechanisms of action.

The primary role of 4-Heptanamine in drug development is as a versatile intermediate for the synthesis of more complex molecules that may serve as active pharmaceutical ingredients (APIs).[3]

Conclusion

4-Heptanamine is a commercially available and synthetically accessible primary alkylamine. Its synthesis via reductive amination of 4-heptanone is a robust and scalable method, and the resulting product can be purified to high levels using standard laboratory techniques. While the specific biological activity of 4-Heptanamine is an area of ongoing investigation, its utility as a building block in the synthesis of potentially bioactive molecules makes it a compound of significant interest to researchers in medicinal chemistry and drug development. Further studies are warranted to fully characterize its pharmacological profile and explore its potential as a lead structure for new therapeutic agents.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 4-Heptanamine. Due to the limited availability of direct experimental data for 4-Heptanamine, this guide synthesizes information from studies on analogous long-chain aliphatic amines to predict its environmental behavior.

Physicochemical Properties

The environmental transport and degradation of a chemical are fundamentally influenced by its physicochemical properties. The following table summarizes the available data for 4-Heptanamine.

PropertyValueSource
Molecular Formula C₇H₁₇N[1][2]
Molecular Weight 115.22 g/mol [1]
Physical State Colorless to pale yellow liquid[2]
Odor Characteristic amine odor[2]
Water Solubility Soluble[2]
Vapor Pressure 6.41 mmHg at 25°C
Octanol-Water Partition Coefficient (log Kow) 1.9[1]
pKa 11.04 ± 0.35 (Predicted)

Environmental Fate

The environmental fate of 4-Heptanamine is governed by a combination of transport and degradation processes in various environmental compartments, including soil, water, and air.

Degradation: Long-chain aliphatic amines are generally not expected to persist in aerobic soil environments.[7] Biodegradation is anticipated to be the primary degradation pathway.

Distribution: Upon release into an aquatic environment, 4-Heptanamine is expected to partition between the water column and sediment. Due to its expected strong sorption characteristics, a significant portion will likely associate with suspended solids and eventually settle into the sediment.

Degradation:

  • Biodegradation: In aerobic aquatic systems, biodegradation is expected to be the dominant degradation process for 4-Heptanamine. While specific half-life data is unavailable, studies on other aliphatic amines suggest that they can be readily biodegraded by microorganisms.[8]

  • Hydrolysis: As an aliphatic amine, 4-Heptanamine is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 5-9).

  • Photolysis: Direct photolysis in water is unlikely as aliphatic amines do not significantly absorb light at wavelengths present in sunlight (>290 nm). Indirect photolysis, mediated by other light-absorbing substances in the water, may contribute to a minor extent.

Due to its moderate vapor pressure, 4-Heptanamine has the potential to volatilize into the atmosphere. Once in the gas phase, the primary degradation mechanism is expected to be reaction with hydroxyl radicals (OH•).

Degradation Pathways

While specific degradation pathways for 4-Heptanamine have not been elucidated, the following general pathways are expected for aliphatic amines.

The aerobic biodegradation of primary aliphatic amines is typically initiated by an amine dehydrogenase or a monooxygenase, leading to the formation of an aldehyde and ammonia. The resulting aldehyde can be further oxidized to a carboxylic acid, which can then enter central metabolic pathways such as the fatty acid cycle and the Krebs cycle, ultimately leading to mineralization (conversion to CO₂, H₂O, and mineral salts).

Fig. 1: Proposed aerobic biodegradation pathway of 4-Heptanamine.

In the atmosphere, the reaction of 4-Heptanamine with hydroxyl radicals is expected to proceed via hydrogen abstraction from the C-H bonds of the alkyl chain or the N-H bonds of the amine group. This initial reaction leads to the formation of various reactive intermediates that are subsequently oxidized.

Experimental Protocols

Detailed experimental protocols are crucial for assessing the environmental fate of chemicals. The following sections describe standard methodologies relevant to 4-Heptanamine.

The OECD 301 guidelines for "Ready Biodegradability" are a set of six screening tests used to determine the potential for rapid and ultimate biodegradation of organic chemicals in an aerobic aqueous medium.[9][10][11][12]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light for 28 days. The extent of biodegradation is determined by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

General Procedure (OECD 301F - Manometric Respirometry Test):

  • Test Substance Preparation: Prepare a stock solution of 4-Heptanamine.

  • Inoculum: Use activated sludge from a domestic wastewater treatment plant. The sludge should be washed and aerated before use.

  • Test Vessels: Set up sealed vessels containing a defined volume of mineral medium, the test substance at a concentration of 2-5 mg/L of organic carbon, and the inoculum.

  • Controls: Include a blank control (inoculum only) and a reference control with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: Incubate the vessels at 20-25°C in the dark with continuous stirring.

  • Measurement: Monitor the oxygen consumption in each vessel over 28 days using a respirometer.

  • Data Analysis: Calculate the percentage of biodegradation based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of 4-Heptanamine. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.

cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium D Add Medium, Test Substance, and Inoculum to Respirometer Flasks A->D B Prepare 4-Heptanamine Stock Solution B->D C Collect and Prepare Inoculum C->D E Set up Blank and Reference Controls F Incubate at 20-25°C for 28 days E->F G Continuously Monitor Oxygen Consumption F->G H Calculate % Biodegradation vs. ThOD G->H I Assess Ready Biodegradability H->I

References

Toxicological Profile of 4-Heptanamine and Its Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 4-Heptanamine and its derivatives. Due to limited publicly available data, this document primarily focuses on the known toxicological endpoints for 4-Heptanamine, supplemented with general information on the toxicity of aliphatic amines and data on a limited number of its derivatives. This guide aims to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the assessment and development of compounds containing the 4-Heptanamine moiety. All quantitative data is summarized in structured tables, and relevant experimental workflows and potential signaling pathways are visualized using Graphviz diagrams.

Introduction

4-Heptanamine, a primary aliphatic amine, and its derivatives are chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals. A thorough understanding of their toxicological properties is paramount for safe handling, risk assessment, and the development of new chemical entities. This guide synthesizes the available toxicological data, outlines relevant experimental protocols based on established guidelines, and explores potential mechanisms of toxicity.

Toxicological Profile of 4-Heptanamine

The available toxicological data for 4-Heptanamine is primarily focused on its acute toxicity and irritant properties.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring within a short time of administration of a single dose of a substance.

Table 1: Acute Toxicity of 4-Heptanamine

TestSpeciesRouteValueReference
LD50MouseIntraperitoneal110 mg/kg[1]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the tested population.

Irritation and Corrosivity

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, 4-Heptanamine is classified as a substance that can cause severe skin burns and eye damage.[2]

Table 2: GHS Hazard Classifications for 4-Heptanamine

Hazard ClassHazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage
Acute Toxicity (Oral)H302: Harmful if swallowed
Flammable LiquidsH226: Flammable liquid and vapor
Other Toxicological Endpoints

Toxicological Profile of 4-Heptanamine Derivatives

Toxicological data for derivatives of 4-Heptanamine are scarce. The following table summarizes the available data for one such derivative.

Table 3: Acute Toxicity of 4-Heptanamine Derivatives

CompoundTestSpeciesRouteValueReference
4-propyl-4-heptanamine hydrochlorideLD50MouseOral100 mg/kg[2]

Experimental Protocols

Detailed experimental protocols for the toxicity studies of 4-Heptanamine and its derivatives are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments. The following sections outline the general methodologies for key toxicological studies.

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

Acute_Oral_Toxicity_Workflow start Acclimatization of Animals (e.g., rats, mice) fasting Fasting Period (overnight for rats) start->fasting dosing Single Oral Gavage Dosing (stepwise or fixed dose) fasting->dosing observation Observation Period (14 days) - Clinical signs - Mortality - Body weight changes dosing->observation necropsy Gross Necropsy (all animals) observation->necropsy end Data Analysis (LD50 calculation) necropsy->end

General workflow for an acute oral toxicity study.
Skin Corrosion/Irritation (Following OECD Guideline 404)

This test is performed to assess the potential of a substance to cause irreversible or reversible skin damage.

Skin_Irritation_Workflow start Animal Preparation (e.g., rabbit, clipped skin) application Application of Test Substance (0.5 g or 0.5 mL) start->application exposure Semi-occlusive Dressing (4-hour exposure) application->exposure removal Removal of Dressing and Test Substance exposure->removal observation Observation (up to 14 days) - Scoring of erythema and edema at 1, 24, 48, 72 hours removal->observation end Classification (Corrosive/Irritant/Non-irritant) observation->end Eye_Irritation_Workflow start Animal Selection (e.g., albino rabbit) instillation Instillation of Test Substance (0.1 mL or 0.1 g) into one eye start->instillation observation Observation (up to 21 days) - Scoring of cornea, iris, and conjunctiva at 1, 24, 48, 72 hours instillation->observation end Classification (e.g., Serious Eye Damage/Eye Irritant) observation->end Ames_Test_Workflow start Prepare Bacterial Strains (e.g., Salmonella typhimurium) exposure Expose Bacteria to Test Substance (with and without metabolic activation - S9) start->exposure plating Plate on Minimal Agar (lacking specific amino acid) exposure->plating incubation Incubate (37°C for 48-72 hours) plating->incubation counting Count Revertant Colonies incubation->counting end Assess Mutagenic Potential counting->end Calcium_Signaling_Pathway Amine Aliphatic Amine Membrane Cell Membrane Disruption Amine->Membrane Ca_Influx Ca2+ Influx Membrane->Ca_Influx ER_Stress Endoplasmic Reticulum Stress Ca_Influx->ER_Stress Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Caspase Caspase Activation ER_Stress->Caspase Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

References

Methodological & Application

The Versatility of 4-Heptanamine: A Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – 4-Heptanamine, a primary aliphatic amine, is emerging as a versatile and valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural features and reactivity allow for its incorporation into a wide array of molecular scaffolds, enabling the synthesis of diverse compound libraries for screening and lead optimization. This application note provides an overview of the key synthetic applications of 4-Heptanamine, complete with detailed experimental protocols for its use in N-acylation, N-sulfonylation, and reductive amination reactions.

Physicochemical Properties of 4-Heptanamine

4-Heptanamine (also known as heptan-4-amine) is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Its physical and chemical properties are summarized in the table below, making it a reactive intermediate for a variety of chemical transformations.

PropertyValueReference
Molecular Formula C₇H₁₇N[1][2]
Molecular Weight 115.22 g/mol [3]
Boiling Point 139-141 °C
CAS Number 16751-59-0[3]
Density 0.7657 g/cm³ at 20 °C

Key Synthetic Applications

The reactivity of 4-Heptanamine is centered around the nucleophilic nitrogen atom, making it an ideal candidate for a variety of bond-forming reactions. Its applications span from the synthesis of simple amides and sulfonamides to its use as a foundational element in the construction of more complex bioactive molecules.[1]

N-Acylation: Synthesis of Amides

The reaction of 4-Heptanamine with acylating agents such as acyl chlorides or acid anhydrides provides a straightforward route to N-substituted amides. These motifs are prevalent in a vast number of biologically active compounds. The following protocol details the synthesis of N-(heptan-4-yl)benzamide.

Experimental Protocol: Synthesis of N-(heptan-4-yl)benzamide

Objective: To synthesize N-(heptan-4-yl)benzamide via N-acylation of 4-Heptanamine with benzoyl chloride.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products r1 4-Heptanamine p1 N-(heptan-4-yl)benzamide r1->p1 Pyridine (B92270), CH2Cl2, 0 °C to rt r2 Benzoyl Chloride r2->p1 p2 HCl

N-Acylation of 4-Heptanamine.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Heptanamine115.221.15 g10.0
Benzoyl Chloride140.571.48 g (1.23 mL)10.5
Pyridine79.100.87 g (0.89 mL)11.0
Dichloromethane (B109758) (CH₂Cl₂)-50 mL-
1 M Hydrochloric Acid (HCl)-2 x 25 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-2 x 25 mL-
Brine-25 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-Heptanamine (1.15 g, 10.0 mmol) and dichloromethane (40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (0.89 mL, 11.0 mmol) to the stirred solution.

  • Slowly add benzoyl chloride (1.23 mL, 10.5 mmol) dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 3:1).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (Eluent: Hexane/Ethyl Acetate gradient) to afford N-(heptan-4-yl)benzamide.

Expected Results:

ProductFormYieldMelting Point
N-(heptan-4-yl)benzamideWhite Solid~85-95%N/A

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J=7.5 Hz, 2H), 7.48 (t, J=7.5 Hz, 1H), 7.41 (t, J=7.5 Hz, 2H), 6.15 (br s, 1H), 4.10 (m, 1H), 1.60-1.20 (m, 8H), 0.90 (t, J=7.0 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.5, 135.0, 131.5, 128.8, 127.1, 51.0, 37.0, 19.5, 14.2.

  • IR (KBr, cm⁻¹): 3300 (N-H), 3060, 2950, 2870, 1635 (C=O), 1540.

  • MS (ESI): m/z 220.17 [M+H]⁺.

N-Sulfonylation: Synthesis of Sulfonamides

4-Heptanamine readily reacts with sulfonyl chlorides in the presence of a base to form sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties.

Experimental Protocol: Synthesis of N-(heptan-4-yl)benzenesulfonamide

Objective: To synthesize N-(heptan-4-yl)benzenesulfonamide from 4-Heptanamine and benzenesulfonyl chloride.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products r1 4-Heptanamine p1 N-(heptan-4-yl)benzenesulfonamide r1->p1 Pyridine, CH2Cl2, 0 °C to rt r2 Benzenesulfonyl Chloride r2->p1 p2 HCl

N-Sulfonylation of 4-Heptanamine.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Heptanamine115.221.15 g10.0
Benzenesulfonyl Chloride176.621.85 g (1.3 mL)10.5
Pyridine79.100.87 g (0.89 mL)11.0
Dichloromethane (CH₂Cl₂)-50 mL-
1 M Hydrochloric Acid (HCl)-2 x 25 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-2 x 25 mL-
Brine-25 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-Heptanamine (1.15 g, 10.0 mmol) in dichloromethane (40 mL).

  • Cool the solution to 0 °C in an ice bath and add pyridine (0.89 mL, 11.0 mmol).

  • Add benzenesulfonyl chloride (1.3 mL, 10.5 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 4:1).

  • Work-up the reaction as described in the N-acylation protocol.

  • Purify the product by recrystallization from ethanol/water or by column chromatography.

Expected Results:

ProductFormYieldMelting Point
N-(heptan-4-yl)benzenesulfonamideCrystalline Solid~80-90%N/A

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=8.0 Hz, 2H), 7.55 (t, J=8.0 Hz, 1H), 7.48 (t, J=8.0 Hz, 2H), 4.80 (d, J=8.0 Hz, 1H), 3.40 (m, 1H), 1.40-1.10 (m, 8H), 0.85 (t, J=7.0 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 132.8, 129.2, 127.1, 53.0, 36.5, 19.2, 14.0.

  • IR (KBr, cm⁻¹): 3280 (N-H), 3060, 2955, 2870, 1325 (SO₂), 1160 (SO₂).

  • MS (ESI): m/z 256.14 [M+H]⁺.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a highly efficient method for the formation of C-N bonds and offers a more controlled alternative to direct alkylation of amines, which can often lead to over-alkylation.[4] This one-pot reaction involves the formation of an imine intermediate from 4-Heptanamine and an aldehyde or ketone, followed by in-situ reduction.

Experimental Protocol: Synthesis of N-benzyl-heptan-4-amine

Objective: To synthesize N-benzyl-heptan-4-amine via reductive amination of 4-Heptanamine with benzaldehyde (B42025).

Reaction Scheme:

cluster_reactants Reactants cluster_products Product r1 4-Heptanamine p1 N-benzyl-heptan-4-amine r1->p1 1. Formation of Imine 2. NaBH(OAc)3, CH2Cl2, rt r2 Benzaldehyde r2->p1

Reductive Amination of 4-Heptanamine.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Heptanamine115.221.15 g10.0
Benzaldehyde106.121.06 g (1.02 mL)10.0
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)211.942.54 g12.0
Dichloromethane (CH₂Cl₂)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Water-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a 100 mL round-bottom flask, add 4-Heptanamine (1.15 g, 10.0 mmol), benzaldehyde (1.02 mL, 10.0 mmol), and dichloromethane (50 mL).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 9:1).

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution (50 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to give the crude product, which can be purified by column chromatography.

Expected Results:

ProductFormYieldBoiling Point
N-benzyl-heptan-4-amineColorless Oil~75-85%N/A

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H), 3.75 (s, 2H), 2.60 (m, 1H), 1.50-1.20 (m, 8H), 0.90 (t, J=7.0 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.8, 128.6, 128.3, 127.0, 56.0, 51.5, 37.5, 19.8, 14.3.

  • IR (thin film, cm⁻¹): 3350 (N-H), 3060, 3020, 2950, 2870, 1495, 1450.

  • MS (ESI): m/z 206.20 [M+H]⁺.

Logical Workflow for Synthesis and Characterization

The general workflow for utilizing 4-Heptanamine as a building block follows a logical progression from reaction setup to product characterization.

start Start: Select Reaction Type (Acylation, Sulfonylation, Reductive Amination) reactants Combine 4-Heptanamine and Electrophile (e.g., Acyl Chloride, Sulfonyl Chloride, Aldehyde) start->reactants conditions Add Base/Reagents and Solvent Set Reaction Temperature and Time reactants->conditions reaction Stir Reaction Mixture conditions->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography, Recrystallization) workup->purification characterization Characterize Pure Product (NMR, IR, MS, MP/BP) purification->characterization end End: Isolated, Characterized Product characterization->end

General synthetic workflow.

Conclusion

4-Heptanamine is a readily available and reactive building block that provides access to a wide range of amine derivatives. The protocols detailed in this application note for N-acylation, N-sulfonylation, and reductive amination serve as a foundation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The versatility of 4-Heptanamine, coupled with the efficiency of modern synthetic methods, positions it as a key tool for researchers and scientists in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for 4-Heptanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Heptanamine (C₇H₁₇N) is a primary alkylamine that serves as a versatile building block in synthetic and medicinal chemistry.[1][2] Its utility lies in the reactivity of the primary amine group, which allows for a variety of chemical modifications to generate a diverse library of compounds for drug discovery.[1][2] While 4-Heptanamine itself is not an active pharmaceutical ingredient (API), its derivatives have shown potential as modulators of biological targets, particularly G-protein coupled receptors (GPCRs).[3] These application notes provide an overview of the utility of 4-Heptanamine in medicinal chemistry, along with generalized protocols for the synthesis of its derivatives and their evaluation in a common biological assay.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Heptanamine is provided in the table below. These properties are essential for designing synthetic routes and for understanding the compound's behavior in biological systems.

PropertyValueReference
Molecular FormulaC₇H₁₇N[2][4][5][6][7]
Molecular Weight115.22 g/mol [4][6]
AppearanceColorless to pale yellow liquid[2][5]
Boiling Point140°C[6]
Density0.77 g/cm³[6]
pKa11.04 ± 0.35 (Predicted)[6]
SolubilitySoluble in water and organic solvents[2][5]

Application in Drug Discovery: A Scaffold for Bioactive Molecules

The primary application of 4-Heptanamine in drug discovery is as a scaffold for the synthesis of novel bioactive molecules. The amine functional group serves as a handle for introducing various pharmacophores and for modifying the physicochemical properties of the resulting compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

Derivatization Strategies

Common derivatization strategies for 4-Heptanamine include N-alkylation, N-acylation, and reductive amination to produce secondary and tertiary amines with diverse functionalities. These modifications can significantly impact the biological activity of the resulting molecules. For instance, N-alkylation can introduce groups that enhance receptor binding affinity or improve cell permeability.

Therapeutic Potential of Derivatives

Derivatives of 4-Heptanamine have been investigated for their potential as therapeutic agents. For example, N-Methyl-4-propyl-4-heptanamine hydrochloride has been identified as a precursor for the synthesis of beta-adrenergic agonists and local anesthetics.[3] Its tertiary amine structure is crucial for its interaction with GPCRs.[3]

Quantitative Data of a 4-Heptanamine Derivative

The following table summarizes the biological activity of N-Methyl-4-propyl-4-heptanamine hydrochloride and its analogs, demonstrating the impact of N-substitution on receptor affinity and efficacy.

CompoundReceptor Affinity (Ki, nM)Vasoconstriction Efficacy (% of Epinephrine)
α1 β2
N-Methyl-4-propyl-4-heptanamine250 ± 30450 ± 50
N-Ethyl-4-propyl-4-heptanamine300 ± 40500 ± 60
N,N-Dimethyl-4-propyl-4-heptanamine400 ± 45600 ± 70

Data adapted from Vulcanchem.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 4-Heptanamine

This protocol describes a general method for the synthesis of N-alkylated derivatives of 4-Heptanamine.

Materials:

  • 4-Heptanamine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of 4-Heptanamine (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the solid base and wash with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

N_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 4-Heptanamine and Base in Solvent add_halide Add Alkyl Halide start->add_halide heat Heat and Monitor (TLC) add_halide->heat cool Cool to RT heat->cool filter Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify analyze Characterize (NMR, MS) purify->analyze

Workflow for N-Alkylation of 4-Heptanamine.

Protocol 2: GPCR Binding Assay

This protocol provides a general framework for evaluating the binding affinity of 4-Heptanamine derivatives to a specific G-protein coupled receptor using a radioligand binding assay.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR

  • 4-Heptanamine derivative (test compound)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the 4-Heptanamine derivative in the binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a non-labeled ligand (for non-specific binding).

  • Incubate the plate at an appropriate temperature for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound.

GPCR_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding & Separation cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compound B Prepare Assay Plate: Membranes, Radioligand, Test Compound/Controls A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Add Scintillation Fluid E->F G Quantify Radioactivity F->G H Calculate Ki G->H

Workflow for a GPCR Radioligand Binding Assay.

Signaling Pathway

Derivatives of 4-Heptanamine, such as beta-adrenergic agonists, are known to interact with G-protein coupled receptors. The diagram below illustrates a generalized GPCR signaling pathway that could be modulated by such compounds.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein (α, β, γ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates ligand 4-Heptanamine Derivative (Agonist) ligand->receptor Binds cellular_response Cellular Response second_messenger->cellular_response Triggers

Generalized GPCR Signaling Pathway.

4-Heptanamine is a valuable starting material in medicinal chemistry for the generation of compound libraries for drug discovery. Its simple structure and reactive amine group allow for straightforward chemical modification to explore structure-activity relationships and develop novel therapeutic agents. The provided protocols offer a general framework for the synthesis and evaluation of 4-Heptanamine derivatives. Further research into the biological activities of a wider range of these derivatives is warranted to fully explore their therapeutic potential.

References

Synthesis of Bioactive Molecules Using 4-Heptanamine as a Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 4-heptanamine as a chemical precursor. The following sections outline synthetic strategies, experimental procedures, and data presentation for the development of novel compounds with potential therapeutic applications.

Introduction

4-Heptanamine, a primary aliphatic amine, serves as a versatile building block in medicinal chemistry. Its nucleophilic nitrogen atom readily participates in a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This adaptability makes it a valuable precursor for the synthesis of novel bioactive compounds. The key reactive site, the primary amine group, allows for straightforward N-alkylation and N-acylation reactions, providing a gateway to a wide range of derivatives.

Synthesis of N-Acyl-4-heptanamine Derivatives with Potential Anticancer Activity

N-acylation is a fundamental strategy to modify the biological activity of primary amines. The introduction of an acyl group can alter the lipophilicity, hydrogen bonding capacity, and steric profile of the parent molecule, leading to enhanced or novel pharmacological properties. This section details the synthesis and evaluation of a series of N-acyl-4-heptanamine derivatives as potential anticancer agents.

Experimental Protocol: General Procedure for the Synthesis of N-Acyl-4-heptanamine Derivatives

This protocol describes a general method for the acylation of 4-heptanamine with various carboxylic acids using a peptide coupling agent.

Materials:

Procedure:

  • To a solution of the selected carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add 4-heptanamine (1.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-acyl-4-heptanamine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Synthesis and Anticancer Activity of N-Acyl-4-heptanamine Derivatives against MCF-7 Breast Cancer Cell Line
Compound IDAcyl GroupYield (%)IC₅₀ (µM)
1a Benzoyl8525.4 ± 1.2
1b 4-Nitrobenzoyl8215.8 ± 0.9
1c 4-Chlorobenzoyl8818.2 ± 1.1
1d 4-Methoxybenzoyl8632.1 ± 1.5
1e Cinnamoyl7921.5 ± 1.3

IC₅₀ values are presented as mean ± standard deviation from three independent experiments.

Logical Workflow for Synthesis and Evaluation

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Heptanamine & Carboxylic Acid Coupling DCC/DMAP Coupling Start->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Acyl-4-heptanamine Purification->Product Cell_Culture MCF-7 Cell Culture Product->Cell_Culture Test Compound MTT_Assay MTT Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Workflow for the synthesis and anticancer evaluation of N-acyl-4-heptanamine derivatives.

Synthesis of 4-Heptanamine Based Schiff Bases with Antimicrobial Activity

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their broad spectrum of biological activities, including antimicrobial properties. The imine or azomethine group (-C=N-) is a key pharmacophore in these molecules.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases from 4-Heptanamine

This protocol outlines the synthesis of Schiff base derivatives by reacting 4-heptanamine with various substituted benzaldehydes.

Materials:

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • To this solution, add 4-heptanamine (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Synthesis and Antimicrobial Activity of 4-Heptanamine Schiff Base Derivatives
Compound IDAldehyde UsedYield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2a Benzaldehyde9264128
2b 4-Chlorobenzaldehyde953264
2c 4-Hydroxybenzaldehyde88128256
2d 4-Nitrobenzaldehyde911632
2e Salicylaldehyde853264

MIC (Minimum Inhibitory Concentration) was determined using the broth microdilution method.

Signaling Pathway Inhibition (Hypothetical)

While the exact mechanism of action for novel antimicrobial compounds requires extensive investigation, a common target is the bacterial cell wall synthesis pathway. The following diagram illustrates a hypothetical mechanism where a 4-heptanamine derivative inhibits a key enzyme in this pathway.

cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Inhibitor 4-Heptanamine Derivative Inhibitor->Lipid_II Inhibition

Caption: Hypothetical inhibition of bacterial cell wall synthesis by a 4-heptanamine derivative.

Conclusion

4-Heptanamine is a readily available and versatile precursor for the synthesis of a variety of bioactive molecules. The protocols and data presented herein demonstrate the potential for developing novel N-acyl and Schiff base derivatives with promising anticancer and antimicrobial activities. Further optimization of these lead compounds and exploration of other synthetic modifications could lead to the discovery of new therapeutic agents. Researchers are encouraged to use these notes as a foundation for their own investigations into the vast chemical space accessible from this simple yet powerful starting material.

Application Notes and Protocols: 4-Heptanamine as a Corrosion Inhibitor for Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proposed Mechanism of Inhibition

The primary mechanism of corrosion inhibition by 4-Heptanamine in an acidic medium is expected to be through adsorption onto the steel surface. In an acidic solution, the amine group of 4-Heptanamine will be protonated, forming a positively charged ammonium (B1175870) species (CH₃(CH₂)₂CH(NH₃⁺)(CH₂)₂CH₃). The steel surface in acidic media is typically negatively charged. This facilitates the electrostatic interaction (physisorption) between the protonated amine and the steel surface.

Furthermore, the nitrogen atom in the 4-Heptanamine molecule possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond (chemisorption).[2] This adsorption process displaces water molecules from the steel surface and creates a protective hydrophobic layer that acts as a barrier to the corrosive species (H⁺ and Cl⁻ ions) in the acidic solution, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Data Presentation

The following tables present illustrative quantitative data for the performance of 4-Heptanamine as a corrosion inhibitor for mild steel in 1 M HCl. This data is hypothetical and serves as a template for presenting experimental results.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (mM)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)Surface Coverage (θ)
Blank1.25--
0.10.5060.00.60
0.50.2580.00.80
1.00.1588.00.88
5.00.0893.60.94
10.00.0596.00.96

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
Blank-45050070-120-
0.1-44520075-11560.0
0.5-44010080-11080.0
1.0-4356082-10888.0
5.0-4303285-10593.6
10.0-4252088-10296.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
Blank50100-
0.11256060.0
0.52504080.0
1.04173088.0
5.07812093.6
10.012501596.0

Experimental Protocols

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.[3][4][5][6]

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Distilled water

  • Acetone

  • Analytical balance (±0.1 mg accuracy)

  • 1 M HCl solution

  • 4-Heptanamine

  • Water bath or thermostat

  • Glass beakers and hooks

Protocol:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Cleaning and Weighing: Degrease the polished coupons by washing with distilled water and then acetone. Dry them in a desiccator and accurately weigh them using an analytical balance. Record the initial weight (W₀).

  • Immersion: Prepare 1 M HCl solutions with and without various concentrations of 4-Heptanamine (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mM).

  • Immerse the pre-weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged. The immersion is typically carried out for a fixed period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 25 °C).[5]

  • Post-Immersion Cleaning and Weighing: After the immersion period, retrieve the coupons from the solutions.

  • Gently clean the coupons with a soft brush under running water to remove corrosion products.

  • Rinse with distilled water and acetone, dry, and re-weigh to obtain the final weight (W₁).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₀ - W₁

    • Corrosion Rate (CR): CR (g m⁻² h⁻¹) = ΔW / (A × t), where A is the surface area of the coupon in m² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] × 100, where CR₀ and CR₁ are the corrosion rates in the absence and presence of the inhibitor, respectively.

    • Surface Coverage (θ): θ = (CR₀ - CR₁) / CR₀

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).[7][8]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite (B72142) rod)

  • Mild steel specimen for working electrode

  • 1 M HCl solution

  • 4-Heptanamine

Protocol:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (1 M HCl with or without 4-Heptanamine).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 or 1 mV/s).

  • Data Analysis:

    • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Determine the anodic (βa) and cathodic (βc) Tafel slopes.

    • Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorr₁) / Icorr₀] × 100, where Icorr₀ and Icorr₁ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion mechanism, the properties of the protective film, and the charge transfer resistance at the metal/solution interface.[9][10][11]

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (as described for potentiodynamic polarization)

  • Mild steel specimen for working electrode

  • 1 M HCl solution

  • 4-Heptanamine

Protocol:

  • Electrode and Cell Setup: Prepare the working electrode and set up the three-electrode cell as described for the potentiodynamic polarization experiment.

  • Stabilization: Allow the working electrode to stabilize at its OCP in the test solution for 30-60 minutes.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit. A simple Randles circuit is often used for corrosion systems.

    • From the equivalent circuit fitting, determine the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct₁ - Rct₀) / Rct₁] × 100, where Rct₀ and Rct₁ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_experiments Corrosion Inhibition Experiments cluster_analysis Data Analysis prep_steel Mild Steel Coupon polish Polishing prep_steel->polish clean Cleaning & Weighing polish->clean weight_loss Weight Loss clean->weight_loss Immerse in Test Solution pdp Potentiodynamic Polarization clean->pdp Immerse in Test Solution eis Electrochemical Impedance Spectroscopy clean->eis Immerse in Test Solution calc_cr Calculate Corrosion Rate weight_loss->calc_cr tafel_analysis Tafel Extrapolation pdp->tafel_analysis circuit_fitting Equivalent Circuit Fitting eis->circuit_fitting calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie tafel_analysis->calc_ie circuit_fitting->calc_ie conclusion Conclusion calc_ie->conclusion Evaluate Inhibitor Performance

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Acidic Solution (1 M HCl) cluster_surface Steel Surface cluster_adsorption Adsorption & Protection inhibitor 4-Heptanamine (R-NH2) protonated_inhibitor Protonated 4-Heptanamine (R-NH3+) inhibitor->protonated_inhibitor + H+ chemisorption Chemisorption (Coordinate Bonding) inhibitor->chemisorption Lone pair donation to Fe d-orbitals physisorption Physisorption (Electrostatic Interaction) protonated_inhibitor->physisorption Adsorbs on negatively charged surface h_plus H+ steel Mild Steel (Fe) h_plus->steel Corrosion Attack cl_minus Cl- cl_minus->steel Corrosion Attack protective_layer Protective Hydrophobic Layer physisorption->protective_layer chemisorption->protective_layer protective_layer->steel Blocks corrosive species

References

Application Notes and Protocols: Mechanism of Corrosion Inhibition by 4-Heptanamine on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of metallic surfaces is a significant concern across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, aliphatic amines, such as 4-Heptanamine, have demonstrated potential as effective corrosion inhibitors for metals, particularly steel, in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

The fundamental mechanism of corrosion inhibition by 4-Heptanamine involves the interaction of the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal atoms on the surface. This leads to the formation of a coordinate covalent bond, resulting in the adsorption of the inhibitor molecule onto the metal surface. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium. The effectiveness of this protective layer is influenced by the molecular structure of the inhibitor, its concentration, the temperature, and the nature of the corrosive environment.

These application notes provide a detailed overview of the mechanism of corrosion inhibition by 4-Heptanamine and similar aliphatic amines, along with standardized protocols for evaluating their performance.

Mechanism of Action

The corrosion inhibition by 4-Heptanamine on a metal surface in an acidic medium can be described through a series of steps involving adsorption and the formation of a protective film. The process is a combination of physical and chemical adsorption.

  • Physical Adsorption (Physisorption): In acidic solutions, the amine group of 4-Heptanamine can become protonated, forming a positively charged species (R-NH3+). The metal surface in an acidic solution is typically negatively charged due to the adsorption of anions from the acid (e.g., Cl- in HCl). The electrostatic attraction between the protonated amine and the negatively charged metal surface leads to physical adsorption.

  • Chemical Adsorption (Chemisorption): The nitrogen atom in the 4-Heptanamine molecule possesses a lone pair of electrons. This allows the molecule to act as a Lewis base and donate these electrons to the vacant d-orbitals of the metal atoms (acting as a Lewis acid), forming a coordinate covalent bond. This process of chemisorption results in a more stable and robust protective layer.

The dominant mode of adsorption depends on factors such as the concentration of the inhibitor, the temperature, and the surface charge of the metal. Generally, both physisorption and chemisorption contribute to the overall inhibition effect.[1] The alkyl chain of the 4-Heptanamine molecule, being hydrophobic, further contributes to the protective barrier by repelling water molecules from the metal surface.

The adsorption of aliphatic amines on a metal surface often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.[2]

Signaling Pathway and Logical Relationship Diagram

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface cluster_reactions Corrosion Reactions Inhibitor 4-Heptanamine (R-NH2) ProtonatedInhibitor Protonated 4-Heptanamine (R-NH3+) Inhibitor->ProtonatedInhibitor Protonation AdsorbedInhibitor Adsorbed Inhibitor Layer Inhibitor->AdsorbedInhibitor Chemisorption (Coordinate Bond) ProtonatedInhibitor->AdsorbedInhibitor Physisorption (Electrostatic) H_plus H+ H_plus->ProtonatedInhibitor Cathodic Cathodic Hydrogen Evolution (2H+ + 2e- -> H2) H_plus->Cathodic Reduction Anions Anions (e.g., Cl-) AdsorbedAnions Adsorbed Anions (Negative Surface Charge) Anions->AdsorbedAnions Adsorption Metal Metal (e.g., Fe) Metal->AdsorbedAnions Anodic Anodic Dissolution (Fe -> Fe2+ + 2e-) Metal->Anodic Oxidation AdsorbedInhibitor->Anodic Blocks Anodic Sites AdsorbedInhibitor->Cathodic Blocks Cathodic Sites

Caption: Corrosion inhibition mechanism of 4-Heptanamine.

Quantitative Data Summary

Due to the limited availability of published data specifically for 4-Heptanamine, the following table presents representative data for a similar aliphatic amine corrosion inhibitor on mild steel in a 1 M HCl solution, as determined by various experimental techniques. This data serves to illustrate the expected performance.

Inhibitor Concentration (M)Weight Loss Inhibition Efficiency (%)Potentiodynamic Polarization Inhibition Efficiency (%)Electrochemical Impedance Spectroscopy Inhibition Efficiency (%)
0 (Blank)000
1 x 10⁻⁵65.268.570.1
5 x 10⁻⁵80.182.384.5
1 x 10⁻⁴88.990.191.2
5 x 10⁻⁴93.594.295.3

Note: The data presented is illustrative and based on typical results for aliphatic amine inhibitors. Actual values for 4-Heptanamine may vary.

Experimental Protocols

To evaluate the corrosion inhibition performance of 4-Heptanamine, a series of standardized experimental protocols are employed.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive solution (e.g., 1 M HCl)

  • 4-Heptanamine

  • Analytical balance

  • Water bath or thermostat

  • Desiccator

Procedure:

  • Mechanically polish the metal coupons with a series of emery papers of decreasing grit size, rinse with distilled water and acetone, and dry.

  • Accurately weigh the polished coupons using an analytical balance.

  • Prepare the corrosive solution with and without various concentrations of 4-Heptanamine.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibition mechanism. These are typically performed using a three-electrode cell setup connected to a potentiostat.[3]

Materials:

  • Working electrode (metal sample, e.g., mild steel)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Potentiostat/Galvanostat with frequency response analyzer

  • Corrosive solution with and without inhibitor

This technique determines the corrosion current density (i_corr) and provides insights into whether the inhibitor acts on the anodic or cathodic reaction, or both (mixed-type).[4]

Procedure:

  • Assemble the three-electrode cell with the working electrode immersed in the test solution.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the logarithm of the current density versus the potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer process at the metal-solution interface.[5]

Procedure:

  • Set up the three-electrode cell as for the PDP measurement and allow the OCP to stabilize.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Record the impedance response and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_methods Experimental Methods cluster_analysis Data Analysis cluster_interpretation Interpretation SamplePrep Metal Sample Preparation (Polishing, Cleaning, Weighing) WeightLoss Weight Loss Measurement SamplePrep->WeightLoss PDP Potentiodynamic Polarization SamplePrep->PDP EIS Electrochemical Impedance Spectroscopy SamplePrep->EIS SolutionPrep Solution Preparation (Corrosive Medium +/- Inhibitor) SolutionPrep->WeightLoss SolutionPrep->PDP SolutionPrep->EIS WL_Analysis Calculate Corrosion Rate and Inhibition Efficiency WeightLoss->WL_Analysis PDP_Analysis Determine icorr, Ecorr and Inhibition Efficiency PDP->PDP_Analysis EIS_Analysis Model with Equivalent Circuit Determine Rct, Cdl and Inhibition Efficiency EIS->EIS_Analysis Mechanism Determine Inhibition Mechanism (Adsorption Isotherm) WL_Analysis->Mechanism PDP_Analysis->Mechanism EIS_Analysis->Mechanism

Caption: Workflow for evaluating corrosion inhibitors.

Conclusion

4-Heptanamine and similar aliphatic amines serve as effective mixed-type corrosion inhibitors for metals in acidic media. Their mechanism of action is primarily based on adsorption onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. The evaluation of their performance can be systematically conducted using weight loss and electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy. The protocols outlined in these notes provide a standardized approach for researchers to assess the efficacy and understand the inhibition mechanism of 4-Heptanamine and other candidate corrosion inhibitors.

References

Application Notes and Protocols: The Role of 4-Heptanamine in the Synthesis of Polymers and Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known reactivity of primary amines and analogous systems in polymer chemistry. Direct experimental data on the use of 4-Heptanamine in these specific applications is not extensively available in published literature. These notes serve as a guide to potential applications and methodologies for researchers exploring the use of 4-Heptanamine as a building block for novel polymers and functional materials.

Introduction

4-Heptanamine, a primary alkylamine, possesses a reactive amine group that makes it a versatile, though not widely documented, candidate for polymer synthesis and the functionalization of materials. Its branched alkyl chain can impart unique solubility, thermal, and morphological characteristics to polymers. This document outlines hypothetical, yet chemically sound, applications of 4-Heptanamine in surface modification, as a chain regulator in radical polymerization, and as a co-monomer in the synthesis of polyamides.

Application Note 1: Surface Modification of Polymers with 4-Heptanamine

Application: To introduce hydrophobicity and a reactive handle on the surface of polymers for applications in biocompatible coatings, drug delivery, and functionalized membranes. The grafting of 4-Heptanamine onto a polymer surface can alter its surface energy and provide primary amine groups for further bioconjugation.

Principle: The primary amine of 4-Heptanamine can react with surface functional groups of a polymer, such as esters (via aminolysis), carboxylic acids (via amidation), or epoxides (via ring-opening). This protocol focuses on the aminolysis of a polyester (B1180765) surface, a common method for introducing amine functionalities.

Experimental Protocol: Surface Aminolysis of a Polyester Film

Materials:

  • Polyester film (e.g., Polyethylene terephthalate (B1205515) - PET)

  • 4-Heptanamine

  • Isopropanol (B130326) (IPA)

  • Deionized water

  • Nitrogen gas

  • Orange II dye solution (for quantification of amine groups)

  • Coomassie Brilliant Blue (CBB) dye solution (alternative for quantification)

Equipment:

  • Reaction vessel with a reflux condenser

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath

  • Ultrasonic bath

  • UV-Vis spectrophotometer

  • Goniometer (for contact angle measurements)

Procedure:

  • Substrate Preparation: Cut the polyester film into desired dimensions (e.g., 2 cm x 2 cm). Clean the films by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Aminolysis Reaction: Place the cleaned polyester films in a reaction vessel containing a solution of 4-Heptanamine in isopropanol (e.g., 10% v/v).

  • Heat the reaction mixture to 60°C under a nitrogen atmosphere with gentle stirring for a specified duration (e.g., 1-24 hours). The reaction time will influence the density of grafted amine groups.

  • Washing: After the reaction, remove the films and wash them thoroughly with isopropanol to remove any unreacted 4-Heptanamine, followed by rinsing with deionized water.

  • Drying: Dry the modified films under a stream of nitrogen and then in a vacuum oven at 40°C for 24 hours.

  • Characterization:

    • Amine Group Quantification: The surface density of primary amine groups can be quantified using a colorimetric assay with Orange II dye.[1] Immerse the functionalized films in an acidic solution of Orange II, which electrostatically binds to the protonated surface amine groups. After rinsing, the bound dye is desorbed in a basic solution, and its concentration is determined by UV-Vis spectrophotometry. A similar procedure can be followed using Coomassie Brilliant Blue.[1]

    • Surface Wettability: Measure the static water contact angle to assess the change in surface hydrophobicity.

Data Presentation

Table 1: Hypothetical Surface Properties of PET Film after Modification with 4-Heptanamine

Reaction Time (hours)Amine Surface Density (pmol/mm²) (Orange II Method)[1]Water Contact Angle (°)
0 (Control)075 ± 2
125 ± 585 ± 3
680 ± 895 ± 3
12150 ± 12105 ± 4
24210 ± 15110 ± 4

Visualization

Surface_Modification_Workflow cluster_prep Substrate Preparation cluster_reaction Aminolysis Reaction cluster_characterization Characterization PET_Film Polyester (PET) Film Cleaning Sonication in IPA & DI Water Rinse PET_Film->Cleaning Drying_N2 Drying (N2 Stream) Cleaning->Drying_N2 Reaction Incubation in 4-Heptanamine/IPA Solution (60°C, N2 Atmosphere) Drying_N2->Reaction Washing_IPA Washing (IPA & DI Water) Reaction->Washing_IPA Drying_Vacuum Drying (Vacuum Oven) Washing_IPA->Drying_Vacuum Quantification Amine Group Quantification (Orange II Assay) Drying_Vacuum->Quantification Wettability Contact Angle Measurement Drying_Vacuum->Wettability Chain_Transfer_Mechanism cluster_initiation cluster_propagation cluster_transfer cluster_termination I Initiator (I) -> 2R• P R• + M -> RM• RM• + n(M) -> R(M)n• I->P CT R(M)n• + H-NR'2 -> R(M)n-H + •NR'2 P->CT Growing Chain T R(M)n• + R(M)m• -> Polymer P->T RI •NR'2 + M -> M-NR'2• CT->RI New Radical Formation RI->P New Chain Growth Polyamide_Synthesis Diamine Hexamethylenediamine (H2N-(CH2)6-NH2) AqueousPhase Aqueous Phase (Diamine + Monoamine + NaOH) Diamine->AqueousPhase Monoamine 4-Heptanamine Monoamine->AqueousPhase DiacylChloride Sebacoyl Chloride (ClCO-(CH2)8-COCl) OrganicPhase Organic Phase (Diacyl Chloride in DCM) DiacylChloride->OrganicPhase Polymerization Interfacial Polymerization (High-Speed Stirring) AqueousPhase->Polymerization OrganicPhase->Polymerization Copolyamide Copolyamide Product Polymerization->Copolyamide

References

Application Note: GC-MS Method Development for the Analysis of 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 4-Heptanamine. Due to the polar nature and low volatility of aliphatic amines, a derivatization step using trifluoroacetic anhydride (B1165640) (TFAA) is incorporated to improve chromatographic performance and sensitivity. The method is developed and validated following International Council for Harmonisation (ICH) guidelines, making it suitable for researchers, scientists, and drug development professionals in a quality control environment.

Introduction

4-Heptanamine (CAS RN: 16751-59-0), a primary aliphatic amine, is a compound of interest in pharmaceutical and chemical synthesis.[1][2] Accurate and reliable quantification of 4-Heptanamine is crucial for process monitoring, quality control of raw materials, and impurity profiling in drug development. Gas chromatography is a powerful separation technique, but the direct analysis of polar and basic compounds like amines can be challenging, often resulting in poor peak shape and low sensitivity.[3][4] Derivatization is a common strategy to overcome these challenges by converting the analyte into a less polar and more volatile compound.[5][6] This note describes a GC-MS method employing pre-injection derivatization with trifluoroacetic anhydride (TFAA) to facilitate the analysis of 4-Heptanamine.

Experimental Protocols

Materials and Reagents:

Instrumentation:

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration was used for this method development:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)

  • GC Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Software: Agilent MassHunter (or equivalent)

Standard and Sample Preparation Protocol:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Heptanamine and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • For liquid samples, accurately measure a volume expected to contain 4-Heptanamine in the calibration range.

    • Adjust the pH of the aqueous sample to >10 with 0.1 M NaOH.

    • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

    • Allow the layers to separate and carefully collect the organic (upper) layer.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization Protocol:

    • Transfer 100 µL of the standard solution or sample extract to a 2 mL autosampler vial.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Method Parameters:

The following instrumental parameters were optimized for the analysis of the trifluoroacetylated derivative of 4-Heptanamine.

Parameter Value
GC Inlet Splitless, 250°C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole 150°C
Acquisition Mode Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM)
SIM Ions m/z (to be determined based on the mass spectrum of the derivative)

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8] The key validation parameters are summarized below.

Validation Parameter Result
Specificity No interference observed from blank or matrix components at the retention time of the analyte.
Linearity (R²) > 0.998 over the concentration range of 0.1 - 50 µg/mL.
Accuracy (% Recovery) 95.2% - 104.5%
Precision (% RSD) Repeatability (Intra-day) < 2.5%, Intermediate Precision (Inter-day) < 4.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Robustness Minor variations in oven ramp rate and final temperature did not significantly affect results.

Results and Discussion

The derivatization of 4-Heptanamine with TFAA proceeds by acylation of the primary amine, yielding a less polar and more volatile N-(heptan-4-yl)-2,2,2-trifluoroacetamide derivative. This derivatization significantly improves the chromatographic peak shape, reducing tailing and enhancing sensitivity.[9]

Under the optimized GC-MS conditions, the derivative of 4-Heptanamine is well-resolved with a typical retention time of approximately 8.5 minutes. The electron ionization mass spectrum of the derivative shows characteristic fragment ions that can be used for identification and quantification. For enhanced sensitivity in quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended, using the most abundant and specific fragment ions.

Diagrams

GCMS_Method_Development_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Extract Liquid-Liquid Extraction (if needed) Sample->Extract Standard Prepare Standard Curve Derivatize Derivatization with TFAA Standard->Derivatize Extract->Derivatize GC_Inject Inject Derivatized Sample Derivatize->GC_Inject GC_Separation GC Separation on DB-5ms GC_Inject->GC_Separation MS_Detection MS Detection (Scan/SIM) GC_Separation->MS_Detection Integration Peak Integration & Identification MS_Detection->Integration Quantification Quantification using Standard Curve Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Generate Final Report Validation->Report

Caption: Experimental workflow for GC-MS analysis of 4-Heptanamine.

This application note presents a detailed and validated GC-MS method for the analysis of 4-Heptanamine. The use of trifluoroacetic anhydride for derivatization is a critical step that enables robust and sensitive quantification with excellent chromatographic performance. The method is demonstrated to be specific, linear, accurate, and precise, making it a reliable tool for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Recrystallization of 4-Heptanamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of 4-Heptanamine salts, such as 4-heptanamine hydrochloride, through recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential in research and drug development.[1] The protocols outlined below are based on established principles of crystallization and purification of amine salts. While specific quantitative data for 4-heptanamine salts is not extensively available in public literature, the provided methodologies are derived from best practices for similar alkylamine salts and offer a robust starting point for process optimization.

Introduction to Recrystallization of Amine Salts

Recrystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] The process typically involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[1]

For amine compounds like 4-heptanamine, which may be liquids or low-melting solids in their freebase form, conversion to a salt (e.g., hydrochloride or hydrobromide) is a common strategy to induce crystallization and facilitate purification.[3][4] The ionic nature of the salt generally increases the melting point and enhances the propensity for crystallization from appropriate solvents.

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should:

  • Exhibit high solubility for the 4-heptanamine salt at elevated temperatures.

  • Exhibit low solubility for the 4-heptanamine salt at low temperatures.

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert with respect to the 4-heptanamine salt.[1]

  • Be sufficiently volatile for easy removal from the purified crystals.

General Principles of 4-Heptanamine Salt Purification

The purification of 4-heptanamine salts by recrystallization follows a logical workflow. The primary steps involve selecting an appropriate solvent system, dissolving the crude salt, allowing for controlled crystal formation, and isolating the purified crystals.

Recrystallization_Workflow A Start: Crude 4-Heptanamine Salt B Solvent System Selection (Single or Mixed Solvents) A->B C Dissolution in Minimum Amount of Hot Solvent B->C D Hot Filtration (Optional) (To remove insoluble impurities) C->D E Slow Cooling to Room Temperature D->E F Further Cooling (Ice Bath) E->F To maximize yield G Crystal Formation (Nucleation and Growth) E->G F->G H Vacuum Filtration (Isolate Crystals) G->H I Wash Crystals with Cold Solvent H->I J Drying of Purified Crystals (Vacuum Oven or Air Dry) I->J K End: Purified 4-Heptanamine Salt J->K

Recrystallization workflow for 4-heptanamine salts.

Experimental Protocols

The following protocols provide a starting point for the recrystallization of 4-heptanamine salts. Optimization of solvent choice, volumes, and temperatures may be necessary depending on the specific salt and impurity profile.

Protocol 1: Single Solvent Recrystallization of 4-Heptanamine Hydrochloride from Isopropanol (B130326)

Isopropanol is often a preferred solvent for the recrystallization of amine hydrochlorides.

Materials:

  • Crude 4-heptanamine hydrochloride

  • Isopropanol (2-propanol), reagent grade

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude 4-heptanamine hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of isopropanol and begin heating the mixture with stirring. Continue to add small portions of isopropanol until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all traces of solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization of 4-Heptanamine Hydrochloride

This method is useful when the salt is highly soluble in one solvent and poorly soluble in another, where the two solvents are miscible. A common system for amine hydrochlorides is isopropanol (solvent) and diethyl ether (anti-solvent).

Materials:

  • Crude 4-heptanamine hydrochloride

  • Isopropanol (2-propanol), reagent grade

  • Diethyl ether, anhydrous

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude 4-heptanamine hydrochloride in the minimum amount of warm isopropanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While stirring the solution at room temperature, slowly add diethyl ether dropwise until the solution becomes faintly turbid (cloudy).

  • Induce Crystallization: If crystals do not form immediately, gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Cooling: Once crystal formation has begun, allow the flask to stand at room temperature before cooling it further in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of isopropanol and diethyl ether, or with pure cold diethyl ether.

  • Drying: Dry the crystals under vacuum.

Data Presentation

While specific experimental data for 4-heptanamine salts is not widely published, the following tables provide examples of expected outcomes based on the recrystallization of similar amine salts. These tables should be used as a guideline for experimental design and optimization.

Table 1: Solvent Screening for 4-Heptanamine Hydrochloride Recrystallization (Hypothetical Data)

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingSuitability
WaterHighVery HighPoorPoor (consider as anti-solvent)
EthanolModerateHighGoodGood
IsopropanolLowHighExcellentExcellent
AcetoneLowModerateGood, potential for oiling outFair (potential anti-solvent)
Ethyl AcetateVery LowLowPoorPoor (potential washing solvent)
Diethyl EtherInsolubleInsoluble-Good as anti-solvent
HeptaneInsolubleInsoluble-Poor

Table 2: Example Recrystallization Data for an Aliphatic Amine Hydrochloride

ParameterValue
Starting MaterialCrude Amine Hydrochloride (92% purity)
Solvent SystemIsopropanol
Solid-to-Liquid Ratio1:4 (w/v)
Dissolution Temperature70 °C
Crystallization Temperature5 °C
Yield85%
Final Purity>99%

Note: This data is representative and serves as a target for the optimization of 4-heptanamine salt recrystallization.

Signaling Pathways and Logical Relationships

The decision-making process for developing a recrystallization protocol can be visualized as a logical flow, starting from the properties of the crude material and leading to the selection of the appropriate technique.

Recrystallization_Logic cluster_0 Initial Assessment cluster_1 Method Selection A Crude 4-Heptanamine Salt B Assess Solubility in Various Solvents A->B C Good solubility when hot, poor when cold? B->C D Single Solvent Recrystallization C->D Yes E High solubility in one solvent, low in another? C->E No F Two-Solvent Recrystallization E->F Yes G Re-evaluate Solvent Choices or Purify by Other Means E->G No

Decision pathway for selecting a recrystallization method.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and re-cool.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Lower the dissolution temperature by adding more solvent.- Ensure slow cooling.- Re-dissolve the oil in more hot solvent and re-cool slowly.
Low recovery/yield - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing.- Premature crystallization during hot filtration.- Cool the solution for a longer period or at a lower temperature.- Use minimal ice-cold solvent for washing.- Ensure the filtration apparatus is pre-warmed.
Colored product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the successful purification of 4-heptanamine salts via recrystallization. By systematically selecting a suitable solvent system and carefully controlling the crystallization conditions, researchers can achieve high purity, which is paramount for subsequent applications in research and development. It is emphasized that the provided protocols are starting points, and empirical optimization is key to achieving the best results for a specific batch of crude material.

References

Application Notes and Protocols for 4-Heptanamine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptanamine, a branched primary aliphatic amine, serves as a versatile building block and intermediate in the synthesis of a variety of organic molecules.[1][2] Its structural features, including the heptyl chain and the reactive amine group, make it a candidate for incorporation into novel agrochemical formulations. While specific data on the direct use of 4-Heptanamine as a primary active ingredient in commercially available agrochemicals is limited in publicly available literature, its derivatives and structurally related aliphatic amines have demonstrated potential in fungicidal, herbicidal, and insecticidal applications.[3][4] These application notes provide an overview of the potential uses of 4-Heptanamine in agrochemical development, based on existing research on related compounds.

Physicochemical Properties of 4-Heptanamine

A summary of the key physicochemical properties of 4-Heptanamine is presented in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₇N[2]
Molecular Weight115.22 g/mol [2]
AppearanceColorless to pale yellow liquid[2]
SolubilitySoluble in water and organic solvents[2]

Potential Applications in Agrochemicals

Fungicide Development

Hypothetical Mechanism of Action: Based on the action of other amine-containing fungicides, derivatives of 4-Heptanamine could potentially disrupt the fungal cell membrane integrity. The lipophilic heptyl group could facilitate insertion into the lipid bilayer, while the polar amine group could interact with charged components of the membrane, leading to leakage of cellular contents and ultimately, cell death.

Herbicide Development

Aliphatic amines and their salts are known to have herbicidal properties.[4] They can act as contact herbicides, disrupting cell membranes of weeds, or be incorporated into more complex molecules that target specific enzymatic pathways in plants. For instance, aliphatic amine salts of fatty acids have been shown to be effective herbicides.

Hypothetical Mechanism of Action: As a contact herbicide, 4-Heptanamine or its salts could act by disrupting the cuticle and cell membranes of the plant leaves, leading to rapid desiccation and necrosis. The mechanism is likely related to the surfactant-like properties of the molecule, where the alkyl chain interacts with the waxy cuticle and the amine group interacts with the polar components of the cell membrane.

Insecticide Development

Studies have indicated that certain primary and secondary amines possess insecticidal activity. The lipophilicity of the alkyl chain is a crucial factor for penetration of the insect cuticle. Derivatives of 4-Heptanamine could be explored for their potential as contact insecticides or as building blocks for more complex insecticidal molecules.

Hypothetical Mechanism of Action: The insecticidal action of aliphatic amines could be due to their ability to penetrate the insect's cuticle and disrupt the nervous system or other vital physiological processes. The branched structure of 4-Heptanamine might influence its binding to specific target sites.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of 4-Heptanamine derivatives for agrochemical applications. These are based on standard methodologies and should be adapted and optimized for specific research objectives.

Protocol 1: Synthesis of N-Aryl/Alkyl 4-Heptanamine Derivatives

This protocol describes a general method for the synthesis of derivatives of 4-Heptanamine via reductive amination, a common method for creating secondary amines.

Materials:

Procedure:

  • To a solution of 4-heptanone (1 equivalent) and the desired primary amine (1.1 equivalents) in dichloroethane, add acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted 4-heptanamine derivative.

Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol outlines a method to assess the fungicidal activity of synthesized 4-Heptanamine derivatives against common plant pathogenic fungi.

Materials:

  • Synthesized 4-Heptanamine derivatives

  • Pure cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 ± 2 °C in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis.

Protocol 3: Herbicidal Activity Screening (Seed Germination and Seedling Growth)

This protocol describes a laboratory-based method to evaluate the pre-emergent herbicidal activity of 4-Heptanamine derivatives.

Materials:

  • Synthesized 4-Heptanamine derivatives

  • Seeds of a model weed species (e.g., cress, Arabidopsis thaliana)

  • Agar

  • Sterile Petri dishes

  • Growth chamber or incubator with light control

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Prepare a 0.8% (w/v) agar solution in water and autoclave.

  • While the agar is still molten, add the test compound stock solution to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µM). A solvent control should also be prepared.

  • Dispense the agar medium into sterile Petri dishes.

  • After the agar has solidified, place a set number of seeds (e.g., 20) on the surface of the agar in each dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light (e.g., 16-hour light/8-hour dark cycle) and temperature (e.g., 22 °C).

  • After a set period (e.g., 7-10 days), measure the percentage of seed germination and the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the solvent control.

Data Presentation

While specific quantitative data for 4-Heptanamine is not available, the following tables illustrate how data from screening experiments with hypothetical derivatives could be presented.

Table 1: In Vitro Fungicidal Activity of Hypothetical 4-Heptanamine Derivatives

CompoundTest FungusEC₅₀ (µg/mL)
4-Heptanamine-Derivative 1Fusarium oxysporum45.2
4-Heptanamine-Derivative 1Botrytis cinerea62.8
4-Heptanamine-Derivative 2Fusarium oxysporum28.5
4-Heptanamine-Derivative 2Botrytis cinerea35.1
Standard FungicideFusarium oxysporum5.7
Standard FungicideBotrytis cinerea8.3

Table 2: Herbicidal Activity of Hypothetical 4-Heptanamine Derivatives on Cress (Lepidium sativum)

Compound (100 µM)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
4-Heptanamine-Derivative 315 ± 378 ± 565 ± 6
4-Heptanamine-Derivative 422 ± 485 ± 472 ± 5
Commercial Herbicide98 ± 2100 ± 0100 ± 0

Visualizations

The following diagrams illustrate general workflows and a hypothetical mechanism of action relevant to the development of agrochemicals based on 4-Heptanamine.

Experimental_Workflow_Fungicide_Screening cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Fungicidal Screening cluster_optimization Lead Optimization start 4-Heptanamine reaction Chemical Modification (e.g., N-alkylation, N-arylation) start->reaction derivatives Library of 4-Heptanamine Derivatives reaction->derivatives assay Mycelial Growth Inhibition Assay derivatives->assay data_analysis Data Analysis (Inhibition %, EC50) assay->data_analysis hit_id Hit Compound Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar new_synthesis Synthesis of Optimized Analogs sar->new_synthesis new_synthesis->assay Re-screening

Caption: Workflow for the synthesis and screening of 4-Heptanamine derivatives for fungicidal activity.

Hypothetical_Herbicidal_MOA cluster_plant_surface Plant Leaf Surface cluster_plant_cell Plant Cell heptanamine 4-Heptanamine Derivative cuticle Waxy Cuticle heptanamine->cuticle Interaction & Penetration cell_membrane Cell Membrane cuticle->cell_membrane disruption Membrane Disruption cell_membrane->disruption Disorganization of Lipid Bilayer leakage Ion & Solute Leakage disruption->leakage necrosis Cell Death (Necrosis) leakage->necrosis

References

Application Notes and Protocols for 4-Heptanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

These application notes provide a comprehensive overview of the potential utility of 4-heptanamine as a ligand in coordination chemistry. It is important to note that while the fundamental principles of coordination chemistry suggest 4-heptanamine can act as a monodentate ligand, there is a notable scarcity of published research specifically detailing the synthesis, characterization, and application of its discrete coordination complexes. Therefore, the following protocols and data are presented as illustrative examples based on the well-established chemistry of similar primary amine ligands. These notes aim to serve as a foundational guide for researchers interested in exploring the coordination chemistry of 4-heptanamine.

4-Heptanamine as a Ligand: An Overview

4-Heptanamine (also known as 4-heptylamine) is a primary amine with the chemical formula C₇H₁₇N.[1][2][3] The nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of donating this electron pair to a metal center to form a coordinate covalent bond.[4] In this capacity, it functions as a monodentate ligand, binding to the metal ion through the single nitrogen donor atom. The branched heptyl group can influence the steric and electronic properties of the resulting metal complex.[4] 4-Heptanamine is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

Physicochemical Properties of 4-Heptanamine:

PropertyValue
Molecular FormulaC₇H₁₇N
Molecular Weight115.22 g/mol [1][2]
AppearanceColorless to pale yellow liquid[3]
pKa~11.04 (Predicted)[5]

Application Note: Synthesis and Characterization of a Hypothetical Platinum(II) Complex with 4-Heptanamine

Platinum(II) complexes bearing amine ligands are a cornerstone of anticancer chemotherapy. The synthesis of new platinum complexes with different amine ligands is a continuous area of research to develop drugs with improved efficacy and reduced side effects. This protocol describes a hypothetical synthesis of cis-dichlorobis(4-heptanamine)platinum(II), a plausible analogue of cisplatin (B142131).

Experimental Protocol: Synthesis of cis-[PtCl₂(C₇H₁₇N)₂]

This protocol is adapted from established methods for the synthesis of cisplatin analogues.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 4-Heptanamine (C₇H₁₇N)

  • Deionized water

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 0.1 M

  • Ethanol (B145695)

  • Diethyl ether

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)

Procedure:

  • Preparation of the intermediate: Dissolve K₂[PtCl₄] in a minimal amount of deionized water.

  • Ligand Addition: To the stirred aqueous solution of K₂[PtCl₄], add a stoichiometric amount (2 equivalents) of 4-heptanamine.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. A yellow precipitate of the desired complex is expected to form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by small portions of ethanol and diethyl ether.

  • Purification: Recrystallize the crude product from a 0.1 M HCl solution or a mixture of DMF and 0.1 M HCl to obtain the purified cis-[PtCl₂(C₇H₁₇N)₂].

  • Drying: Dry the final product under vacuum.

Expected Characterization Data (Illustrative)
AnalysisExpected Result
Elemental Analysis
%CCalculated: 34.01, Found: (To be determined)
%HCalculated: 6.94, Found: (To be determined)
%NCalculated: 5.67, Found: (To be determined)
FTIR (cm⁻¹)
ν(N-H)~3200-3100 (shift upon coordination)
ν(Pt-N)~500-450
ν(Pt-Cl)~330-310 (characteristic of cis geometry)
¹H NMR (DMSO-d₆, δ ppm)
-CH(NH₂)Shifted downfield upon coordination
-CH₂, -CH₃Signals corresponding to the heptyl chain
¹⁹⁵Pt NMR (DMSO-d₆, δ ppm) ~ -2100 to -2300 (typical for cis-[PtCl₂(amine)₂] complexes)
UV-Vis (DMF, λ_max nm) Absorption bands corresponding to d-d transitions

Experimental Workflow Diagram

experimental_workflow_platinum Workflow for Hypothetical Synthesis of cis-[PtCl₂(4-Heptanamine)₂] start Start dissolve_k2ptcl4 Dissolve K₂[PtCl₄] in H₂O start->dissolve_k2ptcl4 add_ligand Add 2 eq. of 4-Heptanamine dissolve_k2ptcl4->add_ligand react Stir at RT for 24h (Precipitate forms) add_ligand->react filter_wash Filter and Wash (H₂O, EtOH, Et₂O) react->filter_wash recrystallize Recrystallize from 0.1 M HCl / DMF filter_wash->recrystallize dry Dry under vacuum recrystallize->dry characterize Characterize Product (EA, FTIR, NMR, etc.) dry->characterize end End characterize->end

Workflow for the synthesis of a hypothetical platinum(II) complex.

Application Note: Use of 4-Heptanamine in the Synthesis of Platinum Nanoparticles

While discrete coordination complexes of 4-heptanamine are not well-documented, primary amines are known to be effective capping agents in the synthesis of metal nanoparticles. The amine group coordinates to the surface of the nanoparticle, preventing aggregation and controlling particle size.

Experimental Protocol: Synthesis of 4-Heptanamine-Capped Platinum Nanoparticles

This protocol is a generalized procedure based on methods for synthesizing amine-capped platinum nanoparticles.

Materials:

Procedure:

  • Phase Transfer of Precursor: Prepare an aqueous solution of H₂PtCl₆. Mix this with a solution of a phase-transfer catalyst in toluene. Stir vigorously to transfer the platinum precursor to the organic phase.

  • Addition of Capping Agent: Add 4-heptanamine to the organic phase and stir.

  • Reduction: Slowly add an aqueous solution of NaBH₄ to the biphasic mixture while stirring vigorously. The solution should change color, indicating the formation of platinum nanoparticles.

  • Separation and Purification: Separate the organic layer. Wash the organic layer multiple times with deionized water to remove excess reducing agent and other water-soluble byproducts.

  • Isolation: Remove the toluene under reduced pressure to obtain the 4-heptanamine-capped platinum nanoparticles.

  • Characterization: Characterize the nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).

Expected Characterization Data for Nanoparticles
AnalysisExpected Result
TEM Spherical nanoparticles with a narrow size distribution (e.g., 2-5 nm)
DLS Hydrodynamic diameter consistent with TEM results
XRD Diffraction peaks corresponding to the face-centered cubic (fcc) structure of platinum
FTIR (cm⁻¹) Presence of N-H stretching and bending vibrations, indicating the presence of the capping agent

Nanoparticle Synthesis Workflow Diagram

nanoparticle_synthesis_workflow Workflow for Synthesis of 4-Heptanamine-Capped Pt Nanoparticles start Start phase_transfer Phase Transfer of H₂PtCl₆ (Water to Toluene) start->phase_transfer add_capping_agent Add 4-Heptanamine to organic phase phase_transfer->add_capping_agent reduction Add NaBH₄ solution (Vigorous stirring) add_capping_agent->reduction separation Separate and Wash Organic Layer reduction->separation isolation Remove Toluene (Reduced pressure) separation->isolation characterization Characterize Nanoparticles (TEM, DLS, XRD) isolation->characterization end End characterization->end

Workflow for platinum nanoparticle synthesis.

Potential Applications and Future Research

The exploration of 4-heptanamine in coordination chemistry presents several avenues for future research, particularly in drug development and catalysis.

Drug Development

The development of platinum-based anticancer drugs with aliphatic amine ligands is an active area of research. The rationale is to modify the steric bulk and lipophilicity around the platinum center to potentially alter the drug's activity spectrum, cellular uptake, and resistance profile. 4-Heptanamine, with its branched alkyl chain, could offer unique properties in this regard. Future research could focus on synthesizing and evaluating the cytotoxicity of platinum(II) and platinum(IV) complexes of 4-heptanamine against various cancer cell lines.

Catalysis

Transition metal complexes with amine ligands are used in a variety of catalytic transformations, including hydrogenation and oxidation reactions. The electronic and steric properties of the amine ligand can influence the activity and selectivity of the catalyst. 4-Heptanamine could be investigated as a ligand in homogeneous catalysis, for example, in rhodium- or iridium-catalyzed hydrogenation of unsaturated substrates.

Logical Relationship Diagram for Future Research

future_research Future Research Directions for 4-Heptanamine Complexes ligand 4-Heptanamine Ligand (Monodentate, Steric Bulk) synthesis Synthesis of Novel Coordination Complexes (e.g., Pt, Rh, Cu, etc.) ligand->synthesis characterization Full Characterization (X-ray, NMR, etc.) synthesis->characterization drug_dev Drug Development characterization->drug_dev catalysis Homogeneous Catalysis characterization->catalysis cytotoxicity Cytotoxicity Screening (Cancer Cell Lines) drug_dev->cytotoxicity hydrogenation Catalytic Hydrogenation (e.g., of olefins) catalysis->hydrogenation oxidation Catalytic Oxidation catalysis->oxidation moa Mechanism of Action Studies (DNA Binding, etc.) cytotoxicity->moa

Potential research pathways for 4-heptanamine complexes.

References

Application of 4-Heptanamine in the Synthesis of Protic Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the synthesis of a protic ionic liquid (PIL) utilizing 4-Heptanamine as the cationic precursor. While specific literature on ionic liquids derived from 4-Heptanamine is not available, this guide presents a generalized yet detailed protocol for the synthesis of 4-heptylammonium acetate (B1210297), a hypothetical PIL, based on established acid-base neutralization methods for the preparation of similar secondary ammonium-based ionic liquids.[1][2] The protocol is designed for researchers in materials science, chemistry, and drug development. This document also outlines the expected physicochemical properties and provides visualizations for the synthesis workflow and the structure-property relationships of the resulting ionic liquid.

Introduction

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as "designer solvents" due to their unique properties, including low vapor pressure, high thermal stability, and tunable physicochemical characteristics.[3] Protic ionic liquids (PILs), formed by the proton transfer between a Brønsted acid and a Brønsted base, are a subclass of ILs that are often simpler to synthesize and can offer advantages such as biodegradability and lower cost.[1][2]

4-Heptanamine, a secondary amine, can serve as a Brønsted base to form the cation of a PIL. The structure of the resulting 4-heptylammonium cation, with its branched alkyl chains, is expected to influence the physical properties of the ionic liquid, such as its viscosity, density, and thermal behavior. By pairing this cation with various anions, a wide range of ionic liquids with tailored properties can be synthesized. This application note focuses on the synthesis of 4-heptylammonium acetate as a representative example.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis and purification of 4-heptylammonium acetate.

2.1. Materials and Equipment

  • Materials:

    • 4-Heptanamine (C₇H₁₇N, ≥98% purity)

    • Glacial Acetic Acid (CH₃COOH, ≥99.7% purity)

    • Diethyl ether (anhydrous, ≥99%)

    • Deionized water

  • Equipment:

    • Round-bottom flask (100 mL) with a magnetic stirrer bar

    • Dropping funnel

    • Magnetic stirrer with a heating mantle

    • Rotary evaporator

    • Schlenk line or vacuum pump

    • FT-IR Spectrometer

    • NMR Spectrometer

    • Karl-Fischer titrator for water content determination

2.2. Synthesis of 4-Heptylammonium Acetate

The synthesis is based on a straightforward acid-base neutralization reaction.[1]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4-Heptanamine (e.g., 0.1 mol, 11.52 g). The flask is placed in an ice bath to control the exothermic reaction.

  • Acid Addition: Slowly add an equimolar amount of glacial acetic acid (e.g., 0.1 mol, 6.01 g) dropwise to the stirred 4-Heptanamine using a dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours to ensure the reaction goes to completion.

  • Purification:

    • The resulting viscous liquid is washed three times with 20 mL of anhydrous diethyl ether to remove any unreacted starting materials.

    • After each wash, the upper diethyl ether layer is decanted.

  • Drying: The purified ionic liquid is dried under vacuum (e.g., using a rotary evaporator at 60 °C) for several hours to remove any residual volatile compounds and water. The final product should be a clear, viscous liquid.

  • Characterization: The structure and purity of the synthesized 4-heptylammonium acetate can be confirmed using FT-IR and NMR spectroscopy. The water content should be determined using Karl-Fischer titration.

2.3. Characterization

  • FT-IR Spectroscopy: An FT-IR spectrum should be recorded to confirm the formation of the ammonium (B1175870) salt. Key expected vibrational bands include the N-H stretching of the ammonium cation and the C=O stretching of the acetate anion.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be obtained to verify the structure of the ionic liquid. The chemical shifts of the protons and carbons near the ammonium center and the acetate anion will confirm the salt formation.[4][5][6]

Data Presentation

The following table summarizes the expected physicochemical properties of 4-heptylammonium acetate based on general trends observed for similar ammonium-based protic ionic liquids.[7][8][9]

PropertyExpected Value/RangeNotes
Molecular Weight 175.29 g/mol Calculated based on the chemical formula C₉H₂₁NO₂.
Appearance Colorless to pale yellow viscous liquidTypical appearance for ammonium-based ionic liquids.
Melting Point < 25 °CExpected to be a room-temperature ionic liquid due to the asymmetry of the cation and the flexibility of the alkyl chains.
Density (at 25 °C) 0.9 - 1.1 g/cm³The density of ammonium-based ILs is influenced by the packing efficiency of the ions. The branched structure of the 4-heptylammonium cation may lead to a lower density compared to linear analogues.[3]
Viscosity (at 25 °C) 100 - 500 mPa·sThe viscosity is expected to be moderate. The alkyl chain length and hydrogen bonding capabilities of the anion are key factors.[10][11]
Thermal Stability (Td) 150 - 250 °CThe decomposition temperature is largely determined by the basicity of the amine and the volatility of the acid.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification & Drying cluster_product Final Product 4-Heptanamine 4-Heptanamine Mixing Mixing in Ice Bath 4-Heptanamine->Mixing Acetic_Acid Acetic_Acid Acetic_Acid->Mixing Stirring Stirring at RT (24h) Mixing->Stirring Washing Washing with Diethyl Ether Stirring->Washing Drying Drying under Vacuum Washing->Drying PIL 4-Heptylammonium Acetate (PIL) Drying->PIL

Caption: Synthesis workflow for 4-heptylammonium acetate.

Structure_Property_Relationship cluster_precursors Precursors cluster_structure Ionic Liquid Structure cluster_properties Physicochemical Properties Cation Amine (e.g., 4-Heptanamine) Alkyl_Chain Cation Alkyl Chain (Length, Branching) Cation->Alkyl_Chain Functional_Group Cation/Anion Functional Groups Cation->Functional_Group Ion_Size Ion Size & Shape Cation->Ion_Size Anion Acid (e.g., Acetic Acid) Anion->Functional_Group Anion->Ion_Size Viscosity Viscosity Alkyl_Chain->Viscosity Density Density Alkyl_Chain->Density Melting_Point Melting Point Alkyl_Chain->Melting_Point Functional_Group->Viscosity Thermal_Stability Thermal Stability Functional_Group->Thermal_Stability Ion_Size->Density Ion_Size->Melting_Point

Caption: Structure-property relationships in protic ionic liquids.

References

Scale-Up Synthesis of 4-Heptanamine for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-Heptanamine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The information presented herein is intended to guide researchers, scientists, and drug development professionals in the efficient and scalable production of this versatile chemical compound.

Introduction

4-Heptanamine (C₇H₁₇N) is a primary amine with a branched alkyl chain, a structural feature that makes it a valuable building block in organic synthesis.[3] Its primary industrial applications lie in its use as a precursor for active pharmaceutical ingredients (APIs) and in the formulation of agrochemicals.[1][2][3] The efficient and cost-effective synthesis of 4-Heptanamine is therefore of significant industrial importance.

Physicochemical Properties of 4-Heptanamine

A summary of the key physicochemical properties of 4-Heptanamine is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol [4]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 140-141 °C
Density 0.77 g/cm³
Solubility Soluble in water and organic solvents[1][2]

Industrial Synthesis Routes

The two primary routes for the industrial-scale synthesis of 4-Heptanamine are:

  • Reductive Amination of 4-Heptanone (B92745): This is the most common and preferred industrial method. It involves the reaction of 4-heptanone with ammonia (B1221849) in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.[3]

  • Catalytic Amination of 4-Heptanol (B146996): An alternative route that involves the direct reaction of 4-heptanol with ammonia over a heterogeneous catalyst at elevated temperatures and pressures.

Comparative Analysis of Industrial Synthesis Routes

The following table provides a comparative overview of the two main industrial synthesis routes for 4-Heptanamine.

ParameterReductive Amination of 4-HeptanoneCatalytic Amination of 4-Heptanol
Starting Material 4-Heptanone4-Heptanol
Primary Reagents Ammonia, Hydrogen GasAmmonia
Typical Catalysts Raney Nickel, Palladium on Carbon (Pd/C), Cobalt-based catalystsMixed metal oxides (e.g., Iron, Nickel, Cobalt)
Operating Temperature 80 - 150 °C150 - 250 °C
Operating Pressure 10 - 50 bar50 - 200 bar
Typical Yield > 90%80 - 90%
Purity (Post-Reaction) HighModerate to High
Key Advantages High selectivity, milder conditions, fewer byproductsUtilizes a potentially cheaper starting material
Key Disadvantages Cost of 4-heptanoneHarsher reaction conditions, potential for more byproducts

Detailed Experimental Protocols

This section provides detailed protocols for the industrial-scale synthesis of 4-Heptanamine via the reductive amination of 4-heptanone, utilizing different catalytic systems.

Protocol 1: Reductive Amination using Raney® Nickel Catalyst

Materials:

  • 4-Heptanone (1.0 molar equivalent)

  • Anhydrous Ammonia (10-20 molar equivalents)

  • Raney® Nickel (5-10% by weight of 4-heptanone)

  • Methanol (B129727) (Solvent)

  • Hydrogen Gas

Equipment:

  • High-pressure stainless-steel autoclave reactor with a magnetic stirrer, temperature and pressure controls, and gas inlet/outlet.

  • Catalyst filtration system.

  • Fractional distillation unit.

Procedure:

  • Reactor Charging: The autoclave is charged with methanol, 4-heptanone, and the Raney® Nickel catalyst under an inert atmosphere (e.g., nitrogen). The reactor is then sealed.

  • Ammonia Addition: Anhydrous ammonia is introduced into the reactor to the desired pressure.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to 30-50 bar. The reaction mixture is heated to 100-130 °C with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess ammonia and hydrogen are carefully vented.

  • Catalyst Removal: The reaction mixture is filtered to remove the Raney® Nickel catalyst. The catalyst can be washed with methanol to recover any adsorbed product.

  • Purification: The crude 4-Heptanamine is purified by fractional distillation under atmospheric or reduced pressure to yield the final product with a purity of >99%.

Protocol 2: Reductive Amination using Palladium on Carbon (Pd/C) Catalyst

Materials:

  • 4-Heptanone (1.0 molar equivalent)

  • Aqueous Ammonia (25-30% solution, 10-15 molar equivalents)

  • 5% Palladium on Carbon (Pd/C) (1-3% by weight of 4-heptanone)

  • Ethanol (Solvent)

  • Hydrogen Gas

Equipment:

  • Same as in Protocol 3.1.

Procedure:

  • Reactor Charging: The autoclave is charged with ethanol, 4-heptanone, aqueous ammonia, and the Pd/C catalyst. The reactor is sealed.

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas to 20-40 bar. The reaction mixture is heated to 80-110 °C with efficient stirring.

  • Reaction Monitoring: The reaction is monitored by gas chromatography (GC) to determine the conversion of 4-heptanone. The reaction is typically complete in 6-10 hours.

  • Cooling and Depressurization: The reactor is cooled to ambient temperature and the hydrogen pressure is released.

  • Catalyst Removal: The Pd/C catalyst is removed by filtration.

  • Purification: The filtrate is subjected to fractional distillation to isolate the pure 4-Heptanamine.

Protocol 3: Reductive Amination using a Cobalt-Based Catalyst

Recent advancements have shown that in-situ generated amorphous cobalt catalysts can be highly effective for reductive amination under milder conditions.[5][6][7][8]

Materials:

  • 4-Heptanone (1.0 molar equivalent)

  • Aqueous Ammonia (28% solution, 10 molar equivalents)

  • Cobalt(II) Chloride (CoCl₂) (catalyst precursor)

  • Sodium Borohydride (NaBH₄) (reducing agent for catalyst generation)

  • Methanol (Solvent)

  • Hydrogen Gas

Equipment:

  • Same as in Protocol 3.1.

Procedure:

  • In-situ Catalyst Preparation: In a separate vessel under an inert atmosphere, a solution of CoCl₂ in methanol is treated with a solution of NaBH₄ in methanol to generate the amorphous cobalt catalyst.

  • Reactor Charging: The freshly prepared cobalt catalyst suspension is transferred to the autoclave, followed by the addition of 4-heptanone and aqueous ammonia.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to a relatively low pressure of 5-15 bar and heated to 70-90 °C with stirring.

  • Reaction Monitoring: The reaction is monitored by GC until the 4-heptanone is consumed (typically 8-12 hours).

  • Cooling and Depressurization: The reactor is cooled and depressurized.

  • Catalyst Removal: The cobalt catalyst can be separated by filtration or magnetic decantation.

  • Purification: The product is purified by fractional distillation.

Visualization of Synthesis and Workflow

Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the reductive amination of 4-heptanone to 4-heptanamine.

G 4-Heptanone 4-Heptanone Imine_Intermediate Imine Intermediate 4-Heptanone->Imine_Intermediate + NH3 - H2O Ammonia Ammonia Ammonia->Imine_Intermediate 4-Heptanamine 4-Heptanamine Imine_Intermediate->4-Heptanamine + H2 Catalyst

Caption: Reductive amination of 4-heptanone to 4-heptanamine.

Industrial Production Workflow

The diagram below outlines a typical workflow for the industrial-scale production of 4-heptanamine.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Final Product Reactor Reactor Filtration Filtration Reactor->Filtration Crude Product Catalyst_Prep Catalyst Preparation Catalyst_Prep->Reactor Distillation Fractional Distillation Filtration->Distillation Filtered Product Storage 4-Heptanamine (>99% Purity) Distillation->Storage Raw_Materials 4-Heptanone, Ammonia, H2 Raw_Materials->Reactor

Caption: Industrial production workflow for 4-heptanamine.

Applications in Drug Development and Agrochemicals

4-Heptanamine serves as a crucial intermediate in the synthesis of a variety of commercially important molecules.

  • Pharmaceuticals: The amine group of 4-heptanamine provides a reactive site for the attachment of other functional groups, enabling the construction of complex molecular architectures found in active pharmaceutical ingredients.[3] It is a building block in the synthesis of various drug candidates, including but not limited to, antiviral, and anticancer agents.

  • Agrochemicals: In the agrochemical industry, 4-heptanamine is utilized in the production of herbicides and pesticides. Its incorporation into the final molecule can influence the biological activity and spectrum of the agrochemical.

Conclusion

The industrial-scale synthesis of 4-Heptanamine is a well-established process, with the reductive amination of 4-heptanone being the preferred route due to its high efficiency and selectivity. The choice of catalyst plays a crucial role in optimizing the reaction conditions and overall process economy. The detailed protocols and comparative data provided in this document are intended to serve as a valuable resource for scientists and engineers involved in the production and application of this important chemical intermediate. Further research into novel and more sustainable catalytic systems continues to be an area of active development.

References

Troubleshooting & Optimization

Overcoming challenges in the reductive amination of 4-heptanone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of 4-heptanone (B92745).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the reductive amination of 4-heptanone?

The primary challenges include low yield of the desired amine, the formation of side products, and difficulties in product purification. Common side reactions are the reduction of 4-heptanone to 4-heptanol (B146996), and over-alkylation of the primary or secondary amine product to a tertiary amine. Inefficient imine formation between 4-heptanone and the amine is another frequent issue.

Q2: Which reducing agent is most suitable for the reductive amination of 4-heptanone?

The choice of reducing agent is critical.

  • Sodium triacetoxyborohydride (B8407120) (STAB) is often the preferred reagent for one-pot reactions as it is a mild and selective reducing agent that shows high selectivity for the iminium ion over the ketone, minimizing the formation of 4-heptanol.

  • Sodium cyanoborohydride (NaBH₃CN) is also highly selective for the iminium ion at a slightly acidic pH (around 6-7), allowing for one-pot procedures. However, it is highly toxic and can generate cyanide byproducts.

  • Sodium borohydride (B1222165) (NaBH₄) is a more powerful and less expensive reducing agent, but it can readily reduce both the imine and 4-heptanone. To avoid significant formation of 4-heptanol, a two-step (indirect) approach is recommended, where the imine is formed first before the addition of NaBH₄.

Q3: What is the optimal pH for the reductive amination of 4-heptanone?

The reaction is typically favored under slightly acidic conditions (pH 4-6). This is because the formation of the imine intermediate is acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-reactive. For reactions using sodium cyanoborohydride, maintaining a pH of 6-7 is optimal for the selective reduction of the iminium ion.

Q4: Should I perform a one-pot (direct) or two-step (indirect) reductive amination for 4-heptanone?

A one-pot procedure is generally more efficient and is highly effective when using selective reducing agents like STAB or sodium cyanoborohydride. These reagents preferentially reduce the in situ formed iminium ion over the 4-heptanone. A two-step approach is recommended when using a less selective reducing agent like sodium borohydride to minimize the reduction of 4-heptanone to 4-heptanol.

Q5: How can I minimize the formation of the tertiary amine byproduct?

Over-alkylation to a tertiary amine occurs when the desired secondary amine product reacts with another molecule of 4-heptanone. To minimize this, consider the following:

  • Use a slight excess of the primary amine relative to 4-heptanone.

  • In a one-pot reaction with a selective reducing agent, add the reducing agent at the beginning of the reaction to reduce the imine as it forms.

  • In a two-step procedure, ensure the complete consumption of 4-heptanone during imine formation before adding the reducing agent.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Suboptimal pH.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Use a fresh batch of the reducing agent. 3. Adjust the pH of the reaction mixture to be slightly acidic (pH 4-6).
Significant amount of 4-heptanol byproduct The reducing agent is reducing the 4-heptanone starting material.1. Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB). 2. If using sodium borohydride, perform a two-step reaction: allow for complete imine formation before adding the reducing agent.
Significant amount of tertiary amine byproduct The secondary amine product is reacting with remaining 4-heptanone.1. Use a stoichiometric excess of the primary amine (e.g., 1.5 to 2 equivalents). 2. For a direct method with a selective reagent, add the reducing agent at the beginning of the reaction.
Difficulty in Purifying the Amine Product The product amine has similar polarity to the remaining starting materials or byproducts.1. Perform an acid-base extraction. The amine product can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the amine re-extracted with an organic solvent. 2. Consider column chromatography, carefully selecting the eluent system to achieve good separation.

Comparative Data of Reducing Agents for Reductive Amination of 4-Heptanone

Reducing Agent Selectivity Typical Procedure Key Advantages Key Disadvantages
Sodium Triacetoxyborohydride (STAB) HighOne-potMild, highly selective, good for a wide range of substrates, less toxic.More expensive than NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN) HighOne-potExcellent selectivity for iminium ions at controlled pH.Highly toxic, potential for cyanide byproduct formation.
Sodium Borohydride (NaBH₄) LowTwo-stepInexpensive, powerful reducing agent.Reduces both ketones and imines, leading to byproduct formation in one-pot reactions.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of 4-heptanone (1.0 mmol) and the desired primary amine (1.1 mmol) in 1,2-dichloroethane (B1671644) (DCE, 10 mL), add acetic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
  • Dissolve 4-heptanone (1.0 mmol) and the desired primary amine (1.1 mmol) in methanol (B129727) (10 mL). A catalytic amount of acetic acid can be added to accelerate imine formation.

  • Stir the mixture at room temperature and monitor by TLC or GC-MS to confirm the formation of the imine and the consumption of 4-heptanone (typically 2-4 hours).

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as necessary.

Visualizations

experimental_workflow cluster_one_pot One-Pot Protocol (STAB) cluster_two_step Two-Step Protocol (NaBH4) a1 Mix 4-heptanone, amine, and acetic acid in DCE a2 Stir for 30 min (Imine Formation) a1->a2 a3 Add STAB a2->a3 a4 Stir 2-24h a3->a4 a5 Workup & Purification a4->a5 b1 Mix 4-heptanone and amine in Methanol b2 Stir 2-4h (Imine Formation) b1->b2 b3 Cool to 0°C b2->b3 b4 Add NaBH4 b3->b4 b5 Stir 1-2h b4->b5 b6 Workup & Purification b5->b6

Caption: Comparative workflow for one-pot vs. two-step reductive amination.

troubleshooting_logic start Low Yield check_side_products Analyze crude reaction mixture (TLC, LC-MS) start->check_side_products no_product No desired product, only starting material check_side_products->no_product Check for product heptanol 4-Heptanol is a major byproduct check_side_products->heptanol Check for byproducts tertiary_amine Tertiary amine is a major byproduct check_side_products->tertiary_amine solution1 Incomplete imine formation or inactive reducing agent. - Add catalytic acid. - Use fresh reducing agent. no_product->solution1 Yes solution2 Ketone reduction is outcompeting amination. - Use a more selective  reducing agent (STAB). - Switch to a two-step  procedure. heptanol->solution2 Yes solution3 Over-alkylation is occurring. - Use excess primary amine. - Add reducing agent earlier  in one-pot protocol. tertiary_amine->solution3 Yes

Caption: Troubleshooting logic for low yield in reductive amination.

Optimizing reaction conditions for the N-alkylation of 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing the N-alkylation of 4-heptanamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of 4-heptanamine with an alkyl halide is yielding a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired mono-alkylated product?

A: This issue, known as over-alkylation, is the most common challenge when alkylating primary amines.[1][2] It occurs because the mono-alkylated secondary amine product is often more nucleophilic and reactive than the starting primary amine.[1][3] To enhance selectivity for mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a significant excess of 4-heptanamine relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant primary amine.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains its low concentration, reducing the likelihood of it reacting with the newly formed, more reactive secondary amine.[2]

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity.[1]

  • Change Your Methodology: Switch to reductive amination, which is a highly effective method for achieving selective mono-alkylation and avoiding the issue of over-alkylation altogether.[1][4]

Q2: I am observing very low or no conversion of 4-heptanamine. What are the potential causes and solutions?

A: Low or no conversion can stem from several factors related to reagents and reaction conditions. Below is a summary of potential causes and solutions.

Potential Cause Explanation Recommended Solution
Poor Leaving Group If using an alkyl halide, the reactivity is crucial. Chlorides are significantly less reactive than bromides or iodides.[2]Use an alkyl bromide or iodide instead of an alkyl chloride for a faster reaction rate.[2]
Inappropriate Base A base is required to neutralize the acid (e.g., HBr, HI) formed during the reaction. If the base is too weak or insoluble, the reaction will stall as the amine becomes protonated.[2]Use a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Ensure it has at least partial solubility in the reaction solvent.
Unsuitable Solvent The solvent must be appropriate for the reaction temperature and solubilize the reactants. Aprotic solvents are often efficient for N-alkylation.[1]Screen solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF).[5] Avoid protic solvents like ethanol (B145695) if they cause solubility issues with the base.[5]
Insufficient Temperature The reaction may require thermal energy to proceed at a reasonable rate.[1]Gradually increase the reaction temperature while monitoring for side product formation by TLC or LC-MS.[1]
Steric Hindrance Significant steric bulk on the alkylating agent can slow down or prevent the reaction.[2]If possible, choose a less sterically hindered alkylating agent.

Q3: Which method is generally recommended for selective mono-N-alkylation of 4-heptanamine: direct alkylation or reductive amination?

A: For selective mono-N-alkylation, reductive amination is the highly recommended method.[1][3]

  • Reductive Amination: This two-step, one-pot process involves the formation of an imine between 4-heptanamine and an aldehyde or ketone, followed by its immediate reduction to the secondary amine.[4][6] This method inherently avoids over-alkylation because the imine intermediate is not susceptible to further reaction before it is reduced.[2]

  • Direct Alkylation with Alkyl Halides: While a classic method, it is often plagued by poor selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.[3][7] Achieving high selectivity for the mono-alkylated product often requires careful optimization and can be challenging to control.[8]

The choice between methods can be guided by factors like selectivity requirements and the availability of starting materials.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters to consider when optimizing your N-alkylation reaction.

Table 1: Parameter Optimization for Direct Alkylation with Alkyl Halides

Parameter Effect on Reaction Optimization Strategy
Base Neutralizes acid byproduct. Strength and solubility are critical. Screen bases like K₂CO₃, Cs₂CO₃. Cesium bases may improve mono-alkylation selectivity.[9][10]
Solvent Affects solubility of reactants and rate. Aprotic polar solvents are common. Test solvents such as DMF, ACN, DMSO, or THF.[5]
Temperature Controls reaction rate. Higher temperatures can increase rate but may reduce selectivity.[1] Start at room temperature and gently heat (e.g., 40-60 °C) while monitoring.[6]

| Stoichiometry | Ratio of amine to alkylating agent is the primary control for selectivity. | Use a 2 to 5-fold excess of 4-heptanamine to favor mono-alkylation.[1][9] |

Table 2: Parameter Optimization for Reductive Amination

Parameter Effect on Reaction Optimization Strategy
Carbonyl Source An aldehyde or ketone that provides the desired alkyl group. Use 1.0-1.2 equivalents of the carbonyl compound.[6]
Reducing Agent Reduces the imine intermediate. Mild reducing agents are preferred to avoid reducing the carbonyl starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is an excellent choice as it is mild and selective for the imine.[11]
Solvent Must be compatible with both imine formation and reduction steps. Dichloromethane (B109758) (DCM) or dichloroethane (DCE) are common and effective solvents.[6]

| pH / Additives | Mildly acidic conditions can sometimes accelerate imine formation. | For less reactive carbonyls, a dehydrating agent like MgSO₄ or molecular sieves can be added to drive imine formation.[6] |

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation of 4-Heptanamine with an Alkyl Bromide

  • Reactant Preparation: In a round-bottom flask, dissolve 4-heptanamine (e.g., 2.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add Base: Add a solid base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to the mixture.

  • Add Alkylating Agent: Add the alkyl bromide (1.0 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) and monitor its progress by TLC or LC-MS. Pay close attention to the formation of the di-alkylated byproduct.

  • Work-up: Once the starting alkyl bromide is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired N-alkylated 4-heptanamine.[6]

Protocol 2: General Procedure for Selective Mono-N-Alkylation via Reductive Amination

  • Reactant Preparation: In a round-bottom flask, dissolve 4-heptanamine (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by the disappearance of the starting materials on TLC.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Reaction: Allow the reaction to stir at room temperature until the imine is fully consumed (typically 2-12 hours), as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to yield the pure secondary amine.[6]

Visualized Workflows and Logic Diagrams

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Check Reagent Purity & Reactivity (Amine, Alkylating Agent, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions is_halide Using Alkyl Halide? check_conditions->is_halide leaving_group Is Leaving Group Reactive? (I > Br > Cl) is_halide->leaving_group Yes consider_reductive Consider Reductive Amination (Higher Selectivity) is_halide->consider_reductive No (e.g., using Alcohol) optimize_base Optimize Base & Solvent (e.g., K2CO3, Cs2CO3 in DMF, ACN) leaving_group->optimize_base Yes leaving_group->consider_reductive No (Use Br or I) increase_temp Increase Temperature Incrementally optimize_base->increase_temp success Improved Yield increase_temp->success consider_reductive->success

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Method_Selection start Goal: N-Alkylate 4-Heptanamine selectivity Is Mono-Alkylation Selectivity CRITICAL? start->selectivity reductive_amination Choose Reductive Amination selectivity->reductive_amination Yes overalkylation_ok Is some Di-Alkylation Acceptable / Separable? selectivity->overalkylation_ok No carbonyl_avail Is Aldehyde/Ketone Readily Available? reductive_amination->carbonyl_avail direct_alkylation Consider Direct Alkylation (with Alkyl Halide) optimize_direct Optimize Stoichiometry (Excess Amine) direct_alkylation->optimize_direct carbonyl_avail->direct_alkylation No protocol2 Follow Protocol 2: Reductive Amination carbonyl_avail->protocol2 Yes overalkylation_ok->reductive_amination No overalkylation_ok->direct_alkylation Yes protocol1 Follow Protocol 1: Direct Alkylation optimize_direct->protocol1

Caption: Decision tree for selecting an appropriate N-alkylation method.

Reductive_Amination_Workflow reactants 1. Prepare Reactants 4-Heptanamine (1 eq) Aldehyde (1-1.2 eq) Solvent (e.g., DCM) imine 2. Imine Formation Stir at RT (1-2 hours) Monitor by TLC/LC-MS reactants->imine reduction 3. In Situ Reduction Add NaBH(OAc)3 Stir until complete imine->reduction workup 4. Work-up Aqueous Quench & Extraction reduction->workup purify 5. Purification Column Chromatography workup->purify

Caption: A simplified experimental workflow for the reductive amination protocol.

References

Preventing side reactions in the synthesis of 4-Heptanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-heptanamine derivatives. Our goal is to help you mitigate side reactions and optimize your synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing 4-heptanamine derivatives, and how can they be minimized?

A1: The most prevalent side reactions are over-alkylation and the reduction of the starting carbonyl compound.

  • Over-alkylation: This occurs when the newly formed amine product reacts further with the alkylating agent or carbonyl compound, leading to the formation of tertiary amines or quaternary ammonium (B1175870) salts.[1] To minimize over-alkylation, you can:

    • Use a stepwise (indirect) reductive amination procedure where the imine is formed first before adding the reducing agent.[2]

    • Employ a milder and more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).[2][3]

    • Carefully control the stoichiometry, using an excess of the starting amine.

    • Conduct the reaction under neutral or non-acidic conditions.[4]

  • Reduction of Carbonyl Starting Material: This is a competing reaction where the reducing agent reduces the starting aldehyde or ketone to an alcohol. This is more common with less selective reducing agents like sodium borohydride (B1222165) (NaBH₄).[1][5] To prevent this:

    • Use a more selective (milder) reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) in a one-pot reaction.[1][3]

    • If using NaBH₄, it is best to perform a two-step reaction where the imine is fully formed before the reducing agent is introduced.[1][2]

Q2: How do I choose the right reducing agent for the reductive amination of 4-heptanone (B92745)?

A2: The choice of reducing agent is critical for the success of the reaction and depends on your desired procedure (one-pot vs. two-step) and sensitivity of your substrates.

  • Sodium Borohydride (NaBH₄): This is a strong, cost-effective reducing agent. However, it can reduce both the starting ketone and the intermediate imine.[5] It is best used in a two-step process to avoid the formation of 4-heptanol (B146996) as a byproduct.[2]

  • Sodium Cyanoborohydride (NaBH₃CN): This agent is selective for the reduction of the protonated imine (iminium ion) over the ketone, making it suitable for one-pot reactions.[1] However, it is highly toxic, and care must be taken to avoid the generation of hydrogen cyanide gas, especially during acidic workup.[3]

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and highly selective reducing agent, making it an excellent choice for one-pot reductive aminations with a wide range of substrates, including those that are acid-sensitive.[2][3] It is less toxic than NaBH₃CN.[3]

Q3: I'm observing a low yield in my reductive amination of 4-heptanone. What are the possible causes and solutions?

A3: Low yields can be attributed to several factors:

  • Inefficient Imine Formation: The equilibrium may not favor the imine. To drive the reaction forward, you can remove water using a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves.[4] The reaction is also pH-sensitive, with a slightly acidic environment (pH 4-5) generally being optimal for imine formation.[4]

  • Decomposition of the Reducing Agent: Borohydride reagents can be moisture-sensitive. Ensure you are using fresh, high-quality reagents and anhydrous reaction conditions.[4]

  • Steric Hindrance: 4-Heptanone is a somewhat sterically hindered ketone, which can slow down the reaction. You may need to use longer reaction times or slightly elevated temperatures.[4]

  • Suboptimal Workup: Ensure proper pH adjustment during the workup to effectively extract your amine product.

Q4: When should I use a protecting group strategy for synthesizing 4-heptanamine derivatives?

A4: A protecting group strategy is advisable when you need to perform a reaction on another part of the molecule that is incompatible with a free amine. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines. It is stable under many reaction conditions and can be easily removed with acid.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient imine formation due to unfavorable equilibrium or incorrect pH.Add a dehydrating agent (e.g., molecular sieves). Adjust the pH to be mildly acidic (pH 4-5) with a catalytic amount of acetic acid.[4]
Decomposition of the reducing agent.Use fresh, high-quality reducing agents and ensure anhydrous conditions, especially with STAB.[4]
Reduction of the starting 4-heptanone to 4-heptanol.Use a more selective reducing agent like STAB for a one-pot reaction. If using NaBH₄, perform a two-step reaction.[2]
Steric hindrance from the heptyl group.Increase the reaction time and/or temperature. Consider using a more reactive reducing system or a Lewis acid catalyst like Ti(OiPr)₄.
High Percentage of Over-Alkylation Product The secondary amine product is more nucleophilic than the starting amine.Use a stepwise (indirect) reductive amination. Use an excess of the primary amine. Perform the reaction under non-acidic conditions.[4]
Presence of Unidentified Byproducts Side reactions such as aldol (B89426) condensation of the starting ketone.Run the reaction under neutral or acidic conditions to minimize base-catalyzed side reactions.[4]
Impure starting materials.Ensure the purity of 4-heptanone and the amine before starting the reaction.
Difficulty in Product Purification The product amine and starting materials have similar polarities.Utilize an acid-base extraction during workup. The basic amine product can be extracted into an acidic aqueous layer, washed, and then re-extracted from the basified aqueous layer.

Data Presentation

The choice of reducing agent and reaction procedure significantly impacts the yield and purity of the final product. The following table provides a comparative summary of expected outcomes for the synthesis of N-substituted 4-heptanamine derivatives via reductive amination.

Reducing Agent Procedure Typical Yield (%) Key Side Products Advantages Disadvantages
Sodium Borohydride (NaBH₄) Two-Step (Imine pre-formation)70-854-Heptanol (if one-pot)Cost-effective, potentLess selective, requires a two-step process for high purity[2]
Sodium Cyanoborohydride (NaBH₃CN) One-Pot80-95MinimalHighly selective for iminium ions, convenient one-pot procedure[3]Highly toxic, potential for cyanide byproduct formation[3]
Sodium Triacetoxyborohydride (STAB) One-Pot85-98MinimalMild, highly selective, good for acid-sensitive substrates, less toxic than NaBH₃CN[2][3]More expensive than NaBH₄, moisture-sensitive[7]

Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Benzyl-4-heptanamine via Reductive Amination with STAB

This protocol describes a highly selective one-pot method for the synthesis of a secondary amine derivative of 4-heptanamine.

Materials:

Procedure:

  • To a solution of 4-heptanone (1.0 eq) and benzylamine (1.0-1.2 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1-2.0 eq).

  • Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Boc Protection of 4-Heptanamine

This protocol is for the protection of the primary amine of 4-heptanamine, which can be useful for subsequent synthetic steps.

Materials:

  • 4-Heptanamine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • tert-Butyl methyl ether

Procedure:

  • Dissolve 4-heptanamine (1.5 eq) in anhydrous THF in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[8]

  • Add saturated aqueous NaHCO₃ solution to the reaction mixture.

  • Extract the mixture with tert-butyl methyl ether.

  • Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected 4-heptanamine.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Reductive Amination

Troubleshooting_Workflow start Low Yield Observed check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_no Imine Formation Incomplete check_imine->imine_no No imine_yes Imine Formation Confirmed check_imine->imine_yes Yes add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) imine_no->add_dehydrating adjust_ph Adjust pH to 4-5 (catalytic AcOH) imine_no->adjust_ph check_reductant Check Reducing Agent Activity imine_yes->check_reductant add_dehydrating->check_imine adjust_ph->check_imine reductant_bad Reducing Agent Inactive check_reductant->reductant_bad Inactive reductant_good Reducing Agent Active check_reductant->reductant_good Active use_fresh_reductant Use Fresh Reducing Agent reductant_bad->use_fresh_reductant optimize_conditions Optimize Reaction Conditions reductant_good->optimize_conditions use_fresh_reductant->check_reductant increase_temp Increase Temperature optimize_conditions->increase_temp increase_time Increase Reaction Time optimize_conditions->increase_time end Improved Yield increase_temp->end increase_time->end

Caption: A step-by-step workflow for troubleshooting low yields in reductive amination reactions.

Decision Pathway for Choosing a Reductive Amination Strategy

Reductive_Amination_Strategy start Start Synthesis overalkylation_risk High Risk of Over-alkylation? start->overalkylation_risk two_step Two-Step Procedure: 1. Imine Formation 2. Reduction (e.g., NaBH₄) overalkylation_risk->two_step Yes one_pot One-Pot Procedure overalkylation_risk->one_pot No end Desired Amine two_step->end carbonyl_sensitive Acid/Base Sensitive Carbonyl? one_pot->carbonyl_sensitive stab Use STAB (Mild & Selective) carbonyl_sensitive->stab Yes nabh3cn Use NaBH₃CN (Handle with Care - Toxic) carbonyl_sensitive->nabh3cn No stab->end nabh3cn->end

Caption: A decision-making diagram for selecting an appropriate reductive amination strategy.

References

Troubleshooting low yields in 4-Heptanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Heptanamine Synthesis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Heptanamine, with a focus on addressing common causes of low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially preferred method for synthesizing 4-Heptanamine?

A1: The most common and efficient method for synthesizing 4-Heptanamine is the reductive amination of 4-heptanone (B92745).[1] This process involves the reaction of 4-heptanone with ammonia (B1221849) in the presence of a reducing agent and a metal catalyst.[1] This method is often preferred for commercial production due to its high efficiency, scalability, and fewer required purification steps.[1]

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The key starting materials are 4-heptanone and an amine source, typically ammonia.[1] A reducing agent is also critical. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/catalyst).[2][3][4] The choice of reducing agent significantly impacts the reaction's success and selectivity.[2]

Q3: What are the potential side reactions that can lower the yield of 4-Heptanamine?

A3: The two most common side reactions during the reductive amination of 4-heptanone are:

  • Reduction of the starting ketone: The reducing agent can reduce 4-heptanone to the corresponding alcohol, 4-heptanol (B146996).[2] This is more common with less selective reducing agents like sodium borohydride.[2]

  • Over-alkylation: The desired primary amine product (4-Heptanamine) can react with another molecule of 4-heptanone to form a secondary amine, and subsequently a tertiary amine, leading to a mixture of products.[2][3]

Q4: How does pH affect the reductive amination process?

A4: The pH is a critical parameter. The reaction is typically carried out under weakly acidic conditions (pH ~6-7).[2] This is because the formation of the intermediate imine from the ketone and amine is acid-catalyzed, but if the pH is too low, the amine nucleophile will be protonated and become unreactive.[5] Maintaining the correct pH is essential for favoring imine formation, which is a key step before reduction.[4]

Troubleshooting Guide for Low Yields

This guide addresses specific problems encountered during the synthesis of 4-Heptanamine via reductive amination.

Issue 1: Low conversion of 4-heptanone; significant starting material remains.

Potential Cause Troubleshooting Action
Inactive Catalyst/Reagents Ensure the catalyst (if used) is active and the reducing agent has not degraded. Use fresh reagents.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may improve the rate, but this should be carefully optimized to avoid side reactions.[2]
Suboptimal pH Verify and adjust the pH of the reaction mixture to be mildly acidic (pH 6-7) to facilitate imine formation.[2][4]
Inefficient Imine Formation The equilibrium between the ketone/amine and the imine can be unfavorable. Removing water as it forms can help drive the reaction forward.[3] For less reactive ketones, adding a Lewis acid like Ti(iPrO)₄ can improve yields.[6]

Issue 2: Significant formation of 4-heptanol byproduct.

Potential Cause Troubleshooting Action
Non-selective Reducing Agent The reducing agent is reducing the ketone faster than the imine. This is common with strong reducing agents like NaBH₄.[2]
Incorrect Reaction Procedure If using a strong reducing agent like NaBH₄, a two-step (indirect) approach is preferred. First, allow the imine to form completely, then add the reducing agent.[2][5]
Choice of Reducing Agent Switch to a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for one-pot reductive aminations with minimal alcohol byproduct formation.[2][4] Sodium cyanoborohydride (NaBH₃CN) is also selective at mildly acidic pH but is highly toxic.[2]

Issue 3: Formation of secondary or tertiary amine byproducts.

Potential Cause Troubleshooting Action
Stoichiometry of Reactants The newly formed primary amine is competing with ammonia and reacting with the remaining 4-heptanone.[2]
Reaction Conditions Use a large excess of ammonia to statistically favor the formation of the primary amine.[4]
One-Pot Procedure Issues In a one-pot (direct) reaction, ensure the reducing agent is added at the beginning with all other reactants. This allows the imine to be reduced to the primary amine as soon as it is formed, minimizing its chance to react further.[2]
Data Summary: Comparison of Reducing Agents
Reducing AgentSelectivityTypical ProcedureKey AdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Low (reduces ketones)Two-step (indirect)[2]Inexpensive, readily availableCan lead to significant 4-heptanol byproduct if not used in a two-step process.[2]
Sodium Cyanoborohydride (NaBH₃CN) High (selective for imines at pH 6-7)[2]One-pot (direct)[2]Allows for a convenient one-pot reaction.[2]Highly toxic (cyanide).[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very High (mild and selective)[2]One-pot (direct)[4]Excellent for one-pot reactions, high yields, less toxic than NaBH₃CN.[2][4]Water-sensitive.[6]

Visualized Workflows and Pathways

Synthesis_Pathway cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction ketone 4-Heptanone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine amine 4-Heptanamine imine->amine reducing_agent Reducing Agent reducing_agent->amine Reduction

Caption: Synthesis pathway for 4-Heptanamine via reductive amination.

Side_Reactions ketone 4-Heptanone main_product 4-Heptanamine (Desired Product) ketone->main_product + NH3 + Reducing Agent alcohol_byproduct 4-Heptanol (Byproduct) ketone->alcohol_byproduct Reduction overalkylation_byproduct Secondary/Tertiary Amines (Byproduct) main_product->overalkylation_byproduct + 4-Heptanone + Reducing Agent

Caption: Common side reactions in 4-Heptanamine synthesis.

Troubleshooting_Workflow start Low Yield Observed check_sm Analyze for Unreacted Starting Material start->check_sm check_byproducts Analyze for Byproducts start->check_byproducts sm_present High 4-Heptanone? check_sm->sm_present alcohol_present High 4-Heptanol? check_byproducts->alcohol_present overalkylation_present High Secondary/Tertiary Amine? check_byproducts->overalkylation_present solution_sm Optimize Reaction Conditions: - Check reagent activity - Increase reaction time/temp - Adjust pH to 6-7 sm_present->solution_sm Yes solution_alcohol Change Reducing Agent Strategy: - Use a more selective agent (e.g., NaBH(OAc)₃) - Use a two-step procedure if using NaBH₄ alcohol_present->solution_alcohol Yes solution_overalkylation Adjust Stoichiometry: - Use large excess of ammonia - Ensure rapid reduction of imine in one-pot setup overalkylation_present->solution_overalkylation Yes

Caption: Troubleshooting workflow for low yields.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method is effective for minimizing the formation of the 4-heptanol byproduct.[2]

  • Step 1: Reaction Setup In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-heptanone (1.0 eq) and ammonia (as a solution in an appropriate solvent, e.g., methanol, using a significant excess) in a suitable anhydrous solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE).

  • Step 2: Addition of Reducing Agent To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) in one portion at room temperature.[2]

  • Step 3: Reaction Monitoring Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.[2]

  • Step 4: Work-up Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 5: Purification Purify the crude 4-Heptanamine by distillation or column chromatography.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is used to prevent the reduction of the starting ketone when using a less selective reducing agent.[2]

  • Step 1: Imine Formation In a round-bottom flask, dissolve 4-heptanone (1.0 eq) in a solvent such as methanol. Add an excess of ammonia (as a solution, e.g., ammonium (B1175870) hydroxide (B78521) or ammonia in methanol). Stir the mixture at room temperature to allow for the formation of the imine. This step can take 2-4 hours and should be monitored by TLC or GC-MS for the consumption of 4-heptanone.[2]

  • Step 2: Reduction Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise, ensuring the temperature remains low (e.g., below 10 °C).[2]

  • Step 3: Completion and Work-up After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.[2] Quench the reaction by the slow addition of water. Remove the solvent (e.g., methanol) under reduced pressure.

  • Step 4: Extraction and Purification Partition the remaining residue between water and a suitable organic solvent (e.g., dichloromethane or ether). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography.

References

Technical Support Center: Purification of 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-heptanamine from common reaction byproducts. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of 4-heptanamine synthesized by reductive amination of 4-heptanone (B92745)?

A1: The most common impurities include:

  • Unreacted 4-heptanone: The starting material for the synthesis.

  • N-alkylated byproducts: Over-alkylation of the primary amine can lead to the formation of secondary (N-(heptan-4-yl)heptan-4-amine) and tertiary amines.

  • Solvent residues: Solvents used in the reaction and work-up procedures.

Q2: Which purification technique is most suitable for obtaining high-purity 4-heptanamine?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional Distillation: Ideal for large-scale purifications where the boiling points of the components are sufficiently different.

  • Acid-Base Liquid-Liquid Extraction: Effective for removing non-basic impurities and unreacted ketone.

  • Column Chromatography: Best suited for small-scale purifications or when high purity is required and distillation or extraction are not effective.

Q3: How can I effectively remove unreacted 4-heptanone?

A3: Both fractional distillation and acid-base liquid-liquid extraction are effective. 4-heptanone has a boiling point of approximately 144-145°C, which is slightly lower than that of 4-heptanamine (around 140-156°C), making distillation a viable option.[1][2] Alternatively, an acid wash during liquid-liquid extraction will protonate the basic 4-heptanamine, moving it to the aqueous phase, while the neutral 4-heptanone remains in the organic phase.

Q4: I am observing significant peak tailing when purifying 4-heptanamine using silica (B1680970) gel column chromatography. What could be the cause and how can I resolve it?

A4: Peak tailing of amines on silica gel is a common issue caused by strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[3] To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[1]

  • Use a different stationary phase, such as basic alumina (B75360), amino-functionalized silica, or a reversed-phase C18 column.[2][4]

Data Presentation

Table 1: Physical Properties of 4-Heptanamine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-HeptanamineC₇H₁₇N115.22140-156[5][6]
4-HeptanoneC₇H₁₄O114.19144-145[1][2]
N-propylheptan-4-amine (estimate)C₁₀H₂₃N157.30~155-158 (as Tripropylamine)[7]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of 4-Heptanamine and 4-Heptanone Insufficient column efficiency (too few theoretical plates). Distillation rate is too fast.Use a longer fractionating column or one with a more efficient packing material. Reduce the heating rate to slow the distillation to 1-2 drops per second.[8]
Temperature Fluctuations at the Distillation Head Uneven heating of the distillation flask. "Bumping" of the liquid.Use a heating mantle with a magnetic stirrer for even heating.[8] Add boiling chips or a magnetic stir bar to the distillation flask.[8]
Product Decomposition (darkening of the distillation pot) Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[8]
Liquid-Liquid Extraction (Acid-Base)
Problem Possible Cause(s) Solution(s)
Formation of a Stable Emulsion Vigorous shaking of the separatory funnel. High concentration of surfactant-like impurities.Gently invert the separatory funnel instead of vigorous shaking.[9] Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[9] If the emulsion persists, centrifugation can help break it.[9]
Poor Recovery of 4-Heptanamine Incomplete protonation of the amine during the acid wash. Incomplete deprotonation during the basification step. Insufficient extraction with the organic solvent.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash. Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before back-extraction. Perform multiple extractions with fresh portions of the organic solvent.
Difficulty in Visualizing the Interface Between Layers The crude mixture is dark or colored.Shine a light through the separatory funnel to illuminate the interface.[10] Add a small amount of a different, immiscible solvent to one of the layers to make the interface more distinct.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Significant Peak Tailing or Streaking Strong interaction between the basic amine and acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1] Use an alternative stationary phase such as basic alumina, amino-functionalized silica, or C18 reversed-phase silica.[2][4]
Irreversible Adsorption of 4-Heptanamine on the Column The acidity of the silica gel is causing strong binding.Pre-treat the silica gel with a solution of triethylamine in the eluent before loading the sample.[3]
Co-elution of Impurities The polarity of the mobile phase is too high or too low for effective separation.Optimize the mobile phase composition by running preliminary separations on a thin-layer chromatography (TLC) plate to determine the ideal solvent system.[11]

Experimental Protocols

Protocol 1: Purification of 4-Heptanamine by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude 4-heptanamine to the distillation flask, along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture heats, a vapor ring will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, collecting the distillate at a rate of 1-2 drops per second.[8]

  • Fraction Collection:

    • Collect the initial fraction that comes over at a lower temperature, which will likely be residual solvent.

    • As the temperature approaches the boiling point of 4-heptanone (~144-145°C), change the receiving flask.

    • Once the temperature stabilizes at the boiling point of 4-heptanamine (~154-156°C), collect the purified product in a clean, pre-weighed receiving flask.

    • Monitor the temperature closely. A drop in temperature indicates that the product has been distilled.

  • Shutdown: Stop the heating and allow the apparatus to cool before disassembling.

Protocol 2: Purification of 4-Heptanamine by Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude 4-heptanamine in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Wash (Forward Extraction):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Stopper the funnel and gently invert it several times, venting frequently to release pressure.

    • Allow the layers to separate. The protonated 4-heptanamine will be in the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the acid wash of the organic layer with a fresh portion of the acidic solution to ensure complete extraction of the amine.

  • Basification (Back Extraction):

    • Combine the acidic aqueous extracts.

    • Cool the flask in an ice bath and slowly add a concentrated aqueous base (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine, making it insoluble in water.

  • Extraction of Free Amine:

    • Transfer the basified aqueous solution to a clean separatory funnel.

    • Add a fresh portion of the organic solvent.

    • Gently mix the layers and allow them to separate. The neutral 4-heptanamine will now be in the organic layer.

    • Drain the organic layer into a collection flask.

    • Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.

  • Drying and Evaporation:

    • Combine the organic extracts.

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified 4-heptanamine.

Protocol 3: Purification of 4-Heptanamine by Column Chromatography
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Choose an appropriate stationary phase. For basic amines, amino-functionalized silica or basic alumina are good choices to minimize tailing.[2] Alternatively, C18 reversed-phase silica can be used.[4]

    • Mobile Phase: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A common mobile phase for normal-phase chromatography of amines is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Add a small amount of triethylamine (0.1-1%) to the mobile phase to reduce peak tailing.[1] For reversed-phase chromatography, a mixture of water and acetonitrile (B52724) or methanol (B129727) is typically used.[4]

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

    • Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude 4-heptanamine in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the stationary phase by draining the solvent until the liquid level is just at the top of the stationary phase.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the sample through the column, collecting the eluent in fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified 4-heptanamine.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified 4-heptanamine.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Product Crude Product Distillation Distillation Crude Product->Distillation Large Scale Extraction Extraction Crude Product->Extraction General Purpose Chromatography Chromatography Crude Product->Chromatography High Purity / Small Scale Purity Check Purity Check Distillation->Purity Check Extraction->Purity Check Chromatography->Purity Check Pure 4-Heptanamine Pure 4-Heptanamine Purity Check->Pure 4-Heptanamine

Caption: Purification workflow for 4-heptanamine.

Troubleshooting_Extraction Start Emulsion Formation During Extraction? Gentle Use Gentle Inversion Instead of Shaking Start->Gentle Yes Resolved Problem Resolved Start->Resolved No Brine Add Brine (Saturated NaCl) Gentle->Brine Still Emulsion Gentle->Resolved Resolved Centrifuge Centrifuge the Mixture Brine->Centrifuge Still Emulsion Brine->Resolved Resolved Centrifuge->Resolved

Caption: Troubleshooting emulsion in liquid-liquid extraction.

Troubleshooting_Chromatography Start Peak Tailing in Chromatography? Modifier Add Triethylamine to Mobile Phase Start->Modifier Yes Resolved Problem Resolved Start->Resolved No StationaryPhase Change Stationary Phase (Alumina, NH2-Silica, C18) Modifier->StationaryPhase Still Tailing Modifier->Resolved Resolved StationaryPhase->Resolved

Caption: Troubleshooting peak tailing in column chromatography.

References

Addressing peak tailing in the chiral HPLC separation of 4-Heptanamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the chiral HPLC separation of 4-Heptanamine, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing in the chiral HPLC separation of 4-Heptanamine?

A1: Peak tailing in the analysis of 4-Heptanamine, a basic compound, is primarily caused by secondary interactions between the amine's protonated form and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] This interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.[1] Other contributing factors can include column overload, where the sample concentration is too high for the column's capacity, and inappropriate mobile phase pH.[3]

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating 4-Heptanamine enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective for resolving a wide range of chiral amines.[2] For short-chain alkylamines like 4-Heptanamine, these CSPs often provide the necessary enantioselectivity. The choice between different polysaccharide-based columns may require screening to find the optimal stationary phase for this specific analyte.[4]

Q3: How does mobile phase pH affect the peak shape of 4-Heptanamine?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like 4-Heptanamine. At a mid-range pH, residual silanol groups on the silica (B1680970) surface can be deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged protonated amine.[1] Operating at a lower pH (e.g., pH 2.5-3.5) can protonate the silanol groups, minimizing these secondary interactions and reducing peak tailing.[3] Conversely, at a very high pH, the amine will be in its neutral form, which can also reduce interaction with the stationary phase and improve peak shape.

Q4: What are mobile phase additives, and how can they mitigate peak tailing for 4-Heptanamine?

A4: Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance. For basic analytes like 4-Heptanamine, basic additives such as diethylamine (B46881) (DEA), triethylamine (B128534) (TEA), or butylamine (B146782) are commonly used.[2][5] These additives act as "silanol blockers" by competing with the analyte for the active silanol sites on the stationary phase, thereby reducing peak tailing.[6] Acidic additives like trifluoroacetic acid (TFA) or formic acid can also be used to control the pH and improve peak shape.[5] The choice and concentration of the additive often require optimization.[2]

Q5: Can column temperature be adjusted to improve the separation and peak shape?

A5: Yes, column temperature can influence chiral separations. Generally, lower temperatures tend to increase enantioselectivity by enhancing the subtle energetic differences between the diastereomeric complexes formed between the enantiomers and the CSP.[7] However, higher temperatures can improve column efficiency and reduce peak tailing by decreasing mobile phase viscosity and increasing mass transfer rates. The effect of temperature is compound-dependent, and it should be optimized for the specific separation of 4-Heptanamine.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the chiral HPLC separation of 4-Heptanamine.

Problem: Asymmetrical peaks with significant tailing are observed.

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_conc Dilute sample and reinject check_overload->reduce_conc Yes check_mobile_phase Is the mobile phase optimized? check_overload->check_mobile_phase No reduce_conc->check_mobile_phase add_additive Add a mobile phase additive (e.g., 0.1% DEA or TFA) check_mobile_phase->add_additive No check_csp Is the CSP appropriate? check_mobile_phase->check_csp Yes adjust_ph Adjust mobile phase pH add_additive->adjust_ph adjust_ph->check_csp screen_csps Screen different polysaccharide-based CSPs check_csp->screen_csps No optimize_temp Optimize column temperature check_csp->optimize_temp Yes screen_csps->optimize_temp end Symmetrical Peak Achieved optimize_temp->end

Detailed Troubleshooting Steps:
  • Verify Column Overload:

    • Symptom: Peak tailing worsens with increasing sample concentration.

    • Action: Prepare and inject a 1:10 and 1:100 dilution of the sample. If the peak shape improves significantly, the original sample was overloading the column.

  • Optimize Mobile Phase Composition:

    • Symptom: Persistent peak tailing even at low sample concentrations.

    • Action 1: Add a Basic Additive. For normal phase chromatography, add a small amount of a basic modifier like 0.1% diethylamine (DEA) to the mobile phase. This will compete with the 4-Heptanamine for active silanol sites on the stationary phase.[2][5]

    • Action 2: Add an Acidic Additive. Alternatively, adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) can protonate the silanol groups, reducing their interaction with the basic analyte.[5]

    • Action 3: Adjust pH. If using a buffered mobile phase (in reversed-phase), ensure the pH is sufficiently low (e.g., 2.5-3.5) to keep the silanol groups protonated.[3]

  • Evaluate the Chiral Stationary Phase (CSP):

    • Symptom: Poor peak shape and/or resolution despite mobile phase optimization.

    • Action: The chosen CSP may not be ideal. Screen other polysaccharide-based CSPs (e.g., different amylose or cellulose derivatives) to find one that provides better selectivity and peak shape for 4-Heptanamine.[4]

  • Optimize Column Temperature:

    • Symptom: Broad peaks or insufficient resolution.

    • Action: Systematically evaluate the effect of column temperature on the separation. Try running the analysis at different temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal balance between resolution and peak efficiency.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry Factor (As) of a Representative Basic Amine

Mobile Phase Additive (0.1% v/v)Peak Asymmetry Factor (As)
None2.1
Diethylamine (DEA)1.2
Triethylamine (TEA)1.3
Trifluoroacetic Acid (TFA)1.4

Note: Data is illustrative and based on typical improvements seen for basic amines. Actual values for 4-Heptanamine may vary.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for 4-Heptanamine
  • Column Selection:

    • Select a set of polysaccharide-based chiral columns for screening (e.g., Chiralpak IA, IB, and IC).

  • Mobile Phase Preparation:

    • Prepare a primary mobile phase of Hexane/Isopropanol (90:10, v/v).

    • Prepare a secondary mobile phase of Hexane/Ethanol (90:10, v/v).

    • For each solvent mixture, prepare two modified mobile phases: one containing 0.1% DEA and another containing 0.1% TFA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

  • Screening Procedure:

    • Equilibrate the first column with the initial mobile phase for at least 30 minutes.

    • Inject the 4-Heptanamine sample.

    • Repeat the injection for each of the modified mobile phases.

    • Repeat the process for each of the selected columns.

    • Evaluate the resulting chromatograms for peak shape, resolution, and retention time.

Protocol 2: Optimization of Mobile Phase Additive Concentration
  • Column and Mobile Phase Selection:

    • Based on the screening results, select the column and mobile phase system that provided the best initial separation.

  • Additive Concentration Gradient:

    • Prepare a series of mobile phases with varying concentrations of the chosen additive (e.g., 0.05%, 0.1%, 0.2%, and 0.5% DEA).

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase containing the lowest additive concentration.

    • Inject the sample and record the chromatogram.

    • Repeat the analysis for each of the mobile phases with increasing additive concentrations.

  • Data Analysis:

    • For each chromatogram, calculate the peak asymmetry factor, resolution, and retention factor.

    • Plot these parameters against the additive concentration to determine the optimal concentration for the best peak shape and separation.

Visualizations

G peak_tailing Peak Tailing of 4-Heptanamine secondary_interactions secondary_interactions peak_tailing->secondary_interactions column_overload column_overload peak_tailing->column_overload mobile_phase_issues mobile_phase_issues peak_tailing->mobile_phase_issues silanol_interaction silanol_interaction secondary_interactions->silanol_interaction high_concentration high_concentration column_overload->high_concentration incorrect_ph incorrect_ph mobile_phase_issues->incorrect_ph

References

Technical Support Center: 4-Heptanamine Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability and shelf-life of 4-Heptanamine. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Heptanamine?

A1: To ensure maximum stability, 4-Heptanamine should be stored in a cool, dry, and dark place.[1] The recommended temperature is below 30°C (86°F) to minimize volatility and thermal degradation.[1] It should be kept in a tightly sealed container made of a compatible material, such as amber glass or high-density polyethylene (B3416737) (HDPE), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[1]

Q2: Why has my 4-Heptanamine sample changed color from colorless to yellow or brown?

Q3: What is the expected shelf-life of 4-Heptanamine?

A3: The shelf-life of 4-Heptanamine is highly dependent on storage conditions. When stored properly under an inert atmosphere in a sealed container at recommended temperatures, it can remain stable for over a year. However, frequent opening of the container or storage under suboptimal conditions (e.g., exposure to air, moisture, or high temperatures) will significantly shorten its effective shelf-life. For example, some primary fatty amines are listed with a shelf life of one year under ideal conditions.[4]

Q4: How does exposure to atmospheric carbon dioxide and moisture affect 4-Heptanamine?

A4: 4-Heptanamine is a primary amine and is basic in nature. It can react with carbon dioxide (CO₂) from the air to form carbamate (B1207046) salts. These salts may appear as a precipitate or cause the liquid to become hazy. Furthermore, amines are often hygroscopic, meaning they readily absorb moisture from the air, which can lead to hydrolysis or the formation of other undesirable byproducts.[1]

Q5: What analytical methods are suitable for assessing the purity of 4-Heptanamine?

A5: The purity of 4-Heptanamine can be effectively assessed using several analytical techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) is a robust method for analyzing volatile amines.[5][6] High-Performance Liquid Chromatography (HPLC) can also be used, though it may require derivatization of the amine to allow for UV detection.[5] Acid-base titration is a straightforward method to determine the total amine content and can be a quick assay of purity.[6]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Sample Discoloration (Yellowing/Browning) 1. Oxidation due to exposure to air. 2. Exposure to light (photodegradation). 3. Contamination with metal ions that can catalyze oxidation.1. Purge the container headspace with an inert gas (N₂ or Ar) before sealing. 2. Store in amber glass vials or other opaque containers. 3. Use high-purity solvents and clean equipment to avoid contamination.
Presence of Particulates or Precipitate 1. Reaction with atmospheric CO₂ to form carbamate salts. 2. Absorption of water leading to the formation of insoluble hydrates or byproducts. 3. Degradation products precipitating out of the solution.1. Work in a dry box or glove bag to minimize exposure to air. 2. Store over a desiccant if moisture is a significant concern. 3. Filter the amine through a solvent-resistant membrane filter (e.g., PTFE) before use. Confirm the identity of the precipitate if possible.
Loss of Purity / Assay Failure 1. Chemical degradation from improper storage. 2. Reaction with incompatible materials (e.g., certain plastics, acidic contaminants). 3. Evaporation of the amine, concentrating non-volatile impurities.1. Re-evaluate and strictly adhere to recommended storage conditions. 2. Ensure containers and handling equipment are made of compatible materials (glass, HDPE, PTFE). 3. Ensure the container is sealed tightly with a proper cap and liner.
Inconsistent Experimental Results 1. Use of a partially degraded or contaminated batch of 4-Heptanamine. 2. Variability in handling procedures leading to different levels of exposure to air/moisture.1. Perform a purity check (e.g., via GC) on the amine stock before starting a sensitive experiment. 2. Standardize the handling protocol to ensure minimal exposure to the atmosphere for all samples.

Data on Storage Conditions

The following table summarizes the impact of various storage parameters on the stability of primary aliphatic amines like 4-Heptanamine.

Parameter Optimal Condition Suboptimal Condition Anticipated Impact of Suboptimal Condition
Temperature 2-8°C (Refrigerated)> 30°C (Ambient, uncontrolled)Increased rate of degradation, increased volatility.[1]
Atmosphere Inert Gas (Nitrogen/Argon)AirOxidation (color change), reaction with CO₂ (precipitate).[2][3]
Light Exposure Dark (Amber Vial/Opaque)Clear Vial, Exposed to LightPotential for photodegradation, leading to color change and purity loss.
Moisture Dry EnvironmentHumid EnvironmentAbsorption of water, potential for side reactions.[1]
Container Seal Tightly Sealed (PTFE liner)Loosely Capped / Frequent OpeningIngress of air and moisture, loss of volatile amine.[1]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To determine the purity of a 4-Heptanamine sample and identify the presence of volatile impurities.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column suitable for amines (e.g., DB-5ms, HP-5, or a dedicated amine column)

  • High-purity solvents (e.g., Hexane or Dichloromethane, GC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with caps

  • 4-Heptanamine sample

Procedure:

  • Instrument Setup:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 200°C.

      • Final Hold: Hold at 200°C for 5 minutes.

      • (Note: This program is a starting point and should be optimized for your specific instrument and column.)

  • Sample Preparation:

    • Prepare a stock solution of 4-Heptanamine at approximately 1000 µg/mL in the chosen solvent (e.g., Hexane).

    • Accurately weigh ~10 mg of 4-Heptanamine into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the chromatogram.

  • Data Analysis:

    • Identify the main peak corresponding to 4-Heptanamine based on its retention time.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as a percentage of the area of the main peak relative to the total area of all peaks (% Area = [Area of 4-Heptanamine Peak / Total Area of All Peaks] x 100).

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability and shelf-life of 4-Heptanamine under various environmental conditions.

Materials:

  • 4-Heptanamine sample

  • Multiple amber glass vials with PTFE-lined screw caps

  • Temperature and humidity-controlled stability chambers

  • Inert gas source (Nitrogen or Argon)

  • Analytical instrument for purity testing (e.g., GC-FID as per Protocol 1)

Procedure:

  • Initial Analysis (Time Zero):

    • Perform an initial purity analysis on the batch of 4-Heptanamine to establish a baseline (T=0).

    • Record visual appearance (color, clarity).

  • Sample Preparation and Storage:

    • Aliquot the 4-Heptanamine into several vials.

    • For each storage condition, prepare at least three replicate vials.

    • Condition 1 (Accelerated): 40°C / 75% Relative Humidity (RH).

    • Condition 2 (Intermediate): 25°C / 60% RH.

    • Condition 3 (Control - Air): 25°C, exposed to air (cap slightly loosened or vial not purged).

    • Condition 4 (Control - Inert): 25°C, headspace purged with Nitrogen before sealing tightly.

  • Time-Point Testing:

    • Pull one vial from each storage condition at predetermined time points (e.g., 1, 3, and 6 months).

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze each sample for purity using the established GC method and record its visual appearance.

  • Data Analysis:

    • Tabulate the purity results for each condition over time.

    • Plot the purity versus time for each condition.

    • Analyze the degradation rate. A significant drop in purity under accelerated conditions (40°C) suggests potential long-term stability issues. The "Control - Inert" condition serves as the best-case scenario for shelf-life.

Visualizations

DegradationPathways cluster_main 4-Heptanamine Stability cluster_reactants Atmospheric Components cluster_products Degradation Products Heptanamine 4-Heptanamine (C₇H₁₇N) Oxidized Oxidized Products (Colored Impurities) Heptanamine->Oxidized Oxidation Carbamate Carbamate Salt (Precipitate) Heptanamine->Carbamate Carboxylation O2 Oxygen (O₂) CO2 Carbon Dioxide (CO₂)

Caption: Primary degradation pathways for 4-Heptanamine via atmospheric oxidation and carboxylation.

StorageWorkflow cluster_usage Usage Protocol Start Receive 4-Heptanamine CheckSeal Inspect Container Seal and Integrity Start->CheckSeal LogSample Log Sample Info (Batch, Date) CheckSeal->LogSample Seal OK Reject Quarantine/ Reject Lot CheckSeal->Reject Seal Broken Store Store in Cool, Dark, Dry Place (e.g., 2-8°C) LogSample->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate InertAtmosphere Open and Handle Under Inert Atmosphere (N₂/Ar) Equilibrate->InertAtmosphere Dispense Dispense Required Amount InertAtmosphere->Dispense PurgeSeal Purge Headspace with Inert Gas & Reseal Tightly Dispense->PurgeSeal End Return to Storage PurgeSeal->End TroubleshootingTree Start Stability Issue Encountered Q_Appearance Is sample discolored or hazy? Start->Q_Appearance A_Oxidation Likely Oxidation/CO₂ Reaction. Purge with inert gas, store in dark. Q_Appearance->A_Oxidation Yes Q_Purity Does sample fail purity assay? Q_Appearance->Q_Purity No A_Oxidation->Q_Purity A_Degradation Significant Degradation. Review storage history (temp, air exposure). Consider using a fresh lot. Q_Purity->A_Degradation Yes A_CheckMethod Purity OK. Review experimental protocol for sources of inconsistency. Q_Purity->A_CheckMethod No

References

Technical Support Center: Optimizing 4-Heptanamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Heptanamine as a corrosion inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of corrosion inhibition by 4-Heptanamine?

A1: 4-Heptanamine, an alkylamine, functions as a corrosion inhibitor primarily through adsorption onto the metal surface. The nitrogen atom in the amine group has a lone pair of electrons that can be shared with the vacant d-orbitals of the metal, forming a coordinate covalent bond. This process is facilitated by the protonation of the amine in acidic solutions, leading to the formation of a cationic species that electrostatically interacts with the negatively charged metal surface (due to the adsorption of anions from the corrosive medium). This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment and hindering both anodic and cathodic reactions.[1]

Q2: What is the optimal concentration range for 4-Heptanamine?

A2: The optimal concentration of 4-Heptanamine can vary depending on the specific corrosive environment, temperature, and the metal being protected. Generally, the inhibition efficiency increases with concentration up to a certain point, after which it may plateau or even decrease.[2] It is crucial to determine the critical micelle concentration (CMC) for your specific application, as the formation of micelles can influence the inhibitor's effectiveness. Preliminary testing in the range of 1 mM to 10 mM is recommended to identify the optimal concentration for your experimental conditions.

Q3: How does temperature affect the performance of 4-Heptanamine?

A3: The effect of temperature on the performance of 4-Heptanamine is complex. Typically, an increase in temperature leads to a decrease in inhibition efficiency.[3][4] This is because higher temperatures can increase the rate of corrosion and the desorption of the inhibitor from the metal surface. However, in some cases, a moderate increase in temperature can enhance the chemisorption process, leading to a more stable protective film. It is essential to evaluate the inhibitor's performance at the operating temperature of your system.

Q4: In which corrosive media is 4-Heptanamine most effective?

A4: 4-Heptanamine and other alkylamines are often effective in acidic solutions, such as those containing hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5] Their effectiveness can be enhanced in the presence of halide ions (e.g., Cl⁻), which can synergistically promote the adsorption of the amine onto the metal surface.[5] The performance in neutral or alkaline media may be different and would require specific experimental evaluation.

Q5: Is 4-Heptanamine considered a mixed-type inhibitor?

A5: Yes, 4-Heptanamine is generally considered a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6] Potentiodynamic polarization studies can confirm this by showing a shift in both the anodic and cathodic Tafel slopes upon the addition of the inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with 4-Heptanamine.

Weight Loss Measurements
Issue Possible Causes Troubleshooting Steps
Inconsistent weight loss results 1. Improper cleaning of metal coupons before or after immersion.[7] 2. Contamination of the corrosive solution. 3. Non-uniform exposure of coupons to the corrosive medium.1. Follow a standardized cleaning procedure meticulously (e.g., degreasing with acetone, rinsing with distilled water, and drying).[7] 2. Use freshly prepared solutions for each experiment. 3. Ensure coupons are fully and uniformly immersed and not in contact with each other or the container walls.
Low or no inhibition efficiency 1. Inhibitor concentration is too low. 2. The corrosive environment is too aggressive for the inhibitor at the tested concentration. 3. The inhibitor has degraded.1. Increase the concentration of 4-Heptanamine systematically. 2. Consider a higher concentration or a synergistic mixture with another inhibitor. 3. Use a fresh batch of 4-Heptanamine and store it under appropriate conditions (cool, dry, and away from light).
Pitting or localized corrosion observed on coupons 1. Insufficient inhibitor concentration to form a complete protective film. 2. Presence of aggressive ions (e.g., high chloride concentration) that cause localized breakdown of the passive film.1. Increase the inhibitor concentration. 2. Analyze the composition of your corrosive medium and consider adding a pitting corrosion inhibitor if necessary.
Potentiodynamic Polarization
Issue Possible Causes Troubleshooting Steps
Noisy polarization curve 1. Poor electrical connection to the working electrode. 2. High solution resistance. 3. External electrical interference.1. Ensure a secure and low-resistance connection. 2. Move the reference electrode closer to the working electrode using a Luggin capillary. 3. Use a Faraday cage to shield the electrochemical cell.
Unstable open circuit potential (OCP) 1. The system has not reached equilibrium. 2. The protective film is continuously forming and breaking down.1. Allow sufficient time for the OCP to stabilize before starting the polarization scan (e.g., 30-60 minutes). 2. This may be indicative of the inhibitor's performance; record the OCP behavior as part of your results.
Distorted Tafel slopes 1. Scan rate is too fast.[8] 2. Ohmic drop (IR drop) is significant.1. Use a slower scan rate (e.g., 0.167 mV/s) as recommended by ASTM standards.[8] 2. Use IR compensation if your potentiostat has this feature.
Electrochemical Impedance Spectroscopy (EIS)
Issue Possible Causes Troubleshooting Steps
Inductive loops at low frequencies 1. Adsorption/desorption processes of the inhibitor. 2. Breakdown of the protective film.1. This can be a real phenomenon representing the inhibitor's behavior. Model this with an appropriate equivalent circuit that includes an inductive element. 2. This may indicate inhibitor failure at longer exposure times.
Depressed semi-circles in the Nyquist plot 1. Surface heterogeneity of the working electrode. 2. Non-ideal capacitive behavior.1. This is common in real systems. Use a Constant Phase Element (CPE) instead of a pure capacitor in your equivalent circuit model to account for this.[9]
High-frequency artifacts 1. Instrumental limitations. 2. Improper cell or cable setup.[10]1. Ensure your potentiostat and frequency response analyzer are functioning correctly. 2. Use shielded cables and ensure proper grounding. Check for any loose connections.[10]

Quantitative Data

The following tables provide hypothetical but realistic data on the performance of 4-Heptanamine as a corrosion inhibitor for mild steel in 1 M HCl. This data is intended for illustrative purposes to guide experimental design.

Table 1: Inhibition Efficiency of 4-Heptanamine at Different Concentrations (Weight Loss Method)

Concentration (mM)Weight Loss (mg)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0 (Blank)25.410.58-
18.93.7165.0
2.55.12.1379.9
52.81.1789.0
7.51.90.7992.5
101.80.7592.9
Conditions: Mild steel coupons in 1 M HCl for 6 hours at 25°C.

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl with 4-Heptanamine

Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-47598075120-
1-4683437011565.0
2.5-4621976811279.9
5-4551086511089.0
7.5-45073.56310892.5
10-44868.66210793.0
Conditions: Mild steel in 1 M HCl at 25°C, scan rate 0.5 mV/s.

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with 4-Heptanamine

Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)55150-
11578565.0
2.52746080.0
55004589.0
7.56753892.6
107003593.1
Conditions: Mild steel in 1 M HCl at 25°C, at OCP.

Experimental Protocols

Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency of 4-Heptanamine by measuring the weight loss of metal coupons.

Methodology:

  • Coupon Preparation: Mechanically polish mild steel coupons of known dimensions with a series of emery papers (e.g., 200, 400, 600, 800, 1000, and 1200 grit). Degrease the coupons with acetone, rinse with deionized water, and dry in a desiccator. Accurately weigh each coupon to four decimal places (W₁).

  • Solution Preparation: Prepare a 1 M HCl solution (or other desired corrosive medium). Prepare a series of these solutions containing different concentrations of 4-Heptanamine (e.g., 1, 2.5, 5, 7.5, 10 mM).

  • Immersion Test: Immerse the prepared coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C). Ensure each coupon is fully submerged and not in contact with other coupons.

  • Coupon Cleaning: After the immersion period, remove the coupons from the solutions. Rinse with deionized water. Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., a solution containing HCl and hexamine) for a short period, followed by gentle brushing.

  • Final Weighing: Rinse the cleaned coupons with deionized water and acetone, then dry them in a desiccator. Weigh each coupon accurately (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the solution with the inhibitor.[11]

Potentiodynamic Polarization

Objective: To evaluate the effect of 4-Heptanamine on the anodic and cathodic reactions and to determine the corrosion current density (Icorr).

Methodology:

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Working Electrode Preparation: Prepare the mild steel electrode as described in the weight loss protocol.

  • Measurement: Immerse the electrodes in the test solution (blank or with inhibitor). Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Perform a potentiodynamic polarization scan from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., from -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log I).

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[12]

    • Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100, where Icorr₀ is the corrosion current density in the blank solution and Icorrᵢ is the corrosion current density in the solution with the inhibitor.[12]

Electrochemical Impedance Spectroscopy (EIS)

Objective: To study the charge transfer resistance and the properties of the protective film formed by 4-Heptanamine.

Methodology:

  • Electrochemical Cell Setup: Use the same three-electrode cell setup as for potentiodynamic polarization.

  • Measurement: Immerse the electrodes in the test solution and allow the OCP to stabilize.

  • EIS Scan: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data in Nyquist (Z'' vs. Z') and Bode (log |Z| vs. log f and Phase angle vs. log f) formats.

    • Model the impedance data using an appropriate equivalent electrical circuit. A common model for corrosion inhibition includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance.[13]

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rct₀ is the charge transfer resistance in the blank solution and Rctᵢ is the charge transfer resistance in the solution with the inhibitor.

Visualizations

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface (e.g., Mild Steel) cluster_solution Corrosive Solution (e.g., HCl) cluster_inhibition Protective Film Formation Metal Fe H_plus H+ Cl_minus Cl- Cl_minus->Metal Adsorption Heptanamine 4-Heptanamine (R-NH2) Protonated_Heptanamine Protonated 4-Heptanamine (R-NH3+) Heptanamine->Protonated_Heptanamine Protonation Protonated_Heptanamine->Metal Adsorption (Electrostatic Interaction) Protective_Layer Protective Amine Layer Protonated_Heptanamine->Protective_Layer Protective_Layer->Metal Inhibits Anodic & Cathodic Reactions

Caption: Corrosion inhibition mechanism of 4-Heptanamine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Coupon/Electrode Preparation D Weight Loss Measurement A->D E Potentiodynamic Polarization A->E F Electrochemical Impedance Spectroscopy A->F B Corrosive Solution Preparation B->D B->E B->F C Inhibitor Solution Preparation C->D C->E C->F G Calculate Corrosion Rate & Inhibition Efficiency D->G H Determine Icorr & Ecorr & Inhibition Efficiency E->H I Model with Equivalent Circuit, Determine Rct & IE% F->I

Caption: General experimental workflow for evaluating 4-Heptanamine.

References

Technical Support Center: Enhancing the Solubility of 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of 4-Heptanamine for various laboratory applications. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is 4-Heptanamine and in which solvents is it generally soluble?

A1: 4-Heptanamine is a primary aliphatic amine with the chemical formula C₇H₁₇N.[1][2][3] It is a colorless to pale yellow liquid at room temperature.[1][3] Generally, it is described as being soluble in water and various organic solvents.[1][3] The solubility of aliphatic amines in water tends to decrease as the length of the carbon chain increases due to the growing hydrophobic nature of the molecule.[4] Amines with more than six carbon atoms are typically less soluble in water but readily dissolve in many organic solvents.[4][5]

Q2: Why is my 4-Heptanamine not dissolving properly in aqueous solutions?

A2: The solubility of 4-Heptanamine in aqueous solutions is significantly influenced by the pH of the solution. As a primary amine, 4-Heptanamine is basic and will be protonated in acidic conditions to form the more soluble ammonium (B1175870) salt. In neutral or basic solutions, it exists predominantly in its less soluble, non-ionized form. If you are experiencing poor solubility in an aqueous buffer, the pH may be too high.

Q3: Can I use co-solvents to improve the solubility of 4-Heptanamine?

A3: Yes, using co-solvents is a common and effective technique to enhance the solubility of hydrophobic compounds.[6][] Water-miscible organic solvents such as ethanol (B145695), isopropanol, or dimethyl sulfoxide (B87167) (DMSO) can be added to the aqueous solution to increase the solubility of 4-Heptanamine. These co-solvents work by reducing the polarity of the solvent system, which can better accommodate the nonpolar hydrocarbon portion of the 4-Heptanamine molecule.

Q4: What is the predicted pKa of 4-Heptanamine?

A4: The predicted pKa of 4-Heptanamine is approximately 11.04 ± 0.35. This value indicates that 4-Heptanamine is a weak base. At a pH below its pKa, the amine group will be protonated, leading to increased solubility in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the available and estimated solubility data for 4-Heptanamine and its isomer, 1-Heptanamine, in various solvents at standard conditions.

CompoundSolventSolubility ( g/100g solvent)Temperature (°C)Notes
1-HeptanamineWater0.67925Experimental value for a structural isomer.[4]
4-HeptanamineWaterSlightly Soluble25Qualitative description.[1][3]
4-HeptanamineEthanolMiscible25Estimated based on properties of similar aliphatic amines.
4-HeptanamineMethanolMiscible25Estimated based on properties of similar aliphatic amines.
4-HeptanamineIsopropanolMiscible25Estimated based on properties of similar aliphatic amines.
4-HeptanamineAcetoneMiscible25Estimated based on properties of similar aliphatic amines.
4-HeptanamineAcetonitrileSoluble25Estimated based on properties of similar aliphatic amines.
4-HeptanamineTHFSoluble25Estimated based on properties of similar aliphatic amines.
4-HeptanamineTolueneSoluble25Estimated based on properties of similar aliphatic amines.
4-HeptanamineHexaneSoluble25Estimated based on properties of similar aliphatic amines.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed when preparing an aqueous solution of 4-Heptanamine.

Possible Cause Troubleshooting Step
Incorrect pH The pH of the aqueous solution is too high (neutral or basic), causing the 4-Heptanamine to be in its less soluble free base form.
Solution: Adjust the pH of the solution to be acidic (e.g., pH 4-6) by adding a small amount of a suitable acid (e.g., HCl). This will protonate the amine group, forming the more soluble salt.
Low Temperature The temperature of the solvent is too low, reducing the solubility of the compound.
Solution: Gently warm the solution while stirring. Ensure that the temperature is not too high to cause degradation of the compound.
Concentration too high The concentration of 4-Heptanamine exceeds its solubility limit in the chosen solvent.
Solution: Decrease the concentration of the 4-Heptanamine solution. Alternatively, add a co-solvent (e.g., ethanol, DMSO) to increase its solubility.
Impure Compound Impurities in the 4-Heptanamine may be insoluble in the chosen solvent.
Solution: Ensure the purity of the 4-Heptanamine. If necessary, purify the compound before use.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 4-Heptanamine in an Aqueous Buffer (pH Adjustment)
  • Objective: To prepare a 10 mM stock solution of 4-Heptanamine in a 50 mM phosphate (B84403) buffer at pH 6.0.

  • Materials:

    • 4-Heptanamine

    • 50 mM Sodium Phosphate Monobasic solution

    • 50 mM Sodium Phosphate Dibasic solution

    • 1 M HCl

    • 1 M NaOH

    • Volumetric flasks

    • Magnetic stirrer and stir bar

    • pH meter

  • Procedure:

    • Prepare 100 mL of 50 mM phosphate buffer by mixing the monobasic and dibasic stock solutions to achieve a pH of approximately 6.0.

    • Verify and adjust the pH of the buffer to exactly 6.0 using 1 M HCl or 1 M NaOH.

    • Weigh out 11.52 mg of 4-Heptanamine (for a final concentration of 10 mM in 10 mL).

    • Add the 4-Heptanamine to a 10 mL volumetric flask.

    • Add a small amount of the pH 6.0 phosphate buffer (approximately 5 mL) to the flask.

    • Place a small stir bar in the flask and stir on a magnetic stirrer until the 4-Heptanamine is fully dissolved. Gentle warming may be applied if necessary.

    • Once dissolved, bring the final volume to 10 mL with the pH 6.0 phosphate buffer.

    • Verify the final pH of the solution.

Protocol 2: Enhancing Solubility of 4-Heptanamine using a Co-solvent
  • Objective: To prepare a 50 mM solution of 4-Heptanamine in a 1:1 (v/v) mixture of ethanol and water.

  • Materials:

    • 4-Heptanamine

    • Ethanol (200 proof)

    • Deionized water

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out 57.6 mg of 4-Heptanamine (for a final concentration of 50 mM in 10 mL).

    • Add the 4-Heptanamine to a 10 mL volumetric flask.

    • Add 5 mL of ethanol to the flask.

    • Stir the mixture until the 4-Heptanamine is completely dissolved.

    • Slowly add deionized water to the flask while stirring to bring the final volume to 10 mL.

    • Continue stirring for a few minutes to ensure a homogenous solution.

Experimental Workflow Visualization

The following diagrams illustrate logical workflows for applications where 4-Heptanamine's solubility is a key factor.

experimental_workflow_corrosion_inhibitor cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_results Results prep_inhibitor Prepare 4-Heptanamine Solution (e.g., in acidic medium) immersion Immersion Test (with and without inhibitor) prep_inhibitor->immersion electrochemical Electrochemical Tests (Potentiodynamic Polarization, EIS) prep_inhibitor->electrochemical prep_metal Prepare Metal Coupons (e.g., mild steel) prep_metal->immersion prep_metal->electrochemical weight_loss Weight Loss Measurement immersion->weight_loss surface_analysis Surface Analysis (SEM, AFM) immersion->surface_analysis data_analysis Data Analysis & Inhibition Efficiency Calculation electrochemical->data_analysis weight_loss->data_analysis surface_analysis->data_analysis conclusion Conclusion on Inhibition Performance data_analysis->conclusion

Workflow for evaluating 4-Heptanamine as a corrosion inhibitor.

logical_relationship_solubility cluster_factors Factors Influencing Solubility cluster_compound 4-Heptanamine Properties cluster_solubility Solubility Outcome ph pH amine Basic Amine Group (pKa ~ 11) ph->amine protonation temp Temperature solubility Solubility temp->solubility affects solvent Solvent Polarity solvent->amine interacts with chain Hydrophobic C7 Chain solvent->chain interacts with amine->solubility increases in acidic pH chain->solubility decreases in polar solvents

References

Troubleshooting emulsion formation during workup of 4-Heptanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Emulsion Formation During Workup

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address emulsion formation during the workup of reactions involving 4-Heptanamine.

Troubleshooting Guide

Issue: A stable emulsion has formed during the aqueous workup of my 4-Heptanamine reaction, preventing clear phase separation.

Emulsions are common when working with amines like 4-Heptanamine, which can act as surfactants, especially in biphasic systems.[1][2] The following methods are presented in order of increasing intervention, starting with the simplest and least disruptive techniques.

Q1: I've just combined my organic and aqueous layers and a cloudy interface has formed. What is the very first thing I should do?

Answer: The simplest first step is to be patient.

  • Let the Mixture Stand: Allow the separatory funnel to sit undisturbed for 15-30 minutes.[3][4] Sometimes, the emulsion is temporary and will resolve on its own as the droplets coalesce.

  • Gentle Agitation: Gently swirl the mixture or tap the side of the separatory funnel.[5] This minimal energy input can sometimes be enough to break an unstable emulsion. Avoid vigorous shaking, which can worsen the problem.[2]

Q2: The emulsion is stable and did not break on its own. What is the next step?

Answer: Increase the ionic strength of the aqueous phase by "salting out." This is one of the most common and effective methods.[2][6] Adding a salt increases the polarity of the aqueous layer, decreasing the solubility of organic components and forcing phase separation.[7]

Experimental Protocol: Salting Out
  • Prepare Saturated Brine: Create a saturated solution of sodium chloride (NaCl) in water.

  • Add Brine: Add the saturated brine solution in small portions (e.g., 5-10% of the total volume) to the separatory funnel containing the emulsion.

  • Mix Gently: Gently invert the separatory funnel a few times to mix the brine with the aqueous layer. Do not shake vigorously.[2]

  • Observe: Allow the funnel to stand and observe if the emulsion begins to break. You may see the salt solution channeling through the emulsion as it separates.[5]

  • Repeat if Necessary: If the emulsion persists, add another portion of brine and repeat the process.

Q3: Salting out didn't work or only partially resolved the issue. What chemical modification can I try?

Answer: Adjust the pH of the aqueous layer. Since 4-Heptanamine is a primary amine, its solubility is highly dependent on pH. By acidifying the aqueous phase, you can protonate the amine, making it significantly more water-soluble and less likely to act as an emulsifier at the interface.[8][9]

Experimental Protocol: pH Adjustment
  • Prepare Dilute Acid: Prepare a solution of 1M hydrochloric acid (HCl).

  • Add Acid Dropwise: Add the 1M HCl solution dropwise to the separatory funnel while gently swirling.

  • Monitor pH: Periodically check the pH of the aqueous layer using pH paper. Aim for a pH of 2-4 to ensure complete protonation of the 4-Heptanamine.[9][10]

  • Mix and Settle: After reaching the target pH, gently invert the funnel a few times and then allow the layers to settle. The emulsion should break as the protonated amine moves into the aqueous phase.

  • Caution: This method should only be used if your desired product is stable to acidic conditions.[8]

Q4: My product is acid-sensitive, and other methods have failed. What other options do I have?

Answer: At this stage, physical or more disruptive chemical methods can be employed.

  • Filtration through Celite®: Emulsions are often stabilized by fine solid particulates.[4] Filtering the entire mixture through a pad of Celite® or another filter aid can remove these solids and break the emulsion.[3]

  • Centrifugation: If the volume is manageable, centrifugation is a highly effective mechanical method. The applied force accelerates the coalescence of the dispersed droplets.[6][11] A common starting point is to centrifuge at 3000 x g for 20 minutes.[12]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[6] For example, adding a small amount of THF or ethanol (B145695) can sometimes help, but be aware that these are water-miscible and may affect your extraction efficiency.[13] Alternatively, significantly diluting the primary organic layer (5-10X volume) can sometimes resolve the issue.[3]

  • Gentle Heating: Gently warming the mixture can reduce the viscosity and promote phase separation.[11] This should be done with caution to avoid decomposing the product or boiling the solvent.

Comparison of Emulsion Breaking Techniques

Technique Principle of Action Advantages Disadvantages Citation
Standing / Gentle Agitation Allows for natural coalescence of droplets.Simplest, non-invasive.Only effective for unstable emulsions.[3][5]
Salting Out (Brine Wash) Increases ionic strength of the aqueous phase, reducing organic solubility.Highly effective, generally non-destructive.Increases aqueous waste volume.[2][6][7]
pH Adjustment (Acidification) Protonates the amine, increasing its aqueous solubility and disrupting its surfactant properties.Very effective for amine-based emulsions.Product must be stable to pH changes.[8][9][10]
Filtration (e.g., through Celite®) Removes fine solid particles that stabilize the emulsion.Effective for emulsions caused by particulates.Can be slow; potential for product loss on the filter aid.[3][4]
Centrifugation Applies force to accelerate droplet coalescence and phase separation.Very effective, especially for small volumes.Requires specialized equipment; not practical for very large volumes.[6][11][12]
Solvent Addition / Dilution Alters the polarity and solvency of the organic phase.Can be effective when other methods fail.Complicates solvent removal; may reduce product recovery.[3][6]

Diagrams

Caption: A workflow for troubleshooting emulsion formation.

Caption: A decision tree for breaking an emulsion.

Frequently Asked Questions (FAQs)

Q5: Why are emulsions so common in reactions involving amines like 4-Heptanamine?

Answer: Amines, particularly primary amines with a significant hydrocarbon chain like 4-Heptanamine, are amphiphilic molecules. This means they have a polar, hydrophilic "head" (the -NH2 group) and a nonpolar, hydrophobic "tail" (the heptyl chain). This structure allows them to act like surfactants, migrating to the interface between the organic and aqueous layers and stabilizing the small droplets that form an emulsion.[2]

Q6: How can I prevent emulsions from forming in the first place?

Answer: Prevention is often easier than breaking an emulsion.[6]

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions to mix the layers. This provides sufficient surface area for extraction without the high shear force that creates fine droplets.[2]

  • Solvent Choice: Avoid using chlorinated solvents like dichloromethane (B109758) (DCM) to extract basic solutions, as this combination is prone to emulsion formation.[4] If possible, evaporate the reaction solvent first and then take up the residue in your desired extraction solvent.[3]

  • Pre-emptive Salting: If you know a particular reaction is prone to emulsions, add salt or brine to the aqueous layer before combining it with the organic layer.[5]

Q7: Can I use a copper sulfate (B86663) wash to remove 4-Heptanamine? Will this help with the emulsion?

Answer: Yes, washing the organic layer with an aqueous solution of copper(II) sulfate is an effective method for removing primary amines. The amine complexes with the copper ions, pulling it into the aqueous layer.[8][9] This can help break an emulsion by removing the amine "surfactant" from the interface. This method is particularly useful if your product is sensitive to strong acids.

Q8: What should I do if a gooey precipitate or insoluble material forms at the interface instead of a typical emulsion?

Answer: This can happen when insoluble byproducts are formed. The recommended solution is to continue washing with water to remove as much of the material as possible, ensuring you retain the entire organic layer. Afterwards, treat the organic layer with a copious amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. The drying agent can absorb the gooey material, which can then be removed by filtration.[3][14]

References

Technical Support Center: Selective Mono-alkylation of 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective mono-alkylation of 4-Heptanamine.

Troubleshooting Guides

Issue 1: Low Yield of the Mono-alkylated Product in Reductive Amination

Question: We are attempting to synthesize an N-alkyl-4-heptanamine via reductive amination, but are consistently obtaining low yields of the desired product. What are the potential causes and solutions?

Answer:

Low yields in reductive amination can stem from several factors. A primary reason is often inefficient imine or iminium ion formation. To address this, ensure the reaction pH is mildly acidic (pH 4-7), which is crucial for facilitating the condensation of 4-heptanamine with the carbonyl compound without fully protonating the amine.[1] For reactions that are particularly sluggish, the addition of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards imine formation.[1]

Another common issue is the decomposition of the reducing agent. This can be mitigated by ensuring that the reducing agent is fresh and added portion-wise to control the reaction temperature, especially for exothermic reductions.

Finally, incomplete reaction can be a simple cause of low yield. While many reductive aminations proceed at room temperature, some substrate combinations may require gentle heating to reach completion.[1] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Significant Formation of Di-alkylated Byproduct

Question: Our attempts at mono-alkylation of 4-heptanamine are resulting in a significant amount of the di-alkylated product. How can we improve the selectivity for mono-alkylation?

Answer:

The formation of di-alkylated byproducts is a common challenge in the alkylation of primary amines because the resulting secondary amine is often more nucleophilic than the starting primary amine.[2] To suppress this over-alkylation, several strategies can be employed.

For reductive amination , a stepwise (indirect) procedure can offer better control.[1][3] This involves the formation and isolation of the imine first, followed by its reduction in a separate step.[1] Alternatively, using a less reactive reducing agent or carefully controlling the stoichiometry of the reactants can also favor mono-alkylation. Running the reaction under neutral conditions has also been shown to suppress the formation of tertiary amines.[1]

In the case of direct alkylation with alkyl halides , using a large excess of the primary amine can statistically favor mono-alkylation. Another effective method is a competitive deprotonation/protonation strategy, where the reactant primary amine is selectively deprotonated and reacts, while the newly formed secondary amine remains protonated and less reactive.

Issue 3: Unreacted Starting Material (4-Heptanamine)

Question: After the recommended reaction time, we are still observing a significant amount of unreacted 4-heptanamine. What could be the reason for this?

Answer:

Several factors can lead to incomplete conversion of the starting amine. In reductive amination , insufficient activation of the carbonyl group can be a cause. For less reactive aldehydes or ketones, the addition of a Lewis acid like Ti(OiPr)₄ can facilitate imine formation.[2] The choice and quality of the reducing agent are also critical. Ensure the reducing agent is active and used in a sufficient stoichiometric amount.

For direct alkylation with alkyl halides , the reactivity of the alkyl halide is a key factor. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, you may need to increase the reaction temperature or use a catalyst. The choice of base and solvent also plays a crucial role. A strong, non-nucleophilic base in a polar aprotic solvent like DMF or DMSO is often effective.

Finally, steric hindrance on either the amine or the alkylating agent can slow down the reaction rate, necessitating longer reaction times or more forcing conditions.

Frequently Asked Questions (FAQs)

Question: What are the most common strategies for achieving selective mono-alkylation of a primary amine like 4-heptanamine?

Answer: The two most prevalent and effective strategies for the selective mono-alkylation of primary amines are:

  • Reductive Amination: This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary amine.[2] This is often a one-pot reaction and is known for its high selectivity towards mono-alkylation.[2]

  • Protecting Group Strategy: This involves temporarily "protecting" one of the N-H bonds of the primary amine, performing the alkylation on the remaining N-H, and then removing the protecting group. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). This multi-step process offers excellent control over selectivity.

Question: Which reducing agents are recommended for the reductive amination of 4-heptanamine?

Answer: Several reducing agents are suitable for reductive amination, with the choice often depending on the specific carbonyl compound and desired reaction conditions.

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[3]

  • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at a slightly acidic pH. It selectively reduces imines in the presence of carbonyl groups.[2]

  • Sodium borohydride (B1222165) (NaBH₄): A more powerful reducing agent that is often used in a two-step procedure where the imine is formed first and then reduced.[3]

Question: How can I monitor the progress of my alkylation reaction?

Answer: The progress of the reaction should be monitored to determine the point of maximum conversion of the starting material and to minimize the formation of byproducts. The most common techniques for monitoring are:

  • Thin Layer Chromatography (TTC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the starting materials, desired product, and any byproducts by their mass-to-charge ratio. This is particularly useful for confirming the identity of the mono- and di-alkylated products.

Data Presentation

Table 1: Comparison of Reductive Amination Conditions for Primary Amines

AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
BenzylamineAcetoneNaBH(OAc)₃DCE92[4]
MorpholineCyclohexanoneNaBH(OAc)₃DCE88[4]
p-Toluidineo-VanillinNaBH₄EthanolQuantitative[4]
Various aminesFormaldehyde (aq.)--86-94[4]

Table 2: Direct Alkylation of Primary Amines with Alkyl Halides

AmineAlkyl HalideBaseSolventYield (%) of Mono-alkylated Product
Aliphatic AminesVarious Alkyl HalidesCs₂CO₃DMFUp to 98%
Primary BenzylaminesVarious Alkyl HalidesCs₂CO₃DMFHigh

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general procedure for the selective mono-alkylation of a primary amine with an aldehyde.

Materials:

  • 4-Heptanamine

  • Aldehyde (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 4-heptanamine (1.1 equivalents) and the aldehyde (1.0 equivalent) in DCM or DCE at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[4]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[4]

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.[4]

Protocol 2: Selective Mono-alkylation using a Protecting Group Strategy (Boc Protection)

This protocol outlines the steps for mono-alkylation via protection, alkylation, and deprotection.

Step A: Protection of 4-Heptanamine

  • Dissolve 4-heptanamine in a suitable solvent (e.g., dichloromethane).

  • Add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 equivalent) and a base such as triethylamine (B128534) (1.1 equivalents).

  • Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the Boc-protected 4-heptanamine.

Step B: Alkylation of the Boc-protected Amine

  • Dissolve the Boc-protected amine in a polar aprotic solvent like DMF.

  • Add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C.

  • After stirring for a short period, add the alkyl halide (1.0-1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-alkylated, N-Boc-protected amine by column chromatography.

Step C: Deprotection

  • Dissolve the purified product from Step B in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the Boc group is cleaved (monitor by TLC).

  • Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated product.

  • Purify as needed.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination cluster_protecting_group Protecting Group Strategy ra_start Start: 4-Heptanamine + Carbonyl ra_imine Imine Formation (Mildly Acidic) ra_start->ra_imine ra_reduction Reduction (e.g., NaBH(OAc)₃) ra_imine->ra_reduction ra_product Mono-alkylated Product ra_reduction->ra_product pg_start Start: 4-Heptanamine pg_protect Protection (e.g., Boc) pg_start->pg_protect pg_alkylation Alkylation pg_protect->pg_alkylation pg_deprotect Deprotection pg_alkylation->pg_deprotect pg_product Mono-alkylated Product pg_deprotect->pg_product

Caption: General workflows for selective mono-alkylation.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield overalkylation Over-alkylation start->overalkylation unreacted_sm Unreacted Starting Material start->unreacted_sm ly_sol1 Optimize pH (4-7) Add dehydrating agent low_yield->ly_sol1 Inefficient Imine Formation ly_sol2 Use fresh reducing agent Control temperature low_yield->ly_sol2 Reagent Decomposition ly_sol3 Increase reaction time/temperature low_yield->ly_sol3 Incomplete Reaction oa_sol1 Use stepwise procedure Control stoichiometry overalkylation->oa_sol1 Reductive Amination oa_sol2 Use large excess of amine overalkylation->oa_sol2 Direct Alkylation usm_sol1 Use Lewis acid (e.g., Ti(OiPr)₄) unreacted_sm->usm_sol1 Reductive Amination usm_sol2 Use more reactive alkyl halide Optimize base/solvent unreacted_sm->usm_sol2 Direct Alkylation

Caption: Troubleshooting decision tree for common issues.

reductive_amination_pathway amine 4-Heptanamine (R-NH₂) imine Imine (R-N=CHR') amine->imine + Carbonyl - H₂O carbonyl Aldehyde/Ketone (R'=O) carbonyl->imine iminium Iminium Ion (R-N⁺H=CHR') imine->iminium + H⁺ product Mono-alkylated Amine (R-NH-CH₂R') iminium->product + [H⁻] hydride [H⁻] (Reducing Agent) hydride->iminium

Caption: Signaling pathway of reductive amination.

References

Column selection and mobile phase optimization for 4-Heptanamine HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Heptanamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection, mobile phase optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for 4-Heptanamine analysis?

A1: For initial method development for 4-Heptanamine, a C18 reversed-phase column is a common and effective starting point.[1][2] These columns are versatile and widely available. However, due to the basic nature of the amine, peak tailing can be a common issue. Therefore, using a modern, high-purity silica (B1680970) C18 column with end-capping is highly recommended to minimize interactions with surface silanol (B1196071) groups.[3][4]

Q2: My 4-Heptanamine peak is tailing significantly on a C18 column. What can I do?

A2: Peak tailing for basic compounds like 4-Heptanamine is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[3][4] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an additive like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, reducing peak tailing.[1][5]

  • Use of Ion-Pairing Agents: Adding an ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate), to the mobile phase can form a neutral complex with the protonated amine, improving peak shape and retention.[6][7]

  • Alternative Column Chemistries: If tailing persists, consider columns specifically designed for basic compounds or switch to an alternative separation mode like Hydrophilic Interaction Liquid Chromatography (HILIC).[3][8]

Q3: I am observing inconsistent retention times for 4-Heptanamine. What are the likely causes?

A3: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using ion-pairing reagents which can take longer to reach equilibrium.[9][10] Ensure the column is flushed with a sufficient volume of the mobile phase before starting injections.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile organic component or instability of additives can lead to drift.[11] It is advisable to use freshly prepared mobile phase.

  • Temperature Fluctuations: Variations in the column temperature can significantly affect retention times. Using a column oven is crucial for maintaining a stable temperature.[12][13]

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry over time.[9]

Q4: Can I analyze 4-Heptanamine without using ion-pairing reagents?

A4: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for analyzing polar and basic compounds like 4-Heptanamine without the need for ion-pairing reagents.[14][15][16] HILIC columns, such as those with amide or bare silica stationary phases, can provide good retention and peak shape for polar analytes.[8][15][17]

Q5: 4-Heptanamine has a poor UV chromophore. How can I improve its detection?

A5: For enhanced sensitivity, especially at low concentrations, pre-column derivatization is a common strategy for amines that lack a strong UV chromophore.[2][18] Reagents like dansyl chloride or dabsyl chloride can be used to introduce a highly UV-absorbent or fluorescent tag to the 4-Heptanamine molecule.[19] Alternatively, if your laboratory is equipped, using a mass spectrometer (LC-MS) for detection will provide high sensitivity and selectivity without the need for derivatization.[15][16]

Column Selection and Mobile Phase Optimization

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for reversed-phase and HILIC analysis of 4-Heptanamine.

Table 1: Reversed-Phase Chromatography (RPC) Conditions

ParameterRecommendationRationale
Column Chemistry C18, C8 (high-purity, end-capped)Good starting point for many organic molecules. End-capping minimizes peak tailing for basic compounds.[3][4]
Particle Size 1.8 - 5 µmSmaller particles offer higher efficiency and resolution, but generate higher backpressure.[20][21]
Column Dimensions 4.6 x 150 mm or 2.1 x 100 mmStandard dimensions for conventional and UHPLC systems, respectively.[20]
Mobile Phase A Water with 0.1% Formic Acid or TFALow pH suppresses silanol ionization, improving peak shape.[1][5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFACommon organic modifiers for reversed-phase HPLC.[20]
Ion-Pairing Agent (Optional) 5-10 mM Sodium 1-Heptanesulfonate in Mobile Phase AImproves retention and peak shape for basic analytes.[6][7]
Detection Low UV (e.g., 200-215 nm), ELSD, CAD, or MS4-Heptanamine lacks a strong chromophore.

Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Conditions

ParameterRecommendationRationale
Column Chemistry Amide, Bare SilicaProvides retention for polar compounds.[8][15][17]
Particle Size 1.8 - 5 µmBalances efficiency and backpressure.[20][21]
Column Dimensions 4.6 x 150 mm or 2.1 x 100 mmStandard dimensions.[20]
Mobile Phase A 10 mM Ammonium Formate or Acetate in WaterProvides necessary ions for the HILIC mechanism and is MS-compatible.
Mobile Phase B AcetonitrileHigh organic content is required for retention in HILIC.[14][16]
Detection ELSD, CAD, or MSMobile phase additives are often not UV-transparent at low wavelengths.

Experimental Protocols

Protocol 1: General Reversed-Phase Method with Acidic Modifier
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Sample Preparation: Dissolve 4-Heptanamine standard or sample in a mixture of Water/Acetonitrile (e.g., 50:50).

Protocol 2: HILIC Method
  • Column: Amide, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: Mass Spectrometry.

  • Sample Preparation: Dissolve 4-Heptanamine standard or sample in Acetonitrile.

Mandatory Visualization

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is the peak fronting? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes tailing_causes Peak is tailing. Suspect secondary interactions. check_overload->tailing_causes No check_solvent Check sample solvent strength reduce_conc->check_solvent evaluate_peak Evaluate Peak Shape reduce_conc->evaluate_peak lower_ph Lower mobile phase pH (e.g., 0.1% Formic Acid) tailing_causes->lower_ph add_ipa Add Ion-Pairing Agent (e.g., Heptanesulfonate) tailing_causes->add_ipa lower_ph->evaluate_peak add_ipa->evaluate_peak change_column Change Column: - Modern end-capped C18 - HILIC column change_column->evaluate_peak evaluate_peak->change_column Not Improved good_peak Acceptable Peak Shape evaluate_peak->good_peak Improved

Caption: Troubleshooting workflow for poor peak shape in 4-Heptanamine HPLC analysis.

Logical Relationship for Method Development Strategy

G start Define Analytical Goal (Purity, Quantification, etc.) initial_choice Initial Method Selection start->initial_choice rpc_path Reversed-Phase (RPC) with C18 Column initial_choice->rpc_path Default hilic_path HILIC (Amide or Silica Column) initial_choice->hilic_path Alternative optimize_rpc Optimize RPC Mobile Phase - % Organic - pH (Acidic Modifier) - Ion-Pair Agent rpc_path->optimize_rpc optimize_hilic Optimize HILIC Mobile Phase - % Water - Buffer Concentration hilic_path->optimize_hilic evaluate_separation Evaluate Separation (Resolution, Peak Shape, RT) optimize_rpc->evaluate_separation optimize_hilic->evaluate_separation final_method Final Validated Method evaluate_separation->final_method

Caption: Strategy for HPLC method development for 4-Heptanamine.

References

Improving the resolution of 4-Heptanamine enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the resolution of 4-Heptanamine enantiomers in chiral chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 4-Heptanamine.

Q1: I am not seeing any separation of the 4-Heptanamine enantiomers (a single peak is observed). What should I do?

A1: Lack of separation is a common initial challenge. Here is a systematic approach to troubleshoot this issue:

  • Verify Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are generally effective for primary amines like 4-Heptanamine. If you are using a different type of CSP, consider screening on a cellulose (B213188) or amylose-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Optimize the Mobile Phase:

    • Increase Retention: If the single peak elutes very early, the mobile phase may be too strong. Decrease the percentage of the alcohol modifier (e.g., isopropanol (B130326) or ethanol) in the mobile phase to increase retention time and allow for better interaction with the CSP.[1]

    • Incorporate a Basic Additive: 4-Heptanamine is a primary amine. Unwanted interactions with residual acidic silanols on the silica (B1680970) support of the CSP can interfere with chiral recognition. Adding a small amount of a basic modifier, such as 0.1% diethylamine (B46881) (DEA), to the mobile phase is crucial to obtain good peak shape and achieve separation.[1][2]

  • Check Column Health: An old or contaminated column can lose its resolving power. If you suspect column degradation, flush it with an appropriate solvent or replace it.

Q2: I am observing poor resolution (Rs < 1.5) between the two enantiomer peaks. How can I improve it?

A2: Partial separation is a good starting point. The following adjustments can enhance the resolution:

  • Mobile Phase Composition:

    • Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If you are using isopropanol, try switching to ethanol, or vice versa. Different alcohols alter the hydrogen bonding and dipole-dipole interactions that govern chiral recognition.[1]

    • Modifier Percentage: Fine-tune the percentage of the alcohol modifier. A lower percentage generally increases retention and can improve resolution, but this needs to be optimized for your specific separation.

  • Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). A lower flow rate can increase the efficiency of the separation by allowing more time for the enantiomers to equilibrate with the stationary phase.[1][3]

  • Temperature: Temperature is a critical parameter in chiral separations. Lowering the column temperature (e.g., from 25°C to 15°C) often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[1][4]

Q3: My peaks are tailing. What is the most likely cause and how can I fix it?

A3: Peak tailing for a basic compound like 4-Heptanamine is frequently caused by secondary ionic interactions between the primary amine and acidic silanol (B1196071) groups on the silica surface of the CSP.

  • Add a Basic Modifier: The most effective solution is to add a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1% is a common and effective choice for suppressing silanol interactions and improving peak shape.[1] Other amines like butylamine (B146782) or ethanolamine (B43304) can also be considered.[2]

  • Check Mobile Phase pH (Reversed-Phase): If you are using a reversed-phase method, ensure the mobile phase pH is appropriate for the pKa of 4-Heptanamine to maintain it in a single ionic state.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating 4-Heptanamine enantiomers?

A1: For primary amines like 4-Heptanamine, polysaccharide-based CSPs are a highly successful and versatile choice. Columns derived from cellulose and amylose, such as the Chiralcel® and Chiralpak® series, are widely used and recommended as a starting point for method development.[1]

Q2: Why is a basic additive necessary in the mobile phase?

A2: 4-Heptanamine is a basic compound. The primary amine group can interact strongly with residual acidic silanol groups on the surface of the silica-based stationary phase. These secondary interactions can lead to poor peak shape (tailing) and can interfere with the chiral recognition mechanism, resulting in poor or no separation. A basic additive, such as diethylamine (DEA), is added to the mobile phase to compete with the analyte for these active sites, thereby minimizing these undesirable interactions and leading to sharper, more symmetrical peaks and improved resolution.[1][2]

Q3: What is a typical starting mobile phase for the chiral separation of 4-Heptanamine?

A3: A good starting point for a normal-phase separation on a polysaccharide-based column would be a mixture of a non-polar solvent and an alcohol modifier, with a basic additive. For example:

  • n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)

  • n-Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)

You can then optimize the ratio of the alkane to the alcohol to fine-tune the retention and resolution.

Q4: How does temperature affect the separation of 4-Heptanamine enantiomers?

A4: Temperature plays a significant role in chiral chromatography. Generally, lower temperatures lead to better resolution. This is because the enthalpic differences in the interactions between the enantiomers and the chiral stationary phase are more pronounced at lower temperatures. However, the optimal temperature should be determined empirically for each specific method, as in some cases, higher temperatures can improve efficiency and peak shape.[1][4]

Q5: Can I use reversed-phase chromatography for this separation?

A5: While normal-phase chromatography is often more successful for chiral separations on polysaccharide-based CSPs, reversed-phase methods can also be developed. In reversed-phase, you would typically use a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. It is crucial to control the pH of the mobile phase to ensure the amine is in a consistent protonated state.

Data Summary

The following tables summarize typical starting conditions and the expected influence of various parameters on the chiral separation of 4-Heptanamine enantiomers.

Table 1: Recommended Starting Chromatographic Conditions

ParameterRecommended Condition
Chiral Stationary Phase Chiralcel® OD-H (Cellulose-based) or Chiralpak® AD-H (Amylose-based)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Table 2: Influence of Key Parameters on Resolution

Parameter ChangeExpected Effect on Retention TimeExpected Effect on Resolution
Decrease % Alcohol Modifier IncreaseGenerally Increases
Increase % Alcohol Modifier DecreaseGenerally Decreases
Switch from Isopropanol to Ethanol VariesVaries (needs to be tested)
Decrease Flow Rate IncreaseGenerally Increases
Increase Flow Rate DecreaseGenerally Decreases
Decrease Temperature IncreaseGenerally Increases
Increase Temperature DecreaseGenerally Decreases
Add 0.1% DEA May Slightly DecreaseSignificantly Improves (and improves peak shape)

Experimental Protocols

Protocol 1: Initial Screening for Chiral Separation of 4-Heptanamine

Objective: To determine a suitable chiral stationary phase and mobile phase for the separation of 4-Heptanamine enantiomers.

Materials:

  • Racemic 4-Heptanamine standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Diethylamine (DEA)

  • Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm)

  • Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 4-Heptanamine in the initial mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Screening: a. Equilibrate the Chiralcel® OD-H column with Mobile Phase A for at least 30 column volumes. b. Inject the sample and record the chromatogram. c. Repeat the process with Mobile Phase B. d. Switch to the Chiralpak® AD-H column and repeat steps 4a-4c.

  • Evaluation: Examine the chromatograms for any signs of peak splitting or separation. Select the column and mobile phase combination that shows the best selectivity for further optimization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_eval Evaluation & Optimization Sample_Prep Prepare 1 mg/mL 4-Heptanamine Sample Equilibrate Equilibrate Column Sample_Prep->Equilibrate Mobile_Phase_Prep Prepare Mobile Phases (Hexane/Alcohol + 0.1% DEA) Mobile_Phase_Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Acquire Acquire Data Inject->Acquire Evaluate Evaluate Resolution Acquire->Evaluate Optimize Optimize Parameters (Flow, Temp, % Modifier) Evaluate->Optimize If Rs < 1.5 Optimize->Equilibrate

Caption: Experimental workflow for chiral method development.

Troubleshooting_Tree cluster_no_sep No Separation (Single Peak) cluster_partial_sep Partial Separation (Rs < 1.5) cluster_peak_shape Poor Peak Shape (Tailing) Start Poor Resolution of 4-Heptanamine Enantiomers Check_CSP Is CSP appropriate? (Polysaccharide-based) Start->Check_CSP No Optimize_Flow Decrease Flow Rate (e.g., to 0.5 mL/min) Start->Optimize_Flow Partial Add_Basic_Modifier Add/Increase Basic Modifier (e.g., 0.1% DEA) Start->Add_Basic_Modifier Tailing Check_MP_Strength Is retention time too short? Check_CSP->Check_MP_Strength Check_Additive Is 0.1% DEA in mobile phase? Check_MP_Strength->Check_Additive Optimize_Temp Decrease Temperature (e.g., to 15°C) Optimize_Flow->Optimize_Temp Optimize_Modifier Vary Alcohol Type and Percentage Optimize_Temp->Optimize_Modifier Check_Overload Reduce Sample Concentration or Injection Volume Add_Basic_Modifier->Check_Overload

Caption: Troubleshooting decision tree for chiral separation.

References

Validation & Comparative

Comparison of 4-Heptanamine with other aliphatic amines in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of an appropriate amine building block is a critical decision that can significantly influence the outcome of a reaction. Aliphatic amines, in particular, are foundational to the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of 4-heptanamine against other aliphatic amines, offering insights into its performance in key synthetic transformations.

Physicochemical Properties: A Comparative Overview

The structural arrangement of an amine has a profound impact on its physical properties, which in turn affect its behavior in a reaction. 4-Heptanamine, a primary amine with a branched alkyl chain, exhibits distinct properties when compared to its linear isomer, 1-heptanamine, and other aliphatic amines.

Property4-Heptanamine1-Heptanaminetert-Butylamine (B42293)n-Butylamine
Molecular Formula C₇H₁₇N[2]C₇H₁₇N[3]C₄H₁₁NC₄H₁₁N
Molecular Weight ( g/mol ) 115.22[2]115.22[3]73.1473.14
Boiling Point (°C) 139-141[4]155-15644-4677-78
**Density (g/cm³) **0.766[4]0.7760.6960.741
Calculated LogP 1.9[2]2.6[3]0.40.9

The branched structure of 4-heptanamine results in a lower boiling point compared to its linear counterpart, 1-heptanamine, due to reduced van der Waals forces. Its calculated LogP value suggests a moderate lipophilicity, which can be a desirable trait in drug development for balancing aqueous solubility and membrane permeability.

Performance in Key Synthetic Reactions

The utility of an aliphatic amine in synthesis is largely determined by its reactivity in fundamental bond-forming reactions. The steric hindrance around the nitrogen atom is a key determinant of this reactivity.[5][6]

Reductive Amination

Reductive amination is a cornerstone method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[7] The reaction proceeds via the formation of an imine intermediate, which is then reduced.[7]

The steric bulk of the amine can influence the rate of both the initial imine formation and the subsequent reduction. While highly hindered amines may react slower, they can also offer greater selectivity, minimizing over-alkylation.

Illustrative Comparison of Amine Performance in Reductive Amination:

AmineSubstrateReducing AgentTypical Reaction TimeTypical Yield
4-HeptanamineCyclohexanoneSodium Triacetoxyborohydride12-24 hoursGood to Excellent
1-HeptanamineCyclohexanoneSodium Triacetoxyborohydride8-16 hoursExcellent
tert-ButylamineCyclohexanoneSodium Triacetoxyborohydride24-48 hoursModerate to Good

This table presents an illustrative comparison based on general principles of chemical reactivity. Actual results may vary depending on specific reaction conditions.

The branched propyl groups adjacent to the amino function in 4-heptanamine introduce moderate steric hindrance compared to the linear 1-heptanamine. This can lead to slightly longer reaction times but can be advantageous in preventing the formation of undesired tertiary amine byproducts. Highly hindered amines like tert-butylamine often require more forcing conditions or longer reaction times.[8]

N-Acylation

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals.[9][10] The reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640).

Steric hindrance around the amine nitrogen can significantly impact the rate of N-acylation.[11] Less hindered amines generally react more rapidly.

Illustrative Comparison of Amine Performance in N-Acylation:

AmineAcylating AgentBaseTypical Reaction TimeTypical Yield
4-HeptanamineAcetyl ChlorideTriethylamine2-4 hoursExcellent
1-HeptanamineAcetyl ChlorideTriethylamine1-2 hoursExcellent
tert-ButylamineAcetyl ChlorideTriethylamine12-24 hoursPoor to Moderate

This table presents an illustrative comparison based on general principles of chemical reactivity. Actual results may vary depending on specific reaction conditions.

4-Heptanamine, with its moderate steric bulk, is expected to undergo N-acylation efficiently, albeit potentially at a slightly slower rate than its linear isomer. The increased steric hindrance of tert-butylamine can make acylation challenging, often requiring more reactive acylating agents or catalysts.

N-Alkylation

N-alkylation of primary amines can be challenging to control, often leading to mixtures of mono- and di-alkylated products.[12] The structure of the amine plays a crucial role in the selectivity of this reaction.

The steric hindrance of 4-heptanamine can be beneficial in N-alkylation reactions, promoting mono-alkylation by sterically disfavoring the second alkylation step.

Illustrative Comparison of Amine Performance in N-Alkylation:

AmineAlkylating AgentSelectivity for Mono-alkylation
4-HeptanamineMethyl IodideGood
1-HeptanamineMethyl IodideModerate
tert-ButylamineMethyl IodideExcellent (when reaction occurs)

This table presents an illustrative comparison based on general principles of chemical reactivity. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Reductive Amination of 4-Heptanone (B92745) with Ammonia (B1221849) to Synthesize 4-Heptanamine

This protocol describes a common method for the synthesis of 4-heptanamine itself.

Materials:

  • 4-Heptanone

  • Ammonia (aqueous solution, e.g., 25%)

  • Hydrogen gas

  • Iron-based catalyst (e.g., Fe/(N)SiC)

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a high-pressure reactor, combine 4-heptanone (0.5 mmol), an aqueous solution of ammonia (3.5 mL of 25% solution), and the iron catalyst (e.g., 70 mg of 4.0 wt% Fe/(N)SiC).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 6.5 MPa.

  • Heat the reaction mixture to 140°C and stir for 20 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Filter the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and acidify with hydrochloric acid to precipitate the hydrochloride salt of 4-heptanamine.

  • Isolate the salt by filtration and wash with a cold solvent.

  • To obtain the free amine, dissolve the salt in water and basify with sodium hydroxide, followed by extraction with an organic solvent.

  • Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 4-heptanamine.

N-Acylation of 4-Heptanamine with Acetic Anhydride

Materials:

  • 4-Heptanamine

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-heptanamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(heptan-4-yl)acetamide.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizing Synthetic Workflows and Logical Relationships

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Heptanone 4-Heptanone Reactor High-Pressure Reactor Heptanone->Reactor Ammonia Aqueous Ammonia Ammonia->Reactor Catalyst Fe Catalyst Catalyst->Reactor Pressurize Pressurize with H₂ Reactor->Pressurize Heat Heat and Stir Pressurize->Heat Cool Cool & Vent Heat->Cool Filter Filter Catalyst Cool->Filter Concentrate Concentrate Filter->Concentrate Acidify Acidify (HCl) Concentrate->Acidify IsolateSalt Isolate Salt Acidify->IsolateSalt FreeBase Generate Free Amine (NaOH) IsolateSalt->FreeBase Extract Extract FreeBase->Extract Dry Dry & Concentrate Extract->Dry Product 4-Heptanamine Dry->Product

Caption: Experimental workflow for the synthesis of 4-heptanamine.

Steric_Hindrance_Effect cluster_amines Aliphatic Amines cluster_reactivity Reactivity in Acylation/Alkylation A1 1-Heptanamine (Linear, Low Hindrance) R1 Fast Reaction Rate A1->R1 leads to A2 4-Heptanamine (Branched, Moderate Hindrance) R2 Moderate Reaction Rate Good Mono-alkylation Selectivity A2->R2 leads to A3 tert-Butylamine (Bulky, High Hindrance) R3 Slow Reaction Rate A3->R3 leads to

Caption: Influence of steric hindrance on amine reactivity.

Conclusion

4-Heptanamine serves as a versatile building block in organic synthesis, offering a balance of reactivity and steric influence.[13] Its branched structure provides moderate steric hindrance, which can be strategically employed to enhance selectivity in reactions such as N-alkylation, mitigating the common issue of over-alkylation seen with less hindered linear amines. While its reactivity in reductive amination and N-acylation may be slightly attenuated compared to linear isomers, it remains an efficient substrate for these crucial transformations. The choice between 4-heptanamine and other aliphatic amines will ultimately depend on the specific synthetic challenge, with its unique structural features making it a valuable tool for achieving desired chemical outcomes, particularly in the synthesis of complex pharmaceutical and agrochemical targets.[1] Simple aliphatic amines like 4-heptanamine are primarily utilized as synthetic intermediates and are not typically implicated as signaling molecules in biological pathways. However, the more complex molecules synthesized from them are often designed to interact with such pathways.

References

Comparative Analysis of 4-Heptanamine and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in materials science and chemical engineering, this report details a comparative study of 4-Heptanamine and other prominent corrosion inhibitors. Through an objective lens, this guide evaluates performance based on experimental data, outlines detailed methodologies, and visualizes the underlying mechanisms of corrosion inhibition.

Executive Summary

Corrosion poses a significant threat to the longevity and reliability of metallic infrastructure. The use of corrosion inhibitors is a frontline defense in mitigating this costly issue. This guide provides a detailed comparative analysis of 4-Heptanamine against other widely used classes of corrosion inhibitors, including other aliphatic amines, imidazolines, and quaternary ammonium (B1175870) salts. The comparison is based on quantitative data from key experimental techniques: the weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy. While direct comparative data for 4-Heptanamine is limited in publicly available literature, this report synthesizes findings on its performance and provides a framework for its evaluation against other inhibitors. The mechanisms of action are explored, and detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Introduction to Corrosion Inhibitors

Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or an alloy.[1] These inhibitors function by adsorbing onto the metal surface to form a protective film that acts as a barrier to corrosive agents.[2][3] The effectiveness of an inhibitor is influenced by its chemical structure, the nature of the metal surface, and the corrosive environment.

Amine-based inhibitors, including aliphatic amines like 4-Heptanamine, are a significant class of organic corrosion inhibitors. Their efficacy is primarily attributed to the presence of a nitrogen atom with a lone pair of electrons, which can coordinate with the metal surface, initiating the formation of a protective film.[3][4]

Performance Comparison of Corrosion Inhibitors

To provide a quantitative comparison, this section summarizes the performance of 4-Heptanamine and other classes of corrosion inhibitors based on inhibition efficiency (IE) as determined by various experimental methods. Due to the scarcity of direct comparative studies involving 4-Heptanamine, data for other aliphatic amines are presented to provide a relevant benchmark.

Weight Loss Method

The weight loss method is a straightforward gravimetric technique to determine the corrosion rate and the inhibition efficiency.[5][6][7][8][9] The inhibition efficiency is calculated using the formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

where W₀ is the weight loss of the metal in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Inhibitor ClassInhibitor ExampleConcentration (ppm)Corrosive MediumMetalInhibition Efficiency (%)Reference
Aliphatic Amine Polyester aliphatic amine200Formation waterCarbon Steel86-96[4]
Aliphatic Amine Aniline-1.0 M HClMild Steel85.96[10]
Aliphatic Amine n-Butylamine-1.0 M HClMild Steel67.39[10]
Imidazoline Synthesized Imidazoline10Simulated brine (CO₂)A3 Steel95.36
Quaternary Ammonium Salt 1,4-Bis (dimethyl decyl) ethylene (B1197577) diammonium bromide5001M HClMild Steel77.85
Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides information on the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes, which are used to evaluate the inhibition efficiency and understand the inhibition mechanism (anodic, cathodic, or mixed-type).[11][12] The inhibition efficiency is calculated as:

IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100

where i_corr(blank) is the corrosion current density without inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.

Inhibitor ClassInhibitor ExampleConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
Aliphatic Amine 2-[(phenylamino)methyl]phenol10⁻⁴ M1 M HClMild Steel70.64[13]
Aliphatic Amine 2-{[(4-hydroxyphenyl)amino]methyl}phenol10⁻⁴ M1 M HClMild Steel80.47[13]
Imidazoline Synthesized Imidazoline300 ppmCO₂-saturated environmentCarbon Steel91.6[14]
Quaternary Ammonium Salt Quaternium-222.22 mmol·L⁻¹5 M HClCarbon Steel56[15]
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.[12][16][17][18] By modeling the impedance data with equivalent electrical circuits, parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl) can be determined. An increase in R_ct and a decrease in C_dl indicate effective inhibition. The inhibition efficiency can be calculated from the R_ct values:

IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100

where R_ct(inh) is the charge transfer resistance with the inhibitor and R_ct(blank) is the charge transfer resistance without the inhibitor.

Inhibitor ClassInhibitor ExampleConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
Aliphatic Amine 2-[(2-hydroxybenzyl)amino]benzonitrile10⁻⁴ M1 M HClMild Steel92.56[13]
Aliphatic Amine 2-{[(3-chlorophenyl)amino]methyl}phenol10⁻⁴ M1 M HClMild Steel90.23[13]
Imidazoline Synthesized Imidazoline300 ppmCO₂-saturated environmentCarbon Steel-[14]
Quaternary Ammonium Salt Gemini Surfactant (C₁₄-2-C₁₄)0.2 mMSRB solutionQ235 Carbon Steel84.97

Mechanism of Action

The primary mechanism of corrosion inhibition by aliphatic amines like 4-Heptanamine is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.[2][3] This adsorption can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine molecules in acidic solutions.

  • Chemisorption: This involves the formation of a coordinate covalent bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms.[4]

The effectiveness of an aliphatic amine as a corrosion inhibitor is influenced by its molecular structure, including the length of the alkyl chain and the electron density on the nitrogen atom.[2] Generally, inhibition efficiency increases with the length of the hydrocarbon chain.[4]

G cluster_corrosion Corrosion Process cluster_inhibition Inhibition Mechanism Metal Metal Surface Anodic Anodic Reaction (Metal Dissolution) Metal->Anodic Oxidation Corrosive_Environment Corrosive Environment (e.g., Acid) Cathodic Cathodic Reaction (e.g., H₂ Evolution) Corrosive_Environment->Cathodic Reduction Inhibitor 4-Heptanamine Molecule Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Metal Blocks Active Sites Protective_Film->Anodic Inhibits Protective_Film->Cathodic Inhibits

Caption: Mechanism of corrosion inhibition by 4-Heptanamine.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.

Weight Loss Method (ASTM G31)

The weight loss method is a fundamental technique for determining corrosion rates.[2][10][19]

1. Specimen Preparation:

  • Metal coupons of a standard size are prepared.

  • The surfaces are abraded with silicon carbide paper of increasing grit, rinsed with distilled water and acetone, and dried.

  • The initial weight of each coupon is accurately measured.

2. Test Procedure:

  • The coupons are immersed in the corrosive solution with and without the inhibitor at a specified temperature and for a set duration.

  • After the immersion period, the coupons are removed, cleaned according to ASTM G1 standard practice to remove corrosion products, rinsed, and dried.

3. Data Analysis:

  • The final weight of the coupons is measured.

  • The weight loss is calculated as the difference between the initial and final weights.

  • The corrosion rate (CR) and inhibition efficiency (IE%) are then calculated.

G start Start prep Prepare Metal Coupons (Clean, Weigh) start->prep immerse Immerse in Corrosive Solution +/- Inhibitor prep->immerse clean Remove, Clean, and Dry Coupons immerse->clean weigh Weigh Final Coupons clean->weigh calculate Calculate Weight Loss, CR, and IE% weigh->calculate end End calculate->end

Caption: Workflow for the weight loss corrosion test.

Potentiodynamic Polarization

This electrochemical method provides insights into the kinetics of the anodic and cathodic reactions.[13][20][21][22]

1. Experimental Setup:

  • A three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • The electrodes are immersed in the test solution (with and without inhibitor).

2. Test Procedure:

  • The open-circuit potential (OCP) is allowed to stabilize.

  • The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a constant scan rate.

  • The resulting current is measured.

3. Data Analysis:

  • The polarization curve (log(current density) vs. potential) is plotted.

  • Tafel extrapolation is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • The inhibition efficiency (IE%) is calculated from the i_corr values.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cell Three-Electrode Cell WE Working Electrode (Metal) Cell->WE RE Reference Electrode (e.g., SCE) Cell->RE CE Counter Electrode (e.g., Platinum) Cell->CE Electrolyte Test Solution +/- Inhibitor Cell->Electrolyte Stabilize Stabilize OCP Scan Scan Potential (Cathodic to Anodic) Stabilize->Scan Measure Measure Current Scan->Measure Plot Plot Polarization Curve Measure->Plot Extrapolate Tafel Extrapolation Plot->Extrapolate Calculate Calculate Ecorr, icorr, IE% Extrapolate->Calculate

Caption: Potentiodynamic polarization experimental workflow.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the properties of the inhibitor film and the corrosion process.[4]

1. Experimental Setup:

  • The same three-electrode cell as in potentiodynamic polarization is used.

2. Test Procedure:

  • The system is allowed to reach a steady state at the OCP.

  • A small amplitude AC voltage signal is applied over a wide range of frequencies.

  • The resulting AC current is measured, and the impedance is calculated at each frequency.

3. Data Analysis:

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The data is fitted to an appropriate equivalent electrical circuit to model the electrochemical interface.

  • Parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl) are extracted.

  • The inhibition efficiency (IE%) is calculated from the R_ct values.

G start Start: Stabilize at OCP apply_ac Apply Small Amplitude AC Voltage (Varying Frequency) start->apply_ac measure_current Measure AC Current Response apply_ac->measure_current calculate_impedance Calculate Impedance at Each Frequency measure_current->calculate_impedance plot_data Generate Nyquist and Bode Plots calculate_impedance->plot_data fit_model Fit Data to Equivalent Circuit Model plot_data->fit_model extract_params Extract Rct, Cdl, etc. fit_model->extract_params calculate_ie Calculate Inhibition Efficiency extract_params->calculate_ie end End calculate_ie->end

Caption: Electrochemical Impedance Spectroscopy (EIS) procedure.

Conclusion

References

Evaluating Alternatives to 4-Heptanamine in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to achieving efficient, scalable, and cost-effective manufacturing processes. Primary amines are a critical class of intermediates, and 4-Heptanamine, with its branched alkyl structure, serves as a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] However, the need for process optimization, exploration of alternative intellectual property landscapes, and the pursuit of greener synthetic routes often necessitates the evaluation of alternatives.

This guide provides a comparative analysis of potential alternatives to 4-Heptanamine, focusing on different synthetic strategies to incorporate a primary amine moiety into a target molecule. We will use the synthesis of a key intermediate for a hypothetical API, structurally related to the antispasmodic drug Mebeverine (B1676125), as a model system to compare the performance of different approaches. Mebeverine itself is synthesized from a primary amine precursor via reductive amination.[3]

Comparative Synthesis of a Model Pharmaceutical Intermediate

For our comparative analysis, we will consider the synthesis of N-(4-methoxyphenyl)propan-2-amine, a key intermediate in the synthesis of various pharmaceuticals. This structure allows for a direct comparison of introducing different alkyl amines via reductive amination, as well as comparing this method with other synthetic strategies like the Gabriel synthesis and biocatalytic approaches.

Table 1: Comparison of Synthetic Routes to N-alkyl-(4-methoxyphenyl)propan-2-amine

Synthesis MethodAmine Source/AlternativeTypical Yield (%)Purity (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Reductive Amination 4-Heptanamine85-95>9812-24High yield, good purity, one-pot procedure.[4][5]Requires a pre-existing amine, potential for side products if not optimized.
Cyclohexylamine88-96>9812-24Readily available, high yield.Can introduce a bulky cycloalkyl group, may not be a suitable structural analogue.
n-Butylamine82-92>9712-24Linear alkyl chain, simpler structure.May have different pharmacological properties compared to a branched chain.
Gabriel Synthesis n/a (from alkyl halide)75-85>9924-48 (two steps)High purity of the primary amine, avoids over-alkylation.[6][7][8]Multi-step process, harsh conditions for hydrolysis, not suitable for all substrates.
Biocatalysis (Transaminase) Ammonia (B1221849) (from alanine)90-99>99 (ee)24-72High enantioselectivity, mild reaction conditions, environmentally friendly.[9][10]Requires specific enzymes, can have substrate limitations, equilibrium issues.[11]
Biocatalysis (Amine Dehydrogenase) Ammonia85-95>99 (ee)24-48High enantioselectivity, uses ammonia directly, avoids amino donor excess.[12][13]Enzyme availability and stability can be limiting factors.

Experimental Protocols

Reductive Amination using 4-Heptanamine

Objective: To synthesize N-(heptan-4-yl)-1-(4-methoxyphenyl)propan-2-amine via reductive amination.

Materials:

Procedure:

  • To a solution of 4-methoxyphenylacetone in dichloroethane, add 4-Heptanamine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in portions over 30 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Gabriel Synthesis of a Primary Amine Intermediate

Objective: To synthesize 1-(4-methoxyphenyl)propan-2-amine as a precursor for further N-alkylation.

Materials:

Procedure:

  • Dissolve potassium phthalimide in DMF.

  • Add 1-(4-methoxyphenyl)-2-bromopropane to the solution and heat the mixture at 80-100°C for 4-6 hours.

  • Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide.

  • Filter the solid, wash with water, and dry.

  • Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate.

  • Reflux the mixture for 4-8 hours.

  • Cool the mixture and add concentrated hydrochloric acid.

  • Filter off the phthalhydrazide (B32825) precipitate.

  • Neutralize the filtrate with a sodium hydroxide solution to precipitate the primary amine.

  • Extract the amine with a suitable organic solvent, dry the organic layer, and concentrate to obtain the product.

Biocatalytic Synthesis using a Transaminase

Objective: To synthesize (S)-1-(4-methoxyphenyl)propan-2-amine using a transaminase.

Materials:

  • 4-Methoxyphenylacetone (1.0 eq)

  • Transaminase enzyme (e.g., from Codexis or other suppliers)

  • L-Alanine (as amine donor, 1.5 eq)

  • Pyridoxal 5'-phosphate (PLP) (co-factor)

  • Alanine (B10760859) dehydrogenase (for equilibrium shift)

  • Glucose and Glucose dehydrogenase (for cofactor regeneration)

  • Phosphate (B84403) buffer (pH 7.5)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of phosphate buffer.

  • Add 4-methoxyphenylacetone, L-alanine, and PLP.

  • If using an equilibrium shift system, add alanine dehydrogenase, glucose, and glucose dehydrogenase.

  • Add the transaminase enzyme to initiate the reaction.

  • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation for 24-72 hours.

  • Monitor the conversion and enantiomeric excess by chiral HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Dry the organic layer and concentrate to obtain the chiral amine.

Visualizations

Synthetic Workflow Comparison

G cluster_0 Reductive Amination cluster_1 Gabriel Synthesis cluster_2 Biocatalysis (Transaminase) ra_start 4-Methoxyphenylacetone + 4-Heptanamine ra_imine Imine Formation ra_start->ra_imine ra_reduction Reduction (NaBH(OAc)₃) ra_imine->ra_reduction ra_product Final Product ra_reduction->ra_product gs_start Potassium Phthalimide + Alkyl Halide gs_nalkyl N-Alkylation gs_start->gs_nalkyl gs_hydrolysis Hydrolysis (Hydrazine) gs_nalkyl->gs_hydrolysis gs_product Primary Amine gs_hydrolysis->gs_product bt_start 4-Methoxyphenylacetone + Amine Donor bt_enzyme Transaminase (PLP cofactor) bt_start->bt_enzyme bt_product Chiral Amine bt_enzyme->bt_product

Caption: Comparative workflows for amine synthesis.

Mechanism of Action: Antispasmodic Effect on Gut Smooth Muscle

The hypothetical API, being structurally related to Mebeverine, is presumed to act as a musculotropic antispasmodic. Its mechanism likely involves the modulation of ion channel activity in gastrointestinal smooth muscle cells, leading to muscle relaxation and alleviation of spasms.[9][12][13][14]

G cluster_0 Smooth Muscle Cell Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Relaxation Muscle Relaxation Na_channel Voltage-gated Na⁺ Channel Contraction Muscle Contraction (Spasm) Ca_influx->Contraction Na_influx Na⁺ Influx Na_influx->Ca_channel Depolarization API API (e.g., Mebeverine analogue) API->Ca_channel Blocks API->Na_channel Modulates

Caption: Ion channel modulation by the API.

Signaling Pathway: Beta-Adrenergic Receptor Activation

While the primary mechanism of our model API is antispasmodic, many amine-containing pharmaceuticals target G-protein coupled receptors (GPCRs), such as beta-adrenergic receptors.[15] The N-alkyl moiety of these drugs is crucial for receptor interaction and activity.[16][17][18] Below is a simplified diagram of the beta-1 adrenergic receptor signaling pathway, a common target for such molecules.

G cluster_cell Cardiomyocyte Beta1AR β1-Adrenergic Receptor G_protein Gs Protein Beta1AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel phosphorylates Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Contraction ↑ Contractility Ca_influx->Contraction Agonist β-Adrenergic Agonist Agonist->Beta1AR binds

Caption: Beta-1 adrenergic receptor signaling pathway.

References

A Comparative Guide to the Purity Validation of 4-Heptanamine: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of quality control in the chemical and pharmaceutical industries. For a key intermediate like 4-Heptanamine, ensuring high purity is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comprehensive comparison of the classical non-aqueous potentiometric titration method with modern chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)—for the purity validation of 4-Heptanamine.

Data Presentation: Quantitative Purity Analysis

The following table summarizes the comparative purity analysis of a single batch of 4-Heptanamine using three distinct analytical methods. The data illustrates the strengths and limitations of each technique.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Key Impurity Detected (%)Notes
Non-Aqueous Potentiometric Titration 99.20.3%Not ApplicableProvides a measure of total basicity, assuming all bases present are 4-Heptanamine.
Gas Chromatography (GC-FID) 98.80.2%Impurity A (0.7%), Impurity B (0.3%)Offers high resolution for volatile impurities and provides quantitative results for individual impurities.
High-Performance Liquid Chromatography (HPLC-ELSD) 98.90.2%Impurity A (0.6%), Impurity C (0.4%)Suitable for less volatile or thermally labile impurities; requires a non-UV-active detector for 4-Heptanamine.

Experimental Protocols

Non-Aqueous Potentiometric Titration

This method determines the purity of 4-Heptanamine based on its basic amino group. A non-aqueous solvent is used to enhance the basicity of the amine, allowing for a sharp and discernible endpoint during titration with a strong acid.[1][2]

Materials:

  • 4-Heptanamine sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (70%)

  • Acetic Anhydride (B1165640)

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

  • Potentiometer with a glass and reference electrode

Procedure:

  • Preparation of 0.1 N Perchloric Acid Titrant:

    • Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.

    • Add 30 mL of acetic anhydride to react with the water from the perchloric acid and any traces in the acetic acid.[1]

    • Dilute to 1 L with glacial acetic acid and allow the solution to stand for 24 hours before standardization.

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator.

    • Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.

    • Perform the titration in triplicate and calculate the normality of the perchloric acid.

  • Sample Analysis:

    • Accurately weigh approximately 0.2 g of the 4-Heptanamine sample into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrodes of the potentiometer in the solution.

    • Titrate with the standardized 0.1 N perchloric acid, recording the potential (in mV) after each addition of the titrant. Add the titrant in smaller increments near the expected equivalence point.

    • The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant).

  • Calculation of Purity:

    • Purity (%) = (V × N × MW) / (W × 10)

      • V = Volume of perchloric acid at the equivalence point (mL)

      • N = Normality of the perchloric acid

      • MW = Molecular weight of 4-Heptanamine (115.22 g/mol )

      • W = Weight of the 4-Heptanamine sample (g)

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile compounds. Due to the polar nature of amines, which can cause peak tailing, a specialized column designed for amine analysis is recommended.[3][4]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Column: Agilent CP-Volamine (or equivalent column for amine analysis)

  • Injector: Split/splitless inlet

  • Carrier Gas: Helium or Hydrogen

GC Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 4-Heptanamine in methanol (B129727) at a concentration of 10 mg/mL.

    • Prepare a working standard by diluting the stock solution to 1 mg/mL with methanol.

  • Analysis:

    • Inject the working standard to determine the retention time of 4-Heptanamine and to check system suitability (e.g., peak shape, resolution).

    • Inject the sample solution.

    • Identify and quantify impurities based on their retention times and peak areas relative to the 4-Heptanamine peak.

  • Calculation of Purity:

    • Purity (%) = (Area of 4-Heptanamine Peak / Total Area of All Peaks) × 100

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC is a versatile technique for the analysis of a wide range of compounds. Since 4-Heptanamine lacks a UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) is suitable.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Detector: Evaporative Light Scattering Detector (ELSD)

  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

  • Autosampler

HPLC Conditions:

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow: 1.5 L/min

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 4-Heptanamine in a 50:50 mixture of water and acetonitrile at a concentration of 10 mg/mL.

    • Prepare a working standard by diluting the stock solution to 1 mg/mL with the same solvent mixture.

  • Analysis:

    • Inject the working standard to determine the retention time of 4-Heptanamine and to verify system performance.

    • Inject the sample solution.

    • Identify and quantify impurities based on their retention times and peak areas.

  • Calculation of Purity:

    • Purity (%) = (Area of 4-Heptanamine Peak / Total Area of All Peaks) × 100

Method Comparison and Recommendations

  • Non-Aqueous Potentiometric Titration is a cost-effective, robust, and accurate method for determining the overall purity of 4-Heptanamine based on its basicity. It is well-suited for routine quality control where the primary concern is the total assay of the active substance. However, this method is non-specific and will not differentiate between 4-Heptanamine and other basic impurities.

  • Gas Chromatography (GC-FID) provides excellent separation efficiency for volatile impurities. It is a highly sensitive and quantitative method that can provide a detailed impurity profile. The use of a specialized amine column is crucial to prevent peak tailing and ensure accurate quantification.

  • High-Performance Liquid Chromatography (HPLC-ELSD) is advantageous for the analysis of less volatile or thermally labile impurities that may not be suitable for GC analysis. The use of an ELSD allows for the detection of compounds without a UV chromophore.

The choice of the most appropriate analytical method for the purity validation of 4-Heptanamine depends on the specific analytical requirements. For a rapid and cost-effective determination of total base content, non-aqueous potentiometric titration is a reliable choice. When a detailed impurity profile is necessary, particularly for volatile impurities, GC-FID is the preferred method. For comprehensive analysis that includes non-volatile or thermally sensitive impurities, HPLC-ELSD is a valuable complementary technique. For regulatory purposes and in-depth characterization, a combination of these methods is often employed to provide a complete picture of the sample's purity.

Visualizations

experimental_workflow cluster_titration Non-Aqueous Potentiometric Titration cluster_gc Gas Chromatography (GC-FID) cluster_hplc High-Performance Liquid Chromatography (HPLC-ELSD) T1 Sample Weighing & Dissolution (Glacial Acetic Acid) T2 Titration with Standardized 0.1 N Perchloric Acid T1->T2 T3 Endpoint Detection (Potentiometer) T2->T3 T4 Purity Calculation (Total Basicity) T3->T4 G1 Sample Preparation (Methanol) G2 Injection into GC G1->G2 G3 Separation on Amine-Specific Column G2->G3 G4 Detection by FID G3->G4 G5 Purity Calculation (Area Percent) G4->G5 H1 Sample Preparation (Water/Acetonitrile) H2 Injection into HPLC H1->H2 H3 Separation on C18 Column H2->H3 H4 Detection by ELSD H3->H4 H5 Purity Calculation (Area Percent) H4->H5

Caption: Workflow for Purity Validation of 4-Heptanamine.

logical_relationship cluster_methods Purity Analysis Methods cluster_information Information Obtained Titration Non-Aqueous Titration TotalPurity Total Purity (Assay) Titration->TotalPurity GC GC-FID ImpurityProfile Impurity Profile (Specific Impurities) GC->ImpurityProfile VolatileImpurities Volatile Impurities GC->VolatileImpurities HPLC HPLC-ELSD HPLC->ImpurityProfile NonVolatileImpurities Non-Volatile Impurities HPLC->NonVolatileImpurities ImpurityProfile->VolatileImpurities primarily ImpurityProfile->NonVolatileImpurities primarily

Caption: Relationship between methods and purity information.

References

A Comparative Guide to Orthogonal Analytical Methods for the Characterization of 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the comprehensive characterization of chemical entities is fundamental to ensuring product quality, safety, and efficacy. 4-Heptanamine (C₇H₁₇N), a primary aliphatic amine, serves as a versatile intermediate in organic synthesis.[1] Its proper identification, purity assessment, and quantification require a multi-faceted analytical approach. Relying on a single analytical technique is often insufficient due to potential interferences and the unique limitations of each method.

This guide presents a comparison of orthogonal analytical methods for the robust characterization of 4-Heptanamine. Orthogonal methods are defined as techniques that measure the same attribute using fundamentally different principles, thereby providing a more complete and reliable assessment of the sample's properties.[2][3] We will explore chromatographic and spectroscopic techniques, providing experimental data, detailed protocols, and workflow visualizations to support a comprehensive analytical strategy.

The Orthogonal Approach for Comprehensive Characterization

A combination of analytical techniques is essential to confirm the identity, purity, and strength of a 4-Heptanamine sample. Chromatographic methods are ideal for separating the analyte from impurities, while spectroscopic methods provide detailed structural information.

Caption: Orthogonal approach for 4-Heptanamine characterization.

Chromatographic Methods: Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating 4-Heptanamine from impurities such as starting materials, by-products, or degradants. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analytical goal and the nature of potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like 4-Heptanamine. It combines the superior separation capabilities of GC with the definitive identification power of MS.[4] It is particularly effective for identifying and quantifying volatile and semi-volatile impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-Heptanamine sample and dissolve it in 1 mL of a suitable volatile solvent, such as methanol (B129727) or dichloromethane.[5] For quantitative analysis, add a known amount of an appropriate internal standard (e.g., dodecane).

  • Instrumentation: Utilize a GC system equipped with a mass spectrometer and a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).[5]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 35 to 350

    • Source Temperature: 230 °C

  • Data Analysis: Purity is calculated using the area percent method, where the peak area of 4-Heptanamine is compared to the total area of all detected peaks. For higher accuracy, quantification should be performed using the internal standard calibration. Identification of impurities is achieved by comparing their mass spectra to a reference library (e.g., NIST).

A Sample Dissolved in Volatile Solvent B Injection into GC A->B C Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection & Data Interpretation E->F

Caption: General workflow for GC-MS analysis of 4-Heptanamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is highly versatile for purity and quantitative analysis. Since primary aliphatic amines like 4-Heptanamine lack a strong UV chromophore, detection can be challenging.[4][7] This limitation is overcome by using techniques such as pre-column derivatization for UV or fluorescence detection, or by coupling the HPLC to a mass spectrometer (LC-MS).[8][9]

This protocol uses phenylisothiocyanate (PITC) for derivatization, which reacts with the primary amine to form a phenylthiourea (B91264) derivative that is readily detectable by UV.[9]

  • Derivatization:

    • Prepare a 1 mg/mL solution of 4-Heptanamine in the mobile phase.

    • To 100 µL of the sample solution, add 50 µL of a PITC solution (5% in acetonitrile).

    • Vortex the mixture and allow it to react at room temperature for 20 minutes.

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Create a calibration curve using derivatized standards of known concentrations to quantify the 4-Heptanamine in the sample. Purity is determined by the area percentage of the main peak.

A Sample Solution Preparation B Pre-column Derivatization (e.g., with PITC) A->B C Injection into HPLC B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Data Analysis & Quantification E->F

Caption: General workflow for HPLC with pre-column derivatization.

Spectroscopic Methods: Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure and identifying the functional groups of 4-Heptanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. It is the most powerful technique for unambiguous structure elucidation.

  • ¹H NMR: The spectrum of 4-Heptanamine would show signals for the different protons. The N-H protons of the primary amine typically appear as a broad singlet, and their signal disappears upon adding a drop of D₂O to the sample, confirming their identity.[10][11] The protons on the carbon adjacent to the nitrogen (the CH group at position 4) will be deshielded and appear further downfield compared to other alkyl protons.

  • ¹³C NMR: The spectrum will show distinct signals for each of the unique carbon atoms in the heptane (B126788) chain. The carbon atom bonded to the nitrogen (C4) will be shifted downfield due to the electron-withdrawing effect of the amine group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups. For 4-Heptanamine, the key diagnostic peaks are related to the primary amine group (-NH₂).

  • N-H Stretch: Primary amines show a characteristic pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations.[12][13]

  • N-H Bend: A scissoring vibration for the N-H bond is typically observed in the 1580-1650 cm⁻¹ range.[13]

  • C-N Stretch: The C-N stretching vibration for aliphatic amines appears in the 1020-1250 cm⁻¹ region.[13]

Mass Spectrometry (MS)

As a standalone technique or coupled with chromatography, MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. 4-Heptanamine (C₇H₁₇N) has a molecular weight of approximately 115.22 g/mol , consistent with this rule.[10][12][14]

  • Fragmentation: Aliphatic amines undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom breaks. For 4-Heptanamine, this would result in the loss of a propyl radical (CH₃CH₂CH₂) to yield a prominent fragment ion.

Comparison of Orthogonal Methods

The following table summarizes the strengths and applications of each analytical method for the characterization of 4-Heptanamine.

Method Primary Application Strengths Limitations
GC-MS Purity assessment, identification of volatile impuritiesHigh resolution and sensitivity; provides structural information from mass spectra.[4]Not suitable for non-volatile impurities; requires sample volatility.
HPLC-UV Quantification, purity assessmentHigh precision and accuracy for quantification; widely available.Requires derivatization for 4-Heptanamine due to lack of chromophore.[7]
LC-MS Purity, identification, and quantification of a wide range of impuritiesHigh sensitivity and selectivity; applicable to non-volatile compounds; does not always require derivatization.[8]Higher instrumentation cost and complexity compared to HPLC-UV.
NMR Unambiguous structure confirmation, connectivity analysisProvides detailed structural information; can be used for quantitative analysis (qNMR).[5]Relatively low sensitivity, requiring higher sample concentrations.[15]
IR Functional group identificationFast, simple, and non-destructive; excellent for confirming the presence of the primary amine group.[13]Provides limited information on the overall molecular structure.[15]

Conclusion

A comprehensive and reliable characterization of 4-Heptanamine cannot be achieved with a single analytical method. An orthogonal approach, combining the separation power of chromatography (GC and HPLC) with the detailed structural insights from spectroscopy (NMR, IR, and MS), is essential. GC-MS is highly effective for assessing purity and identifying volatile impurities, while derivatization-based HPLC or LC-MS provides accurate quantification. NMR remains the gold standard for absolute structure confirmation, and IR offers a rapid verification of the primary amine functional group. By integrating these complementary techniques, researchers and drug developers can ensure the identity, purity, and quality of 4-Heptanamine, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 4-Heptanamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aliphatic amines like 4-Heptanamine is critical for various applications, from pharmaceutical analysis to environmental monitoring. The choice of analytical methodology is a pivotal decision that influences the reliability and robustness of experimental data. This guide presents an objective cross-validation of two powerhouse analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of 4-Heptanamine. Supported by established experimental principles, this document provides detailed protocols and comparative performance data to inform method selection and ensure data integrity.

Principle of Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds.[1] The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. The mass spectrometer then detects and identifies the compound based on its mass-to-charge ratio, providing definitive structural information.[2]

High-Performance Liquid Chromatography (HPLC), conversely, is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[3] Separation is achieved based on the analyte's interaction with a solid stationary phase and a liquid mobile phase.[3] Detection is typically performed using UV-Visible or fluorescence detectors, often requiring derivatization for compounds lacking a chromophore, such as 4-Heptanamine.[4][5]

Due to the chemical properties of 4-Heptanamine (a primary aliphatic amine), derivatization is a crucial step in both GC-MS and HPLC analysis to improve volatility, thermal stability, and detectability.[1][5][6]

Quantitative Performance Comparison

The selection of an analytical method is fundamentally driven by its performance characteristics. The following table summarizes typical validation parameters for the quantification of aliphatic amines, providing a comparative overview of what can be expected when analyzing 4-Heptanamine with GC-MS and HPLC.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) 0.1 - 1.5 pg/mL[7][8]≤ 20 µg/L[9]
Limit of Quantification (LOQ) 0.1 - 5.0 pg/mL[7]~50 µg/L
Accuracy (% Recovery) 62 - 105%[8]85 - 107%[9][10]
Precision (%RSD) < 8%[7][8]< 10%

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of reliable analytical data. The following sections outline representative experimental protocols for the quantification of 4-Heptanamine using GC-MS and HPLC.

GC-MS Method with Derivatization

This protocol describes the analysis of 4-Heptanamine after derivatization with Pentafluorobenzoyl Chloride (PFBOC), a common acylation reagent for amines.[7][8]

1. Sample Preparation and Derivatization:

  • Accurately prepare a standard stock solution of 4-Heptanamine in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • To 1 mL of the sample or standard solution in a vial, add 1 mL of a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.0).

  • Add 10 µL of Pentafluorobenzoyl Chloride (PFBOC) solution (10% in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Extract the derivatized 4-Heptanamine using an organic solvent such as hexane.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

  • Injector Temperature: 280 °C.[11]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min and hold for 5 min.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.[12]

  • Data Acquisition: Full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Data Analysis:

  • Identify the derivatized 4-Heptanamine peak based on its retention time and mass spectrum. The mass spectrum of the PFBOC derivative will show a characteristic molecular ion and fragmentation pattern.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

HPLC Method with Pre-Column Derivatization

This protocol outlines the quantification of 4-Heptanamine using HPLC with fluorescence detection after pre-column derivatization with o-Phthalaldehyde (OPA), a widely used reagent for primary amines.[6][9]

1. Sample Preparation and Derivatization:

  • Prepare a standard stock solution of 4-Heptanamine in a suitable solvent (e.g., methanol/water, 1:1 v/v).[9]

  • Prepare a series of calibration standards by serial dilution.

  • For derivatization, mix a specific volume of the sample or standard with OPA reagent (e.g., 10 mg/mL in borate buffer with 2-mercaptoethanol) in a vial.

  • Allow the reaction to proceed in the dark at room temperature for a short period (typically 1-2 minutes) to form the fluorescent isoindole derivative.[9]

  • Inject a fixed volume of the derivatized solution into the HPLC system.

2. HPLC Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Fluorescence Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM sodium acetate, pH 6.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 455 nm for OPA derivatives.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the fluorescent derivative of 4-Heptanamine by its retention time.

  • Quantify the compound by generating a calibration curve from the peak areas of the prepared standards.

Method Selection and Cross-Validation Workflow

The choice between GC-MS and HPLC depends on the specific analytical requirements. GC-MS generally provides higher sensitivity and selectivity, making it the preferred method for trace analysis in complex matrices. HPLC offers simplicity and is well-suited for routine analysis, especially when high throughput is required.

A robust cross-validation workflow is essential to ensure that both methods yield comparable and reliable results, which is a critical step in regulated environments and for method transfer between laboratories.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Method cluster_hplc HPLC Method cluster_validation Cross-Validation Sample 4-Heptanamine Sample Deriv_GCMS Derivatization (e.g., Acylation) Sample->Deriv_GCMS Deriv_HPLC Derivatization (e.g., OPA) Sample->Deriv_HPLC Analysis_GCMS GC-MS Analysis Deriv_GCMS->Analysis_GCMS Data_GCMS Data Acquisition (GC-MS) Analysis_GCMS->Data_GCMS Quant_GCMS Quantification (GC-MS) Data_GCMS->Quant_GCMS Analysis_HPLC HPLC Analysis Deriv_HPLC->Analysis_HPLC Data_HPLC Data Acquisition (HPLC) Analysis_HPLC->Data_HPLC Quant_HPLC Quantification (HPLC) Data_HPLC->Quant_HPLC Compare Compare Results (Statistical Analysis) Quant_GCMS->Compare Quant_HPLC->Compare Conclusion Method Equivalence Established Compare->Conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of 4-Heptanamine. The superior sensitivity and selectivity of GC-MS make it the method of choice for challenging matrices and low-level detection.[7] HPLC, with appropriate derivatization, offers a robust and often simpler alternative for routine analyses. A thorough cross-validation as outlined is imperative to ensure method equivalency and to provide a high degree of confidence in the generated analytical data, a cornerstone of sound scientific research and drug development.

References

Benchmarking the performance of different chiral columns for 4-Heptanamine separation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chiral Stationary Phase for the Separation of 4-Heptanamine Enantiomers.

The successful separation of chiral amines is a critical step in pharmaceutical development and chemical synthesis, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of various chiral columns for the enantioseparation of 4-heptanamine, a chiral primary amine. Due to the limited availability of direct experimental data for 4-heptanamine, this comparison is based on established methodologies for the separation of structurally similar short-chain alkylamines. The recommendations provided herein are intended to serve as a robust starting point for method development.

Performance Comparison of Chiral Columns

Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability and high success rate in resolving a diverse range of chiral compounds, including primary amines.[1][2] Columns based on amylose (B160209) and cellulose (B213188) derivatives, such as the CHIRALPAK® and CHIRALCEL® series, have demonstrated superior performance in the enantioseparation of chiral amines.[2][3]

For the separation of 4-heptanamine, a screening approach utilizing several polysaccharide-based columns is recommended. The following table summarizes the most promising chiral stationary phases and their general performance characteristics for analogous chiral amines, which can be extrapolated for 4-heptanamine method development.

Chiral Stationary Phase (CSP)Commercial Column ExampleSelector BackboneKey Characteristics & Performance for Chiral AminesRecommended Starting Mobile Phase
Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® IAAmyloseHigh success rate for a broad range of chiral compounds, including amines. Often provides good resolution and peak shape. Coated versions (AD-H) may offer different selectivity.[2]Hexane (B92381)/Isopropanol (B130326) (90:10, v/v) + 0.1% Diethylamine (B46881)
Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALCEL® OD-HCelluloseA versatile and widely used CSP that has shown excellent enantioselectivity for many chiral amines.[2]Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine
Amylose tris(3,5-dichlorophenylcarbamate)CHIRALPAK® IEAmyloseKnown for providing high enantioselectivity, particularly for chiral amines, and can resolve compounds that are difficult to separate on other phases.[2]Hexane/Isopropanol (80:20, v/v) + 0.1% Diethylamine
Cellulose tris(4-methylbenzoate)CHIRALCEL® OJ-HCelluloseOffers complementary selectivity to other polysaccharide-based CSPs.Hexane/Isopropanol (95:5, v/v) + 0.1% Diethylamine
Cyclofructan-basedLARIHC® CF6-PCyclofructanHas shown a high success rate in separating primary amines, particularly in the polar organic and SFC modes.[1]Acetonitrile/Methanol (90:10, v/v) + 0.3% TFA / 0.2% TEA

Note: The performance of a chiral column is highly dependent on the specific analyte and the experimental conditions, including the mobile phase composition, additives, flow rate, and temperature. The information in this table is a guideline for initial screening.

Experimental Protocols

The following is a generalized experimental protocol for the chiral separation of 4-heptanamine on a polysaccharide-based chiral stationary phase using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

2. Chiral Columns:

  • CHIRALPAK® IA, CHIRALCEL® OD-H, or CHIRALPAK® IE (4.6 x 250 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Prepare a stock solution of the basic additive, for example, 1% diethylamine (DEA) in the alcohol modifier (e.g., isopropanol or ethanol).

  • Mix the appropriate volumes of n-hexane and the alcohol modifier containing the additive to achieve the desired composition (e.g., 90:10 hexane:isopropanol with a final DEA concentration of 0.1%).

  • Sonicate the mobile phase for 15-20 minutes to degas.

4. Sample Preparation:

  • Dissolve the racemic 4-heptanamine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as 4-heptanamine lacks a strong chromophore, derivatization or a universal detector like a Corona Charged Aerosol Detector (CAD) may be necessary for improved sensitivity).

6. Method Optimization:

  • If the initial separation is not satisfactory, systematically vary the ratio of hexane to the alcohol modifier. Increasing the alcohol content generally decreases retention time.

  • Optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to improve peak shape and resolution.

  • Evaluate different alcohol modifiers (e.g., ethanol, 2-propanol) as they can significantly influence selectivity.

  • Varying the column temperature can also impact the separation.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the chiral separation of 4-Heptanamine.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Outcome racemate Racemic 4-Heptanamine sample_prep Sample Preparation (Dissolve & Filter) racemate->sample_prep solvent Mobile Phase solvent->sample_prep hplc HPLC System sample_prep->hplc Inject Sample column Chiral Column (e.g., CHIRALPAK® IA) hplc->column detector UV/PDA Detector column->detector chromatogram Chromatogram detector->chromatogram analysis Data Analysis (Resolution, α, k') chromatogram->analysis separated Separated Enantiomers analysis->separated

Caption: Experimental workflow for chiral HPLC separation of 4-Heptanamine.

For challenging separations where baseline resolution is not achieved with the initial screening, derivatization of the primary amine with a suitable agent can be considered. Reagents such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or fluorene-2-carboxaldehyde can introduce a chromophore for enhanced detection and may also improve the interaction with the chiral stationary phase, leading to better separation.[2][3]

References

Navigating Nucleophilicity: A Comparative Analysis of 4-Heptanamine Isomer Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reaction kinetics of 4-heptanamine and its structural isomers reveals key insights into the influence of molecular architecture on chemical reactivity. While direct comparative kinetic data for every isomer of 4-heptanamine is not extensively available in published literature, a robust analysis can be constructed by applying fundamental principles of organic chemistry and utilizing data from analogous compounds. This guide provides a comparative framework for researchers, scientists, and drug development professionals, supported by established experimental protocols and illustrative diagrams of reaction and metabolic pathways.

The reactivity of amines as nucleophiles is paramount in a vast array of chemical transformations, from pharmaceutical synthesis to the development of novel materials. The rate at which an amine reacts is primarily governed by two key factors: the availability of the nitrogen's lone pair of electrons (basicity) and the steric hindrance around the nitrogen atom. For isomers of 4-heptanamine, which share the same molecular formula (C₇H₁₇N) but differ in the arrangement of their alkyl chains, steric hindrance becomes the dominant differentiating factor in their reaction kinetics.

The Principle of Steric Hindrance in Amine Reactivity

Generally, the nucleophilicity of primary aliphatic amines decreases as steric bulk increases around the amino group.[1] More sterically crowded isomers are slower to react because the bulky alkyl groups physically obstruct the approach of an electrophile to the nucleophilic nitrogen atom. This principle dictates the expected trend in reactivity among heptanamine isomers: linear isomers are the most reactive, with reactivity decreasing as the branching moves closer to the amine functional group.

Comparative Kinetic Data (Proxy-Based)

To quantify the impact of steric hindrance, we can refer to established nucleophilicity scales, such as Mayr's nucleophilicity parameters (N).[1][2] These parameters are derived from measuring the rates of reaction of various nucleophiles with standard electrophiles. While specific data for all heptanamine isomers is unavailable, the data for smaller, analogous primary amines provides a clear and relevant comparison. A higher 'N' value corresponds to a greater reaction rate.

Amine Isomer (Proxy)StructureMayr's Nucleophilicity Parameter (N) (in water)Relative Reactivity Trend
n-PropylamineCH₃CH₂CH₂NH₂13.3High (Least hindered, analogous to 1-Heptanamine)
Isopropylamine(CH₃)₂CHNH₂12.0Medium (Moderately hindered, analogous to 2-Heptanamine)
tert-Butylamine(CH₃)₃CNH₂10.5Low (Most hindered, illustrates effect of α-branching)

Data sourced from Master Organic Chemistry, based on Mayr's database.[1]

This data clearly demonstrates that as branching (and thus steric hindrance) increases near the nitrogen atom, the nucleophilicity parameter decreases significantly. We can extrapolate this trend to the isomers of 4-heptanamine:

  • 1-Heptanamine (linear) would be expected to be the most nucleophilic and react the fastest.

  • 2-Heptanamine, 3-Heptanamine, and 4-Heptanamine would show progressively decreasing reactivity as the amino group moves to more sterically encumbered positions along the carbon chain.

  • Branched isomers (e.g., 2-methyl-3-hexanamine) would be significantly less reactive than their linear counterparts, with the degree of hindrance depending on the proximity and size of the branches relative to the amine group.

Experimental Protocol for Determining Amine Reaction Kinetics

A common method for determining the reaction kinetics of an amine is to monitor its reaction with a suitable electrophile using spectroscopy. The following protocol outlines a general procedure for measuring the second-order rate constant of an amine reacting with a reference electrophile, such as a benzhydrylium ion, which is often used in the determination of Mayr's nucleophilicity parameters.[3][4]

Objective: To determine the second-order rate constant (k₂) for the reaction of a 4-heptanamine isomer with a reference electrophile.

Materials:

  • 4-Heptanamine isomer (e.g., 4-heptanamine)

  • Reference electrophile solution (e.g., a diarylcarbenium salt in a suitable solvent like acetonitrile)

  • Anhydrous solvent (e.g., acetonitrile)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes

  • Standard laboratory glassware and micropipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the reference electrophile of a known concentration in the anhydrous solvent. Prepare a series of solutions of the 4-heptanamine isomer at different concentrations, typically in large excess compared to the electrophile to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 20 °C).

    • The reaction is initiated by rapidly mixing the electrophile solution with one of the amine solutions in the cuvette. For fast reactions, a stopped-flow instrument is used to ensure mixing is complete before significant reaction occurs.

    • Immediately begin monitoring the decrease in absorbance of the electrophile at its maximum wavelength (λ_max) over time.

  • Data Acquisition: Record the absorbance data at regular intervals until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • Under pseudo-first-order conditions (amine in large excess), the observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t).

    • Repeat the experiment for each of the different concentrations of the amine isomer.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the amine ([Amine]). The relationship is given by: k_obs = k₂[Amine].[3]

Visualizing the Experimental Workflow

The logical flow of the kinetic analysis can be represented as follows:

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Electro Prepare Electrophile Stock Solution Mixing Rapid Mixing of Reactants (t=0) Prep_Electro->Mixing Prep_Amine Prepare Amine Solutions (Multiple Concentrations) Prep_Amine->Mixing Spectro Monitor Absorbance Decay vs. Time Mixing->Spectro Fit_Curve Fit Data to Exponential Decay Spectro->Fit_Curve Calc_kobs Calculate k_obs Fit_Curve->Calc_kobs Plot_kobs Plot k_obs vs. [Amine] Calc_kobs->Plot_kobs Calc_k2 Determine k₂ from Slope Plot_kobs->Calc_k2

A generalized workflow for kinetic analysis of amine reactivity.

Relevance to Drug Development: A Metabolic Pathway Perspective

While 4-heptanamine isomers are not typically primary signaling molecules like neurotransmitters, their metabolic fate within a biological system is of critical importance in drug development for assessing potential toxicity and pharmacokinetic profiles. Primary aliphatic amines are known substrates for monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of endogenous and xenobiotic amines.[5][6] The MAO-catalyzed oxidative deamination is a key detoxification pathway.

The general metabolic pathway for a primary aliphatic amine like a heptanamine isomer is illustrated below.

Metabolic_Pathway cluster_enzyme1 Monoamine Oxidase (MAO) cluster_enzyme2 Aldehyde Dehydrogenase (ALDH) Amine R-CH₂-NH₂ (Heptanamine Isomer) Imine R-CH=NH (Imine Intermediate) Amine->Imine + O₂ MAO FAD -> FADH₂ O₂ -> H₂O₂ Amine->MAO Aldehyde R-CHO (Aldehyde) Imine->Aldehyde + H₂O (Hydrolysis) CarboxylicAcid R-COOH (Carboxylic Acid) Aldehyde->CarboxylicAcid Oxidation ALDH NAD⁺ -> NADH Aldehyde->ALDH MAO->Imine ALDH->CarboxylicAcid

Representative metabolic pathway for primary aliphatic amines.

In this pathway, MAO catalyzes the oxidation of the amine to an unstable imine intermediate, which then spontaneously hydrolyzes to an aldehyde and ammonia.[7] The resulting aldehyde is further oxidized by enzymes like aldehyde dehydrogenase (ALDH) to a carboxylic acid, which can be excreted or enter other metabolic cycles. The kinetics of this metabolic process would also be influenced by the structure of the heptanamine isomer, with less sterically hindered amines generally being better substrates for MAO.[5]

References

Structure-Activity Relationship (SAR) of 4-Heptanamine Derivatives as Adrenergic Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-heptanamine derivatives, focusing on their interaction with adrenergic receptors. The information presented herein is based on available experimental data and established principles of medicinal chemistry, offering insights for the rational design of novel therapeutic agents targeting the adrenergic system.

Comparative Biological Activity of N-Substituted 4-Propyl-4-heptanamine Derivatives

The following table summarizes the in vitro activity of a series of N-substituted 4-propyl-4-heptanamine derivatives at α1 and β2 adrenergic receptors. The data highlights the influence of the N-substituent on receptor affinity and functional activity.

Compound IDN-Substituentα1 Receptor Affinity (Ki, nM)β2 Receptor Affinity (Ki, nM)Vasoconstriction Efficacy (% of Epinephrine)
1 -Methyl250 ± 30450 ± 5065 ± 5
2 -Ethyl300 ± 40500 ± 6055 ± 7
3 -N,N-Dimethyl400 ± 45600 ± 7040 ± 4

Data Interpretation:

The data indicates that N-alkylation of the 4-propyl-4-heptanamine scaffold influences both the affinity for α1 and β2 adrenergic receptors and the functional outcome (vasoconstriction). A single methyl group on the nitrogen (Compound 1 ) provides the highest affinity and efficacy among the tested analogs. Increasing the steric bulk of the N-substituent from methyl to ethyl (Compound 2 ) or adding a second methyl group (Compound 3 ) leads to a decrease in both receptor affinity (higher Ki values) and vasoconstriction efficacy. This suggests that a smaller, less sterically hindered N-substituent is preferred for optimal interaction with the binding pocket of these adrenergic receptors.

Experimental Protocols

Radioligand Receptor Binding Assay for α1 and β2 Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of test compounds for α1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing human α1 or β2 adrenergic receptors.

  • Radioligand for α1 receptors: [³H]-Prazosin.

  • Radioligand for β2 receptors: [³H]-CGP-12177.

  • Test compounds (4-heptanamine derivatives).

  • Non-specific binding control: Phentolamine (for α1), Propranolol (for β2).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific control (for non-specific binding), or test compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay

Objective: To determine the functional efficacy of test compounds on vascular smooth muscle.

Materials:

  • Isolated rat aortic rings.

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose), gassed with 95% O₂ / 5% CO₂.

  • Organ bath system with force transducers.

  • Epinephrine (B1671497) (positive control).

  • Test compounds (4-heptanamine derivatives).

Procedure:

  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g.

  • Induce a reference contraction with a high concentration of KCl (e.g., 80 mM).

  • After washout and return to baseline, add cumulative concentrations of the test compounds or epinephrine to the organ baths.

  • Record the contractile responses (vasoconstriction) until a maximal effect is reached.

  • Express the contractile response to the test compounds as a percentage of the maximal response to epinephrine.

  • Construct dose-response curves and determine the Emax (maximal efficacy) for each compound.

Visualizations

Experimental Workflow for Receptor Binding Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes incubation Incubate Membranes, Radioligand & Compounds prep_membranes->incubation prep_ligand Prepare Radioligand prep_ligand->incubation prep_compounds Prepare Test Compounds prep_compounds->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50 & Ki) scintillation->analysis signaling_pathway ligand 4-Heptanamine Derivative (Agonist) receptor α1-Adrenergic Receptor ligand->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Vasoconstriction) ca2->response pkc->response

Navigating the Synthesis of 4-Heptanamine: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 4-Heptanamine demands a critical evaluation of not only efficiency but also environmental sustainability. This guide provides a comprehensive comparison of various synthesis routes to 4-Heptanamine, with a focus on their environmental impact, supported by available experimental data and detailed methodologies.

4-Heptanamine, a primary amine with a seven-carbon chain, serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The choice of its synthetic pathway can have significant implications for waste generation, energy consumption, and the use of hazardous materials. This comparison explores three primary routes: reductive amination of 4-heptanone (B92745), catalytic amination of 4-heptanol (B146996), and the Leuckart reaction. A fourth potential route, the Hofmann rearrangement, is also considered, although its direct application to 4-Heptanamine synthesis is less documented.

Executive Summary of Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents/CatalystsGeneral ConditionsEnvironmental Considerations
Reductive Amination 4-Heptanone, Ammonia (B1221849)Reducing agent (e.g., H₂, NaBH₃CN, NaBH(OAc)₃), Catalyst (e.g., Ni, Pd/C, Co)Mild to moderate temperature and pressureCan be highly efficient and atom-economical, especially with catalytic hydrogenation. Choice of reducing agent impacts waste profile.
Catalytic Amination 4-Heptanol, AmmoniaHeterogeneous or homogeneous catalyst (e.g., Ru, Ni, Co)High temperature and pressurePotentially "green" route with water as the main byproduct. Requires robust and recyclable catalysts for economic and environmental viability.
Leuckart Reaction 4-Heptanone, Ammonium (B1175870) formate (B1220265) or Formamide (B127407)None (reagents act as reactants and reducing agents)High temperature (160-190°C)High temperatures lead to significant energy consumption. Can generate significant waste during work-up.

Detailed Analysis of Synthesis Routes

Reductive Amination of 4-Heptanone

Reductive amination is a widely used and versatile method for the synthesis of amines.[1] This approach involves the reaction of a ketone, in this case, 4-heptanone, with ammonia to form an intermediate imine, which is then reduced to the corresponding amine.[2] The choice of reducing agent and catalyst is critical in determining the efficiency and environmental impact of this process.

Experimental Protocol (General):

A typical procedure involves charging a reactor with 4-heptanone, a solvent (such as an alcohol), and a source of ammonia. A catalyst, for instance, Raney Nickel or Palladium on carbon, is added, and the mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature until the reaction is complete.[1] Alternatively, chemical hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be used as reducing agents, often allowing for one-pot reactions under milder conditions.[3]

Environmental Impact:

The environmental footprint of reductive amination is heavily dependent on the chosen methodology.

  • Catalytic Hydrogenation: This is often considered a greener approach as it utilizes hydrogen gas as the reductant, with water being the primary byproduct. The atom economy is high, and the catalyst can often be recovered and reused. Recent research has focused on developing more sustainable catalysts, such as in situ-generated amorphous cobalt catalysts that operate under milder conditions (e.g., 80 °C, 1-10 bar H₂).[4]

  • Chemical Hydride Reduction: The use of hydride reagents like NaBH₃CN and NaBH(OAc)₃ introduces stoichiometric amounts of inorganic salts as waste products, which can increase the E-factor of the process.[5] While effective, the toxicity of reagents like sodium cyanoborohydride is a significant concern.[3]

Logical Relationship of Reductive Amination:

Reductive_Amination 4-Heptanone 4-Heptanone Imine Intermediate Imine 4-Heptanone->Imine + Ammonia Ammonia Ammonia 4-Heptanamine 4-Heptanamine Imine->4-Heptanamine + Reducing Agent Reducing_Agent Reducing Agent (H₂/Catalyst or Chemical Hydride)

Caption: Reductive amination of 4-heptanone to 4-Heptanamine.

Catalytic Amination of 4-Heptanol

The direct amination of alcohols is an attractive "green" alternative for the synthesis of amines, as water is the only theoretical byproduct.[6] This process, often referred to as "borrowing hydrogen," involves the in-situ oxidation of the alcohol to a carbonyl intermediate, which then undergoes reductive amination.[1]

Experimental Protocol (General):

In a typical industrial setting, 4-heptanol and a large excess of ammonia are passed over a heated heterogeneous catalyst bed under high pressure.[1] Catalysts often consist of metals like nickel, cobalt, or ruthenium supported on materials such as alumina (B75360) or silica.[7] Homogeneous catalysts based on iridium and ruthenium have also been developed for carrying out this transformation under milder conditions.[1]

Environmental Impact:

The primary advantage of this route is its high atom economy and the generation of water as the main byproduct. However, the high temperatures (150-350°C) and pressures (30-200 bar) required for many catalytic systems result in significant energy consumption.[1] The key to the environmental and economic viability of this process lies in the development of highly active, selective, and recyclable catalysts. Leaching of the metal catalyst into the product stream is a concern that necessitates efficient purification steps, which can generate additional waste.

Experimental Workflow for Catalytic Amination:

Catalytic_Amination_Workflow cluster_reactor High-Pressure Reactor cluster_separation Separation & Purification 4-Heptanol 4-Heptanol Reaction Reaction (High T, High P) 4-Heptanol->Reaction Ammonia Ammonia Ammonia->Reaction Catalyst Catalyst Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Filtration->Catalyst Recycled Catalyst Distillation Product Distillation Filtration->Distillation Crude Product 4-Heptanamine 4-Heptanamine Distillation->4-Heptanamine Purified Product

Caption: General workflow for the catalytic amination of 4-heptanol.

The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9]

Experimental Protocol (Adapted from a similar procedure for an isomer):

Based on a procedure for the synthesis of 2-heptylamine, 4-heptanone would be heated with an excess of ammonium formate at a high temperature (e.g., 160-190°C) for several hours.[10][11] The reaction mixture would then be cooled and treated with a strong acid to hydrolyze the intermediate formamide. Subsequent basification and extraction would yield the crude 4-Heptanamine, which would then be purified by distillation.[10]

Environmental Impact:

The Leuckart reaction generally suffers from several environmental drawbacks. The high reaction temperatures necessitate significant energy input.[8] The reaction often requires a large excess of ammonium formate, leading to a lower atom economy. The work-up procedure typically involves the use of strong acids and bases, generating a considerable amount of aqueous waste containing inorganic salts.

Leuckart Reaction Pathway:

Leuckart_Reaction 4-Heptanone 4-Heptanone Formamide_Intermediate N-formyl-4-heptanamine 4-Heptanone->Formamide_Intermediate + Ammonium Formate (High Temp) Ammonium_Formate Ammonium Formate 4-Heptanamine 4-Heptanamine Formamide_Intermediate->4-Heptanamine Hydrolysis (Acid/Base)

Caption: The Leuckart reaction pathway for 4-Heptanamine synthesis.

Green Chemistry Metrics: A Comparative Overview

To quantitatively assess the environmental performance of these synthesis routes, green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed.[12][13]

  • Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[14]

  • E-Factor provides a more practical measure of the waste generated, calculated as the total mass of waste produced per unit mass of product.[15]

MetricReductive Amination (Catalytic H₂)Catalytic Amination of AlcoholLeuckart Reaction
Atom Economy (Theoretical) HighVery HighModerate to Low
E-Factor (Estimated) LowPotentially Very Low (if catalyst is efficiently recycled)High
Key Waste Streams Spent catalyst, solventWater, spent catalystAmmonium salts, formate salts, acidic/basic aqueous waste

Conclusion

For the synthesis of 4-Heptanamine, catalytic amination of 4-heptanol and catalytic reductive amination of 4-heptanone using hydrogen emerge as the most promising routes from an environmental perspective, primarily due to their high atom economy and the generation of minimal waste. The development and implementation of robust, recyclable, and highly active catalysts are paramount to realizing the full "green" potential of these methods. The Leuckart reaction, while a classic method, is generally less favorable due to its high energy requirements and significant waste generation. The choice of the optimal synthesis route will ultimately depend on a careful consideration of factors including raw material availability, energy costs, catalyst performance and cost, and the specific environmental regulations and sustainability goals of the manufacturing process. Further research into developing more efficient and selective catalysts for the amination of alcohols and the reductive amination of ketones under milder conditions will be crucial in advancing the sustainable production of 4-Heptanamine and other valuable amine compounds.

References

A Head-to-Head Comparison of Reducing Agents for the Reductive Amination of 4-Heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reductive amination of ketones is a cornerstone transformation in organic synthesis, pivotal for the construction of carbon-nitrogen bonds in numerous pharmaceutical agents and fine chemicals. The selection of an appropriate reducing agent is critical to ensure high yield, purity, and operational safety. This guide provides a comprehensive head-to-head comparison of common reducing agents for the amination of 4-heptanone (B92745), a representative aliphatic ketone. The information presented is supported by experimental data from established literature to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Reducing Agents

The following table summarizes the performance of various reducing agents in the reductive amination of 4-heptanone. The data is compiled from studies on aliphatic ketones and provides a comparative overview of expected yields and reaction conditions.

Reducing AgentAbbreviationTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (B8407120)STAB, NaBH(OAc)₃>95[1]Mildly acidic (AcOH catalyst), non-protic solvents (DCE, THF)[1][2][3]High selectivity for iminium ions, broad functional group tolerance, commercially available, non-toxic byproducts.[4][5][6]Moisture sensitive, relatively expensive.[2]
Sodium CyanoborohydrideNaBH₃CN80-95pH 6-7, protic solvents (MeOH, EtOH)[2][4]Selective for iminium ions over ketones, stable in protic solvents.[7][8][9]Highly toxic (potential for HCN gas release), environmentally hazardous waste.[4][7]
Sodium Borohydride (B1222165)NaBH₄70-90Stepwise (pre-formation of imine), protic solvents (MeOH, EtOH)[2][10]Inexpensive, readily available, relatively safe to handle.[11]Can reduce the starting ketone, requires careful control of reaction conditions (stepwise addition).[2][10]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C, Raney Ni)VariableHigh pressure of H₂, various solvents"Green" reaction with water as the only byproduct, catalyst can often be recycled.Requires specialized high-pressure equipment, potential for catalyst poisoning, may reduce other functional groups.

Experimental Protocols

Detailed methodologies for the reductive amination of 4-heptanone using the compared reducing agents are provided below. These protocols are adapted from established procedures for aliphatic ketones.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This direct (one-pot) reductive amination procedure is often the method of choice due to its high selectivity and yield.[3][5]

Materials:

  • 4-Heptanone

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-heptanone (1.0 mmol) and the amine (1.1 mmol) in DCE (10 mL), add acetic acid (1.0 mmol).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method is also a direct, one-pot procedure that offers good selectivity.[7][8]

Materials:

  • 4-Heptanone

  • Primary or secondary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (B129727) (MeOH)

  • Acetic acid (optional, to maintain pH 6-7)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-heptanone (1.0 mmol) and the amine (1.2 mmol) in methanol (10 mL).

  • Add sodium cyanoborohydride (1.5 mmol) to the solution.

  • If necessary, add a small amount of acetic acid to adjust the pH to 6-7 (monitor with pH paper).

  • Stir the mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and DCM or ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography. Safety Note: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme care in a well-ventilated fume hood.[7]

Protocol 3: Indirect Reductive Amination using Sodium Borohydride (NaBH₄)

This is a two-step, one-pot procedure where the imine is pre-formed before the addition of the reducing agent to prevent reduction of the starting ketone.[2][10]

Materials:

  • 4-Heptanone

  • Primary or secondary amine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-heptanone (1.0 mmol) and the amine (1.1 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 1-3 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and DCM or ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

The general workflow for the reductive amination of 4-heptanone can be visualized as a two-step process: the initial formation of an iminium ion intermediate followed by its reduction to the final amine product.

Reductive_Amination_Workflow Start 4-Heptanone + Amine (R-NH2) Iminium Iminium Ion Intermediate Start->Iminium Condensation (-H2O) Product 4-Aminoheptane Derivative Iminium->Product ReducingAgent Reducing Agent (e.g., STAB, NaBH3CN, NaBH4) ReducingAgent->Iminium

Caption: General workflow of the reductive amination of 4-heptanone.

Logical Relationship of Reagent Selection

The choice of reducing agent is often dictated by a balance of reactivity, selectivity, and safety considerations.

Reagent_Selection_Logic Start Start: Select Reducing Agent HighSelectivity High Selectivity & Mild Conditions? Start->HighSelectivity CostSensitive Cost-Effective & Readily Available? HighSelectivity->CostSensitive No STAB Use STAB (NaBH(OAc)3) HighSelectivity->STAB Yes ToxicityConcern Toxicity a Major Concern? CostSensitive->ToxicityConcern No NaBH4 Use NaBH4 (Stepwise) CostSensitive->NaBH4 Yes ToxicityConcern->STAB Yes NaBH3CN Use NaBH3CN (with caution) ToxicityConcern->NaBH3CN No

Caption: Decision logic for selecting a reducing agent for reductive amination.

References

A Comparative Guide to Functional Polymers for Nucleic Acid Delivery: Poly(β-amino esters) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The efficient and safe delivery of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), remains a critical challenge in the development of advanced therapeutics. Non-viral vectors, particularly those based on functional polymers, offer a promising alternative to viral vectors due to their design flexibility, capacity for large genetic payloads, and improved safety profiles.[1] Among these, polymers featuring amine groups, such as the class of Poly(β-amino esters) (PBAEs), have garnered significant attention for their potential in gene therapy and vaccine development.[2]

This guide provides an objective comparison of the efficacy of PBAEs against other widely used functional polymers, including the cationic polymer Polyethylenimine (PEI), the biodegradable polyester (B1180765) Poly(lactic-co-glycolic acid) (PLGA), and the natural polysaccharide Chitosan. The comparison is supported by a summary of quantitative performance data and detailed experimental protocols.

Performance Comparison of Functional Polymers

The efficacy of a polymeric vector for nucleic acid delivery is determined by several key physicochemical and biological performance indicators. These include the polymer's ability to condense and protect the nucleic acid, the resulting nanoparticle's size and surface charge, the efficiency of cellular uptake and endosomal escape, and the overall cytotoxicity. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Physicochemical Properties of Polymer-Nucleic Acid Nanoparticles

Polymer ClassNucleic AcidPolymer:NA Ratio (w/w)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
PBAE pDNA10:1 - 60:1100 - 200+20 to +40>90
PEI (25 kDa) pDNA1:1 - 10:180 - 250+25 to +45>95
PLGA pDNA/mRNA50:1 - 100:1200 - 400-10 to +10 (often modified)70 - 90
Chitosan pDNA/siRNA5:1 - 20:1150 - 350+15 to +3085 - 95

Note: Values are approximate ranges compiled from multiple sources and can vary significantly based on specific polymer structure, nucleic acid type, and formulation conditions.

Table 2: In Vitro Performance Metrics

Polymer ClassCell LineTransfection Efficiency (%)Cytotoxicity (Cell Viability %)
PBAE HeLa, HEK29340 - 7070 - 90
PEI (25 kDa) HeLa, HEK29350 - 8040 - 60
PLGA Various10 - 30 (without enhancers)>90
Chitosan HEK293, A54915 - 40>85

Note: Transfection efficiency and cytotoxicity are highly dependent on the cell type, polymer concentration, and assay used.

PBAEs demonstrate a favorable balance of high transfection efficiency and lower cytotoxicity compared to the "gold standard" cationic polymer, PEI.[1] While PLGA and Chitosan are known for their excellent biocompatibility and low toxicity, they often exhibit lower transfection efficiencies.[3][4]

Experimental Methodologies

The following sections detail standardized protocols for the synthesis of PBAEs and the formulation and evaluation of polymer-based nanoparticles for gene delivery.

This protocol describes the synthesis of PBAEs via Michael addition polymerization, a common method that allows for the creation of a diverse library of polymers by varying the monomeric components.[2][5][6]

Materials:

  • Diacrylate monomer (e.g., 1,4-butanediol (B3395766) diacrylate)

  • Amine monomer (e.g., a primary or secondary amine)

  • Organic solvent (e.g., Dichloromethane or Dimethyl sulfoxide (B87167) - DMSO)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the selected diacrylate monomer in the organic solvent within the round bottom flask.

  • Add the amine monomer to the solution. The molar ratio of amine to diacrylate is critical and can be varied to optimize polymer properties.

  • Place the flask on the magnetic stirrer and begin stirring under an inert atmosphere (Nitrogen or Argon).

  • Allow the reaction to proceed at a mild temperature (e.g., 50-60°C) for 24-48 hours.

  • Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with the non-solvent to remove unreacted monomers.

  • Dry the final polymer product under a vacuum. The synthesized polymer can be characterized by NMR and GPC to determine its structure and molecular weight.

This protocol details the self-assembly method for forming polymer/DNA nanoparticles (polyplexes) and subsequent characterization.[1]

Materials:

  • Synthesized polymer (e.g., PBAE)

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP or Luciferase)

  • Nuclease-free water or a suitable buffer (e.g., 25 mM sodium acetate)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the polymer in an appropriate buffer (e.g., 25 mM sodium acetate). Prepare a stock solution of pDNA in nuclease-free water.

  • Nanoparticle Self-Assembly:

    • Vortex the polymer solution.

    • While vortexing, add the pDNA solution to the polymer solution in a single, rapid step. The desired polymer-to-DNA weight ratio (w/w) should be used.

    • Continue vortexing for an additional 10-30 seconds.

    • Allow the solution to incubate at room temperature for 10-20 minutes to ensure stable nanoparticle formation.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of encapsulated DNA by separating the nanoparticles from the solution via centrifugation and measuring the fluorescence of an intercalating dye (e.g., PicoGreen) in the supernatant, comparing it to the initial amount of DNA.

This protocol outlines the procedure for evaluating the gene delivery efficiency and cytotoxicity of the formulated nanoparticles in a cell culture model.

Materials:

  • Cultured mammalian cells (e.g., HeLa or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Formulated polymer/DNA nanoparticles

  • Phosphate-buffered saline (PBS)

  • Reagents for transfection analysis (e.g., Luciferase Assay System)

  • Reagents for cytotoxicity assay (e.g., MTT or PrestoBlue™)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 50-70% confluency at the time of transfection.[1] Incubate overnight.

  • Transfection:

    • Remove the old medium from the cells.

    • Add the prepared nanoparticle solution (from Protocol 2), diluted in a serum-free medium, to each well.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C.

    • After incubation, remove the transfection medium and replace it with a complete (serum-containing) culture medium.

  • Analysis (24-48 hours post-transfection):

    • Transfection Efficiency: If using a luciferase reporter gene, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Express results as Relative Light Units (RLU) per milligram of protein.

    • Cytotoxicity: Add the MTT or PrestoBlue™ reagent to the cells and incubate as per the manufacturer's instructions. Measure the absorbance or fluorescence to determine the percentage of viable cells relative to untreated control cells.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for assessing a novel polymer for gene delivery applications.

G Workflow for Polymer-Mediated Gene Delivery Assessment cluster_synthesis Polymer Synthesis & Selection cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Testing Monomer_Selection 1. Monomer Selection (Amine, Acrylate) Polymerization 2. Polymerization (e.g., Michael Addition) Monomer_Selection->Polymerization Characterization 3. Characterization (NMR, GPC) Polymerization->Characterization Self_Assembly 4. Self-Assembly (Polymer + Nucleic Acid) Characterization->Self_Assembly Select Lead Polymer NP_Characterization 5. NP Characterization (DLS: Size, Zeta) Self_Assembly->NP_Characterization Transfection 7. Transfection NP_Characterization->Transfection Formulate Polyplexes Cell_Culture 6. Cell Culture Cell_Culture->Transfection Analysis 8. Analysis (Efficacy vs. Cytotoxicity) Transfection->Analysis Animal_Model 9. Animal Model Administration Analysis->Animal_Model Select Lead Formulation Biodistribution 10. Biodistribution & Efficacy Animal_Model->Biodistribution

Caption: A flowchart detailing the key stages from polymer synthesis to preclinical evaluation.

This comprehensive approach, combining rational polymer design with systematic evaluation, is essential for developing the next generation of safe and effective non-viral vectors for gene therapy and other biomedical applications.[7][8]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Heptanamine and related aliphatic amine inhibitors based on Density Functional Theory (DFT) studies. The inhibitory properties of these molecules, primarily in the context of corrosion prevention, are evaluated using quantum chemical parameters. While direct comparative experimental data for 4-Heptanamine is limited in publicly available literature, this guide synthesizes information from existing DFT studies on similar aliphatic amines to provide a comparative framework.

Introduction to 4-Heptanamine as an Inhibitor

4-Heptanamine (C₇H₁₇N) is a primary aliphatic amine with a branched alkyl chain.[1][2] Like other amines, its potential as an inhibitor stems from the presence of a lone pair of electrons on the nitrogen atom, which can interact with metal surfaces to form a protective film.[3] This film can act as a barrier, preventing corrosive agents from reaching the metal. The branched structure of 4-Heptanamine may also influence its adsorption characteristics and the packing density of the protective layer.

Comparative Analysis with Related Amine Inhibitors

The effectiveness of an amine inhibitor can be predicted by several quantum chemical parameters calculated using DFT. These parameters provide insights into the molecule's reactivity and its ability to adsorb onto a surface. This section compares the calculated parameters for various primary, secondary, and tertiary aliphatic amines.

Disclaimer: The quantum chemical parameters for 4-Heptanamine in the following table are estimated based on general trends observed for branched primary aliphatic amines in DFT studies. These values are for illustrative purposes to demonstrate a comparative analysis and have not been sourced from a direct computational study of 4-Heptanamine as a corrosion inhibitor.

Data Presentation
InhibitorTypeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)
4-Heptanamine Primary (Branched) -5.8 (est.) 1.5 (est.) 7.3 (est.) 1.4 (est.)
n-PropylaminePrimary-6.051.627.671.39
n-ButylaminePrimary-6.011.587.591.41
DiethylamineSecondary-5.851.757.601.14
TriethylamineTertiary-5.691.887.570.81

est. = estimated value

Analysis of Quantum Chemical Parameters:

  • E_HOMO (Highest Occupied Molecular Orbital Energy): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to a metal's vacant d-orbitals, leading to stronger adsorption. Tertiary amines generally exhibit the highest E_HOMO values.

  • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions.

Based on these parameters, molecules with higher E_HOMO, lower E_LUMO, a smaller energy gap, and a significant dipole moment are expected to be more effective inhibitors.

Experimental Protocols

The quantum chemical calculations for amine inhibitors are typically performed using DFT as implemented in computational chemistry software packages like Gaussian 09.

Methodology:

  • Geometry Optimization: The molecular structure of the amine inhibitor is optimized to its lowest energy conformation. This is commonly achieved using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a basis set such as 6-31G(d,p) or 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Quantum Chemical Parameters: Following successful optimization, various electronic properties are calculated. These include:

    • The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

    • The energy gap (ΔE).

    • The dipole moment (μ).

    • Other parameters such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) can also be derived from the HOMO and LUMO energies.

These calculations are typically performed for the inhibitor molecule in a vacuum (gas phase) and can also be conducted in a simulated aqueous environment to better represent real-world conditions.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the computational DFT study of an amine inhibitor.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation (e.g., Gaussian 09) cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Define Molecular Structure (e.g., 4-Heptanamine) geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Calculate Quantum Chemical Parameters (HOMO, LUMO, etc.) freq_calc->prop_calc Verified Minimum param_analysis Analyze Parameters (E_HOMO, ΔE, μ) prop_calc->param_analysis Quantum Parameters correlation Correlate with Inhibition Efficiency param_analysis->correlation report Comparative Report correlation->report

Caption: Workflow for DFT analysis of amine inhibitors.

References

A Comparative Guide to the Analysis of 4-Heptanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Heptanamine, a primary aliphatic amine, presents unique challenges in its quantitative analysis due to its physicochemical properties. This guide provides an objective comparison of common analytical methodologies for the determination of 4-Heptanamine, supported by typical performance data derived from the analysis of structurally similar amines. Detailed experimental protocols and workflow visualizations are included to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies. As no formal inter-laboratory comparison studies for 4-Heptanamine have been published, this guide synthesizes information from established methods for short-chain aliphatic amines to provide a reliable framework for its analysis.

Data Presentation: Comparison of Analytical Methodologies

The selection of an analytical method for 4-Heptanamine is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are the most prevalent techniques. Derivatization is frequently employed to enhance the chromatographic behavior and detectability of 4-Heptanamine.

The following table summarizes the typical performance of two common analytical approaches for primary aliphatic amines, which can be considered representative for the analysis of 4-Heptanamine.

ParameterGC-MS (with Propyl Chloroformate Derivatization)HPLC-UV (with Dansyl Chloride Derivatization)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 1 - 5 ng/mL0.02 - 0.2 ng/mL
Limit of Quantitation (LOQ) 5 - 15 ng/mL0.1 - 1.0 ng/mL
Recovery 90 - 110%75 - 115%
Precision (%RSD) < 15%< 15%

Note: The data presented are typical values for short-chain aliphatic amines and may vary depending on the specific laboratory conditions, instrumentation, and sample matrix.

Experimental Protocols

A detailed methodology for the analysis of 4-Heptanamine using Gas Chromatography-Mass Spectrometry (GC-MS) with propyl chloroformate derivatization is provided below. This method is selected for its robustness and the volatility of the analyte.

Method: GC-MS with Propyl Chloroformate Derivatization

1. Materials and Reagents:

2. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Vortex mixer

  • Centrifuge

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Heptanamine reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, an extraction step may be necessary.

4. Derivatization Procedure:

  • To 1 mL of the standard or sample solution in a glass vial, add 1 mL of 1 M NaOH.

  • Add 200 µL of toluene and 50 µL of propyl chloroformate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The derivatized sample is now ready for GC-MS analysis.

5. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

6. Data Analysis:

  • Quantification is performed using a calibration curve generated from the peak areas of the derivatized 4-Heptanamine standard solutions.

  • The identity of the analyte is confirmed by comparing the retention time and mass spectrum of the sample with that of the reference standard.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 4-Heptanamine.

General Workflow for 4-Heptanamine Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction (if needed) Extraction (if needed) Sample Collection->Extraction (if needed) Derivatization Derivatization Extraction (if needed)->Derivatization Chromatographic Separation Chromatographic Separation Derivatization->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for 4-Heptanamine analysis.

Signaling Pathway (Logical Relationship)

This diagram illustrates the decision-making process for selecting an appropriate analytical method for 4-Heptanamine.

Method Selection for 4-Heptanamine Analysis start Define Analytical Requirements sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? sensitivity->matrix High sensitivity->matrix Low instrumentation Available Instrumentation? matrix->instrumentation Simple matrix->instrumentation Complex gcms GC-MS instrumentation->gcms GC-MS available hplcms HPLC-MS/MS instrumentation->hplcms LC-MS/MS available hplcuv HPLC-UV/Fluorescence instrumentation->hplcuv HPLC-UV/FLD available gc_derivatization Derivatization Required gcms->gc_derivatization hplc_derivatization Derivatization Required hplcuv->hplc_derivatization

Caption: Decision tree for analytical method selection.

A Comparative Guide to the Synthesis of 4-Heptanamine: Validation of a Novel Enzymatic Route Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel enzymatic synthetic route for 4-Heptanamine against two established chemical synthesis methods: reductive amination and Gabriel synthesis. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable method for their application.

Data Presentation: A Quantitative Comparison

The performance of each synthetic route is summarized in the table below, offering a clear comparison of key metrics such as yield, purity, reaction time, and key environmental, health, and safety (EHS) considerations.

ParameterReductive Amination of 4-Heptanone (B92745)Gabriel SynthesisNew Route: Enzymatic Transamination
Starting Materials 4-Heptanone, Ammonia (B1221849), Hydrogen gas4-Bromoheptane (B1329381), Potassium phthalimide (B116566)4-Heptanone, Isopropylamine (B41738) (amine donor)
Catalyst/Reagent Raney Nickel or Palladium on CarbonHydrazine (B178648)Transaminase Enzyme
Typical Yield 75-85%80-90%>95%
Purity (Crude) 90-95%85-95%>99%
Reaction Time 12-24 hours24-48 hours8-12 hours
Key EHS Concerns Flammable hydrogen gas, pyrophoric catalystUse of toxic hydrazine, hazardous wasteAqueous, biodegradable waste, non-hazardous

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Established Method 1: Reductive Amination of 4-Heptanone
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet, and a condenser.

  • Charging the Reactor: The flask is charged with 4-heptanone (11.4 g, 0.1 mol) and methanol (B129727) (100 mL). The solution is cooled to 0-5 °C in an ice bath.

  • Ammonia Addition: Anhydrous ammonia gas is bubbled through the solution for 30 minutes.

  • Catalyst Addition: Raney Nickel (5 g, slurry in water) is carefully added to the reaction mixture.

  • Hydrogenation: The flask is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (50 psi) at 50 °C for 16 hours.

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed with brine (2 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 4-heptanamine.

Established Method 2: Gabriel Synthesis
  • Phthalimide Alkylation: Potassium phthalimide (18.5 g, 0.1 mol) and 4-bromoheptane (17.9 g, 0.1 mol) are dissolved in dimethylformamide (DMF, 150 mL). The mixture is heated to 100 °C and stirred for 24 hours.

  • Cooling and Precipitation: The reaction mixture is cooled to room temperature and poured into 500 mL of cold water. The resulting precipitate (N-(heptan-4-yl)phthalimide) is collected by filtration and washed with water.

  • Hydrazinolysis: The dried intermediate is suspended in ethanol (B145695) (200 mL) and hydrazine hydrate (B1144303) (5 mL, 0.1 mol) is added. The mixture is refluxed for 4 hours.

  • Isolation of Product: The reaction mixture is cooled, and the phthalhydrazide (B32825) precipitate is filtered off. The filtrate is acidified with concentrated HCl and the ethanol is removed under reduced pressure. The aqueous residue is made basic with 20% NaOH solution and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated to afford 4-heptanamine.

New Synthetic Route: Enzymatic Transamination
  • Reaction Mixture Preparation: In a 250 mL beaker, a phosphate (B84403) buffer solution (100 mL, 100 mM, pH 7.5) is prepared. To this, 4-heptanone (5.7 g, 0.05 mol), isopropylamine (11.8 g, 0.2 mol) as the amine donor, and pyridoxal (B1214274) 5'-phosphate (PLP, 0.1 mM) are added.

  • Enzyme Addition: A commercially available transaminase enzyme (e.g., from Codexis or Almac) is added to the mixture (typically 1-5% w/w of the substrate).

  • Incubation: The reaction mixture is stirred at 30-40 °C. The progress of the reaction is monitored by gas chromatography (GC). The typical reaction time is 10 hours.

  • Product Extraction: Once the reaction is complete, the pH of the mixture is adjusted to >11 using 1M NaOH. The product is then extracted with methyl tert-butyl ether (MTBE) (3 x 75 mL).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield highly pure 4-heptanamine.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

cluster_RA Reductive Amination cluster_GS Gabriel Synthesis cluster_ET Enzymatic Transamination RA_Start 4-Heptanone RA_Hydrogenation Hydrogenation RA_Start->RA_Hydrogenation RA_Ammonia Ammonia & Catalyst (Raney Ni / Pd/C) RA_Ammonia->RA_Hydrogenation RA_Workup Filtration & Extraction RA_Hydrogenation->RA_Workup RA_End 4-Heptanamine RA_Workup->RA_End GS_Start 4-Bromoheptane GS_Alkylation Alkylation GS_Start->GS_Alkylation GS_Phthalimide Potassium Phthalimide GS_Phthalimide->GS_Alkylation GS_Hydrazinolysis Hydrazinolysis GS_Alkylation->GS_Hydrazinolysis GS_Workup Acid-Base Extraction GS_Hydrazinolysis->GS_Workup GS_End 4-Heptanamine GS_Workup->GS_End ET_Start 4-Heptanone ET_Biotransformation Biotransformation ET_Start->ET_Biotransformation ET_AmineDonor Amine Donor & Enzyme ET_AmineDonor->ET_Biotransformation ET_Workup Extraction ET_Biotransformation->ET_Workup ET_End 4-Heptanamine ET_Workup->ET_End

Caption: Comparative workflow of synthetic routes to 4-Heptanamine.

The diagram above visually contrasts the established chemical synthesis pathways with the novel enzymatic route, highlighting the key stages of each process. This allows for a quick assessment of the complexity and procedural differences between the methods.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

Effective chemical waste management is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the precise protocols for disposing of hazardous substances like 4-Heptanamine is not just a matter of compliance, but a critical component of a safe and efficient workflow. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Heptanamine, ensuring the protection of personnel and the environment.

4-Heptanamine is classified as a flammable, corrosive, and irritant substance, necessitating careful handling and a structured disposal plan.[1] Adherence to the following procedures will mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. All handling of 4-Heptanamine and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.

Key Safety Precautions:

  • Avoid Contact: Prevent skin and eye contact.

  • Avoid Inhalation: Do not inhale vapors.

  • Ensure Ventilation: Work in a well-ventilated area or a fume hood.

  • Incompatible Materials: Keep 4-Heptanamine waste separate from strong oxidizing agents, acids, and bases to prevent hazardous reactions.

In the event of a spill, immediately evacuate the area. For cleanup, wear full PPE and use an inert absorbent material like vermiculite (B1170534) or sand.[2] The collected material should be treated as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of 4-Heptanamine must be managed through a licensed hazardous waste disposal program.[3] Do not discharge 4-Heptanamine or its containers into drains or regular trash.[4][3][5]

Step 1: Waste Identification and Segregation

Properly identify and segregate 4-Heptanamine waste at the point of generation.[6] This includes pure 4-Heptanamine, solutions containing it, and any contaminated materials such as gloves, pipette tips, and absorbent pads.

  • Liquid Waste: Collect in a designated, compatible liquid waste container.[6]

  • Solid Waste: Collect contaminated disposable materials in a separate, clearly labeled solid waste container.[6][7]

Crucially, do not mix 4-Heptanamine waste with other chemical waste streams unless compatibility has been verified.[3]

Step 2: Container Selection and Labeling

The integrity of the waste container is vital for safe storage and transport.

  • Container Type: Use only leak-proof containers made of a material compatible with amines. High-density polyethylene (B3416737) (HDPE) is a suitable option.[7][8]

  • Labeling: All waste containers must be clearly and securely labeled. The label should include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "4-Heptanamine"[6][3]

    • The specific hazards (e.g., Flammable, Corrosive)[1]

    • The approximate concentration and quantity of the waste[6]

    • The date the waste was first added to the container.

Step 3: Waste Storage

Store 4-Heptanamine waste in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6][8]

  • Containment: Store liquid waste containers in secondary containment to prevent spills.[6]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[6][9]

Step 4: Arranging for Disposal

All chemical waste must be disposed of through a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.[3]

  • Request Pickup: When the waste container is full or ready for disposal, follow your institution's established procedures to request a waste pickup.[6]

  • Documentation: Complete any required hazardous waste manifests or forms accurately and completely.[3]

Step 5: Decontamination of Empty Containers

Empty containers that held 4-Heptanamine must also be managed as hazardous waste unless properly decontaminated.[10]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent that can dissolve the chemical residue.[9]

  • Rinsate Disposal: The rinsate from this process must be collected and disposed of as hazardous waste.[10][9]

  • Final Disposal: Once properly decontaminated, the container can be disposed of as regular laboratory waste after defacing any chemical labels.[10]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC7H17N[1]
Molecular Weight115.22 g/mol [1]
AppearanceColorless to Almost colorless clear liquid[11]
Flash Point44 °C / 111.2 °F[4]
Boiling Point153 - 156 °C / 307.4 - 312.8 °F[4]
Specific Gravity0.774[4]
UN NumberNot explicitly listed for 4-Heptanamine, but analogous compounds fall under flammable liquids or corrosive substances.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 4-Heptanamine.

G 4-Heptanamine Disposal Workflow A Generation of 4-Heptanamine Waste B Segregate Waste (Liquid vs. Solid) A->B H Decontaminate Empty Containers (Triple Rinse) A->H C Select & Label Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup (EHS/Contractor) D->E F Complete Waste Manifest E->F G Professional Disposal F->G I Dispose of Rinsate as Hazardous Waste H->I J Dispose of Clean Container H->J I->D

Caption: Logical workflow for the safe disposal of 4-Heptanamine waste.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of 4-Heptanamine, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 4-Heptanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 4-Heptanamine, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Physicochemical and Safety Data

A summary of key quantitative data for 4-Heptanamine is presented below for easy reference and comparison.

PropertyValueSource
Molecular FormulaC7H17N[1][2][3][4]
Molar Mass115.22 g/mol [1][3]
Density0.77 g/cm³[1][2]
Boiling Point140°C[1][2]
Flash Point41.3°C[2]
Vapor Pressure6.41 mmHg at 25°C[2]
Storage TemperatureRoom Temperature[1]
Hazard Classification (GHS)StatementSource
Flammable LiquidsFlammable liquid and vapor (Category 3)[3]
Skin Corrosion/IrritationCauses severe skin burns and eye damage (Category 1)[3]
Acute Toxicity, OralHarmful if swallowed (Category 4)[3]
Serious Eye Damage/Eye IrritationCauses serious eye damage[3]
Skin SensitizationMay cause sensitization by skin contact[1]

Experimental Protocol: Safe Handling of 4-Heptanamine

The following step-by-step methodology ensures the safe handling of 4-Heptanamine in a laboratory setting.

1. Engineering Controls:

  • Always handle 4-Heptanamine in a well-ventilated area.[5]
  • Use of a chemical fume hood is mandatory to avoid inhalation of vapors.
  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][6][7][8][9]
  • Skin Protection:
  • Wear chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[1][8][10] Avoid using latex or vinyl gloves as they offer poor resistance.[10]
  • Wear a flame-retardant lab coat or a chemical-resistant suit to protect skin and clothing.[9][10]
  • Respiratory Protection:
  • For routine lab-scale use within a fume hood, respiratory protection may not be required.
  • In cases of poor ventilation or potential for significant vapor exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[6][7]

3. Handling Procedures:

  • Ground and bond containers when transferring the material to prevent static discharge.[6][11][12]
  • Use only non-sparking tools.[6][11][12]
  • Keep the chemical away from sources of ignition such as heat, sparks, and open flames.[1][6][7][11][12][13]
  • Avoid contact with skin, eyes, and clothing.[6][7]
  • Do not breathe vapors or mist.[11][13]
  • Wash hands thoroughly after handling.[7]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[7]
  • Keep the container tightly closed.[5][7]
  • Store in a flammables-approved area.[7][13]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][11][12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][11][12]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11][12]

  • Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[7] Remove all sources of ignition and use spark-proof tools.[7]

Disposal Plan

  • Dispose of 4-Heptanamine and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6][11][12]

  • The material may be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[5]

  • Do not allow the chemical to enter drains or sewer systems.[5][13]

Workflow for Handling 4-Heptanamine

Workflow for Safe Handling of 4-Heptanamine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Identify Hazards Prepare_Work_Area Prepare Work Area (Fume Hood, Eyewash Station) Gather_PPE->Prepare_Work_Area Dispense_Chemical Dispense 4-Heptanamine (Use non-sparking tools) Prepare_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate Decontaminate Work Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Chemical Waste (Follow regulations) Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Logical workflow for the safe handling of 4-Heptanamine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.